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Foundational

A Technical Guide to (3-(2-Chloroethyl)phenyl)methanol: Synthesis, Properties, and Applications in Drug Discovery

Abstract (3-(2-Chloroethyl)phenyl)methanol is a bifunctional organic molecule of significant interest to the medicinal chemistry and drug development community. Possessing both a reactive primary alkyl chloride and a ver...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(3-(2-Chloroethyl)phenyl)methanol is a bifunctional organic molecule of significant interest to the medicinal chemistry and drug development community. Possessing both a reactive primary alkyl chloride and a versatile benzylic alcohol, this compound serves as a valuable building block for creating complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a robust and detailed protocol for its synthesis, and a discussion of its reactivity and potential applications as a key intermediate in the synthesis of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their research endeavors.

Introduction

The strategic incorporation of halogenated functional groups is a cornerstone of modern medicinal chemistry, with over a quarter of FDA-approved drugs containing at least one chlorine atom.[1] The chloroethyl moiety, in particular, is a potent electrophilic handle, enabling covalent linkages with a variety of nucleophilic targets, a common strategy in the development of targeted therapies and pharmacologically active molecules. (3-(2-Chloroethyl)phenyl)methanol emerges as a particularly useful intermediate by combining this reactive chloroethyl group with a benzylic alcohol. The alcohol functionality provides a secondary site for modification, such as oxidation to an aldehyde, esterification, or etherification, allowing for the generation of diverse compound libraries from a single, well-defined core structure. This guide aims to provide a comprehensive technical overview of this valuable, yet not widely documented, chemical entity.

Physicochemical and Spectral Properties

Table 1: Estimated Physicochemical Properties

PropertyEstimated ValueSource / Rationale
Molecular Formula C₉H₁₁ClO-
Molecular Weight 170.64 g/mol -
Appearance Colorless to pale yellow liquid or low-melting solidBased on analogs like 3-chlorophenethyl alcohol (liquid) and other substituted benzyl alcohols.[3]
Boiling Point > 250 °C (Predicted)Higher than analogs due to increased molecular weight and polarity.
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate; sparingly soluble in water.Typical for benzylic alcohols and chlorinated organic compounds.[4]
CAS Number Not assigned-
Predicted Spectral Data

Predicting the spectral characteristics is crucial for reaction monitoring and product confirmation.

  • ¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show distinct signals for each proton environment.

    • Aromatic Protons (δ 7.20-7.40 ppm): A complex multiplet corresponding to the four protons on the disubstituted benzene ring.

    • Benzylic Methylene Protons (δ 4.65-4.75 ppm): A singlet or doublet (CH₂OH), integrating to two protons.

    • Hydroxyl Proton (δ ~1.8-2.5 ppm): A broad singlet, which is exchangeable with D₂O. Its chemical shift can vary with concentration and temperature.[5]

    • Chloroethyl Protons (δ 3.70-3.80 ppm, t): A triplet corresponding to the methylene group attached to the chlorine (-CH₂Cl), integrating to two protons.

    • Benzylic Ethyl Protons (δ 3.00-3.10 ppm, t): A triplet corresponding to the methylene group attached to the aromatic ring (Ar-CH₂-), integrating to two protons.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • Aromatic Carbons: Six distinct signals are expected between δ 125-145 ppm.

    • Benzylic Carbon (C-OH): Approximately δ 64-65 ppm.

    • Chloro-substituted Carbon (-CH₂Cl): Approximately δ 44-45 ppm.

    • Benzylic Ethyl Carbon (Ar-CH₂-): Approximately δ 39-40 ppm.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A broad band around 3300-3400 cm⁻¹, characteristic of the alcohol hydroxyl group.

    • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

    • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

    • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

    • C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region.

    • C-Cl Stretch: A band in the 600-800 cm⁻¹ region.

Synthesis and Purification

The most direct and reliable method for synthesizing (3-(2-Chloroethyl)phenyl)methanol is through the selective reduction of a suitable carbonyl precursor, such as 3-(2-chloroethyl)benzoic acid or 3-(2-chloroethyl)benzaldehyde. The reduction of the carboxylic acid is a robust approach.

Proposed Synthetic Route: Reduction of 3-(2-Chloroethyl)benzoic Acid

This protocol is a representative procedure based on standard literature methods for the reduction of substituted benzoic acids, which are generally stable and often commercially available or readily synthesized.

G cluster_0 Synthesis Workflow Precursor 3-(2-Chloroethyl)benzoic Acid Reaction Reduction (0°C to RT) Precursor->Reaction Dissolve in THF Solvent Anhydrous THF Solvent->Reaction ReducingAgent LiAlH4 or BH3-THF ReducingAgent->Reaction Add slowly at 0°C Quench Quench (e.g., Water, Rochelle's Salt) Reaction->Quench After reaction completion (TLC) Workup Aqueous Workup & Extraction (EtOAc) Quench->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Dry & Concentrate Product (3-(2-Chloroethyl)phenyl)methanol Purification->Product

Caption: Proposed workflow for the synthesis of (3-(2-Chloroethyl)phenyl)methanol.

Detailed Experimental Protocol

Materials:

  • 3-(2-Chloroethyl)benzoic acid

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) or Water

  • Saturated aqueous sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-(2-chloroethyl)benzoic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: Slowly add a solution of LiAlH₄ (approx. 1.5 eq) in anhydrous THF via the dropping funnel. Causality Note: The slow addition at 0 °C is critical to control the exothermic reaction and prevent side reactions. LiAlH₄ is a powerful, non-selective reducing agent for carboxylic acids; BH₃·THF can also be used and may offer a milder alternative.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by a 15% aqueous NaOH solution, and then more water. Alternatively, and more safely for larger scales, slowly add a saturated aqueous solution of Rochelle's salt and stir vigorously for 1 hour until two clear layers form. Trustworthiness Note: A proper quench is essential for safety and to produce a filterable or easily separable mixture. The Fieser workup (water, NaOH, water) or the Rochelle's salt method are standard, reliable procedures.

  • Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure (3-(2-Chloroethyl)phenyl)methanol.

Reactivity and Chemical Transformations

The utility of (3-(2-Chloroethyl)phenyl)methanol as a synthetic intermediate stems from its two distinct reactive sites: the benzylic alcohol and the primary alkyl chloride. This bifunctionality allows for sequential or, with careful planning, orthogonal chemical modifications.

G cluster_alcohol Reactions at the Hydroxyl Group cluster_chloride Reactions at the Chloroethyl Group Core (3-(2-Chloroethyl)phenyl)methanol Oxidation Oxidation (PCC, DMP) Core->Oxidation Esterification Esterification (Acyl Chloride, RCOOH) Core->Esterification Substitution Nucleophilic Substitution (e.g., R₂NH, NaN₃) Core->Substitution Aldehyde 3-(2-Chloroethyl)benzaldehyde Oxidation->Aldehyde Ester Ester Derivative Esterification->Ester Amine Amine Derivative Substitution->Amine Azide Azide Derivative Substitution->Azide

Caption: Reactivity map illustrating the key transformations of the title compound.

Reactions of the Hydroxyl Group

The benzylic alcohol can undergo a range of standard transformations:[6]

  • Oxidation: Mild oxidizing agents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) will convert the alcohol to the corresponding 3-(2-chloroethyl)benzaldehyde . Stronger oxidants would lead to the carboxylic acid.

  • Esterification: Reaction with acyl chlorides, anhydrides, or carboxylic acids (under Fischer esterification conditions) will yield various ester derivatives.

  • Etherification: Deprotonation with a base like sodium hydride (NaH) followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide) will form ether derivatives.

  • Substitution: The hydroxyl group can be converted to a better leaving group and substituted. For example, reaction with thionyl chloride (SOCl₂) would produce 1,3-bis(chloromethyl)benzene .[7]

Reactions of the Chloroethyl Group

The primary alkyl chloride is an excellent electrophile for Sₙ2 reactions.

  • Nucleophilic Substitution: This is the most significant reaction pathway for this functional group in drug discovery. It readily reacts with a wide array of nucleophiles:

    • Amines: Reaction with primary or secondary amines (often in the presence of a non-nucleophilic base like diisopropylethylamine) yields phenethylamine derivatives, a common scaffold in pharmaceuticals.[8]

    • Azides: Sodium azide can be used to introduce an azide group, which can then be reduced to a primary amine or used in "click" chemistry reactions.

    • Thiols: Thiolates will displace the chloride to form thioethers.

    • Cyanides: Cyanide salts can be used to introduce a nitrile, which can be further hydrolyzed to a carboxylic acid, extending the carbon chain.

Applications in Medicinal Chemistry

The true value of (3-(2-Chloroethyl)phenyl)methanol lies in its role as a versatile scaffold for building drug-like molecules. The chloroethyl group acts as a reactive linker, allowing for the covalent attachment of the phenylmethanol core to other complex molecular fragments.[8]

For instance, in the synthesis of the antihistamine Bilastine, a structurally related intermediate, Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate, is used to alkylate a piperidine nitrogen atom, forming a key C-N bond in the final active pharmaceutical ingredient (API).[8] Similarly, (3-(2-Chloroethyl)phenyl)methanol can be used to connect a phenylmethanol pharmacophore to various nitrogen-containing heterocycles (piperidines, piperazines, benzimidazoles, etc.), which are prevalent in centrally active and other therapeutic agents.

The benzylic alcohol provides a secondary point of diversification. It can be maintained as a hydrogen bond donor, oxidized to an aldehyde to act as a reactive handle for reductive amination, or converted into an ester or ether to modulate properties like lipophilicity and metabolic stability.

Safety and Handling

  • Hazards: While specific toxicology data is unavailable, compounds containing chloroethyl groups should be handled with care as they are reactive alkylating agents and may be harmful.[8] Analogs with similar functional groups are classified as irritants to the skin, eyes, and respiratory tract.[9]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

(3-(2-Chloroethyl)phenyl)methanol is a high-potential building block for synthetic and medicinal chemists. Its dual functionality offers a platform for creating diverse molecular structures through well-established chemical transformations. The ability to leverage the reactive chloroethyl group for key bond-forming reactions, coupled with the versatility of the benzylic alcohol, makes it a valuable tool for scaffold decoration and the development of new chemical entities in drug discovery programs. This guide provides the foundational knowledge for its synthesis and strategic application in research settings.

References

  • Filo. (2025). What are the typical reactions of benzylic alcohol?. Filo. Available at: [Link]

  • PubChem. Compound Summary for CID 22619263, (3-(Chloromethyl)phenyl)methanol. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Compound Summary for CID 44298534, 3-(2-Chloroethyl)phenol. National Center for Biotechnology Information. Available at: [Link]

  • Sun, L., Peng, G., Niu, H., Wang, Q., & Li, C. (2008). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Synthesis, 2008(24), 3919-3924. Available at: [Link]

  • Ramesha, A. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 275-309. Available at: [Link]

  • Ataman Kimya. BENZENEMETHANOL product page. Ataman Kimya. Available at: [Link]

  • Royal Society of Chemistry. (2019). Electronic supplementary information. The Royal Society of Chemistry. Available at: [Link]

  • PubChem. Compound Summary for CID 13162662, 3-Chloro-2-methylbenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

Sources

Exploratory

(3-(2-Chloroethyl)phenyl)methanol CAS number

An In-depth Technical Guide to (3-(Chloromethyl)phenyl)methanol: Synthesis, Characterization, and Applications in Drug Discovery Executive Summary: (3-(Chloromethyl)phenyl)methanol, bearing CAS Number 175464-51-4, is a b...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (3-(Chloromethyl)phenyl)methanol: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary: (3-(Chloromethyl)phenyl)methanol, bearing CAS Number 175464-51-4, is a bifunctional aromatic compound of significant interest to the pharmaceutical and chemical synthesis industries.[1] Its unique structure, featuring both a reactive benzylic chloride and a primary alcohol, positions it as a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, robust synthetic protocols, analytical characterization methodologies, and applications as a key building block in medicinal chemistry. Emphasis is placed on the causality behind experimental choices and the establishment of self-validating protocols to ensure scientific integrity and reproducibility.

Introduction

In the landscape of pharmaceutical development, the strategic use of bifunctional building blocks is paramount for the efficient synthesis of novel active pharmaceutical ingredients (APIs). (3-(Chloromethyl)phenyl)methanol emerges as a valuable reagent, offering two distinct points for chemical modification. The chloromethyl group serves as a potent electrophile for alkylation reactions, while the hydroxymethyl group provides a nucleophilic site for esterifications, etherifications, or oxidation to the corresponding aldehyde or carboxylic acid. This duality allows for sequential and controlled modifications, making it an ideal scaffold for creating libraries of compounds in drug discovery campaigns. The presence of chlorine-containing molecules is widespread in FDA-approved drugs, highlighting the importance of intermediates like this in medicinal chemistry.[2]

Physicochemical and Safety Data

A thorough understanding of a compound's properties is fundamental to its effective and safe use in a laboratory setting.

Structural and Physical Properties
PropertyValueSource
CAS Number 175464-51-4PubChem[1]
Molecular Formula C₈H₉ClOPubChem[1]
Molecular Weight 156.61 g/mol PubChem[1]
IUPAC Name [3-(chloromethyl)phenyl]methanolPubChem[1]
Physical Form Solid (predicted)---
XLogP3 1.4PubChem[1]
Hazard and Safety Information

(3-(Chloromethyl)phenyl)methanol is an irritant and should be handled with appropriate care in a well-ventilated fume hood.[3][4]

Hazard CategoryGHS ClassificationPrecautionary Statements
Skin Corrosion/Irritation Category 1C/2H315: Causes skin irritation.[4]
Eye Damage/Irritation Category 1/2AH319: Causes serious eye irritation.[4]
Respiratory Irritation Category 3H335: May cause respiratory irritation.[4]

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat.[5] First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[4][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Synthesis and Manufacturing

The synthesis of (3-(Chloromethyl)phenyl)methanol can be approached through several routes. A common and reliable method involves the selective reduction of a more oxidized precursor, such as 3-(chloromethyl)benzaldehyde or a corresponding benzoic acid ester.

Synthetic Pathway: Reduction of 3-(Chloromethyl)benzoic Acid

A robust method for preparing (3-(Chloromethyl)phenyl)methanol is the reduction of the carboxylic acid group of 3-(chloromethyl)benzoic acid. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, a safer and often high-yielding alternative is the use of borane complexes, such as borane-tetrahydrofuran (BH₃·THF).

G cluster_start Starting Material cluster_reaction Reduction cluster_product Final Product start 3-(Chloromethyl)benzoic Acid reaction 1. BH₃·THF 2. Aqueous Workup start->reaction Reagent Addition product (3-(Chloromethyl)phenyl)methanol reaction->product Transformation

Caption: Synthetic scheme for (3-(Chloromethyl)phenyl)methanol.

Detailed Experimental Protocol

Objective: To synthesize (3-(Chloromethyl)phenyl)methanol via the reduction of 3-(chloromethyl)benzoic acid.

Materials:

  • 3-(Chloromethyl)benzoic acid

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-(chloromethyl)benzoic acid (1.0 eq) in anhydrous THF.

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon. Maintaining an inert atmosphere is crucial as borane reagents are sensitive to moisture and air.

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Add the borane-tetrahydrofuran solution (approx. 1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 5 °C. The controlled addition is necessary to manage the exothermic reaction and prevent side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by cooling the flask back to 0 °C and slowly adding 1 M HCl dropwise until the effervescence ceases. This step neutralizes the excess borane reagent.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to remove any unreacted acid), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain the pure (3-(chloromethyl)phenyl)methanol.

Analytical Characterization Workflow

Ensuring the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic and chromatographic techniques is employed.

G cluster_workflow Analytical Workflow start Synthesized Product hplc HPLC (Purity Assessment) start->hplc nmr ¹H & ¹³C NMR (Structure Confirmation) start->nmr ms GC-MS (Mass Verification) start->ms ftir FTIR (Functional Groups) start->ftir end Characterized Compound hplc->end nmr->end ms->end ftir->end

Caption: Workflow for the characterization of the final product.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized (3-(Chloromethyl)phenyl)methanol.

ParameterConditionRationale
Column C18 reverse-phase, 4.6 x 150 mm, 5 µmStandard for moderately polar organic molecules.
Mobile Phase Gradient: Acetonitrile and WaterProvides good separation of starting material, product, and potential byproducts.
Flow Rate 1.0 mL/minTypical analytical flow rate for good peak shape.
Detection UV at 220 nm and 254 nmThe phenyl ring provides strong chromophores at these wavelengths.
Injection Vol. 10 µLStandard volume for analytical HPLC.

Procedure:

  • Prepare a sample solution of ~1 mg/mL in acetonitrile.

  • Run a gradient elution, for example, starting from 60% water / 40% acetonitrile to 10% water / 90% acetonitrile over 15 minutes.

  • Purity is determined by the area percentage of the main product peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure of the final product.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, a singlet for the benzylic CH₂Cl protons, a singlet for the benzylic CH₂OH protons, and a broad singlet for the alcohol -OH proton.

  • ¹³C NMR: The carbon NMR will confirm the number of unique carbon environments, including the two distinct benzylic carbons and the aromatic carbons.

Applications in Drug Discovery

The synthetic utility of (3-(Chloromethyl)phenyl)methanol lies in its ability to act as a molecular linchpin, connecting different pharmacophores.

Role as a Bifunctional Intermediate

The chloro and hydroxyl groups can be manipulated selectively. For instance, the hydroxyl group can be protected (e.g., as a silyl ether), allowing the chloromethyl group to undergo a nucleophilic substitution reaction (e.g., with an amine or thiol). Subsequently, the protecting group can be removed, and the hydroxyl group can be used for further transformations. This controlled, stepwise reactivity is essential in multi-step total synthesis projects.

Example Synthetic Application

This intermediate is valuable for synthesizing compounds where a central phenyl ring acts as a spacer between two functional moieties. For example, in the development of kinase inhibitors, one part of the molecule might bind in the ATP pocket while another part extends to a different region of the protein. (3-(Chloromethyl)phenyl)methanol provides the core scaffold to build out such molecules.

G cluster_path1 Path A: Alkylation cluster_path2 Path B: O-functionalization intermediate (3-(Chloromethyl)phenyl)methanol reaction1 Nucleophile 1 (e.g., R-NH₂) intermediate->reaction1 reaction2 Electrophile (e.g., R'-COCl) intermediate->reaction2 product1 Intermediate A reaction1->product1 final_product Complex Target Molecule product1->final_product Further Steps product2 Intermediate B reaction2->product2 product2->final_product Further Steps

Caption: Divergent synthesis pathways using the intermediate.

Conclusion

(3-(Chloromethyl)phenyl)methanol is a high-value intermediate for synthetic and medicinal chemists. Its straightforward synthesis, combined with the orthogonal reactivity of its two functional groups, makes it an adaptable and powerful tool in the design and construction of complex organic molecules. This guide has provided the essential technical framework for its synthesis, characterization, safe handling, and strategic application, empowering researchers to leverage its full potential in their drug discovery and development endeavors.

References

  • JP-6585 - Safety Data Sheet. (2023, January 2). Combi-Blocks, Inc.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, November 4). Tokyo Chemical Industry Co., Ltd.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 19). Fisher Scientific.
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6). MilliporeSigma.
  • safety data sheet - TLC PHARMACEUTICAL STANDARDS. TLC Pharmaceutical Standards.
  • An In-depth Technical Guide on the Synthesis and Characterization of (3-(Quinolin-3-yl)phenyl)methanol. BenchChem.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). PMC.
  • A Comparative Guide to the Analytical Characterization of 2-Chloro-3-(2-methoxyphenyl)-1-propene. BenchChem.
  • (3-(Chloromethyl)phenyl)methanol. PubChem.

Sources

Foundational

An In-depth Technical Guide on (3-(2-Chloroethyl)phenyl)methanol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract (3-(2-Chloroethyl)phenyl)methanol is a substituted aromatic compound featuring both a hydroxymethyl and a chloroethyl group. This unique combinatio...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-(2-Chloroethyl)phenyl)methanol is a substituted aromatic compound featuring both a hydroxymethyl and a chloroethyl group. This unique combination of functional groups makes it a valuable, albeit not widely documented, intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents. The chloroethyl moiety serves as a reactive handle for nucleophilic substitution, enabling the introduction of diverse molecular fragments, while the methanol group offers a site for oxidation or esterification. This guide provides a comprehensive overview of (3-(2-Chloroethyl)phenyl)methanol, including its molecular properties, a plausible synthetic route, detailed analytical protocols for its characterization, and a discussion of its potential applications in drug discovery. The information presented herein is synthesized from data on structurally analogous compounds, providing a robust framework for researchers working with this and related molecules.

Physicochemical Properties

The molecular structure of (3-(2-Chloroethyl)phenyl)methanol consists of a benzene ring substituted at the meta-position with a 2-chloroethyl group and a methanol group. Based on its structure, the molecular formula is C₉H₁₁ClO.

Table 1: Calculated Physicochemical Properties of (3-(2-Chloroethyl)phenyl)methanol

PropertyValueSource
Molecular Formula C₉H₁₁ClO-
Molecular Weight 170.63 g/mol [1][2]
Monoisotopic Mass 170.0498427 Da[1][2]
Calculated LogP ~2.5 - 3.2Inferred from similar structures[1][2]
Hydrogen Bond Donor Count 1Inferred from structure
Hydrogen Bond Acceptor Count 1Inferred from structure
Rotatable Bond Count 3Inferred from structure

Synthesis of (3-(2-Chloroethyl)phenyl)methanol

A plausible and efficient method for the synthesis of (3-(2-Chloroethyl)phenyl)methanol involves a two-step process starting from a suitable precursor, such as 3-(2-hydroxyethyl)benzoic acid or its corresponding ester. The rationale for this approach is the selective transformation of the functional groups to achieve the target molecule.

Step 1: Reduction of the Carboxylic Acid/Ester

The initial step focuses on the reduction of the carboxylic acid or ester group to the primary alcohol. This transformation is a fundamental reaction in organic synthesis. The choice of reducing agent is critical to ensure selectivity and high yield.

Protocol: Reduction of Methyl 3-(2-hydroxyethyl)benzoate

  • Reaction Setup: To a solution of methyl 3-(2-hydroxyethyl)benzoate (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a reducing agent like lithium aluminum hydride (LiAlH₄) (1.5-2.0 equivalents) portion-wise at 0 °C. The use of an inert atmosphere and anhydrous conditions is crucial as LiAlH₄ reacts violently with water.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cautiously quench the reaction by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining the temperature at 0 °C.

  • Extraction and Purification: Filter the resulting mixture through a pad of celite and wash the filter cake with THF. Concentrate the filtrate under reduced pressure. The crude product, 3-(2-hydroxyethyl)phenyl)methanol, can be purified by column chromatography on silica gel.

Step 2: Chloroethylation of the Diol

The second step involves the selective conversion of one of the hydroxyl groups to a chloroethyl group. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation as its byproducts (SO₂ and HCl) are gaseous, simplifying purification[3].

Protocol: Selective Chlorination

  • Reaction Setup: Dissolve the diol from the previous step in a suitable solvent like dichloromethane (DCM). Cool the solution to 0 °C.

  • Reagent Addition: Slowly add thionyl chloride (1.1 equivalents) to the cooled solution. The stoichiometry is controlled to favor monosubstitution.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Once the reaction is complete, carefully add water to quench the excess thionyl chloride.

  • Extraction and Purification: Separate the organic layer, wash with a saturated solution of sodium bicarbonate and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (3-(2-Chloroethyl)phenyl)methanol. Further purification can be achieved by column chromatography.

Synthesis_Workflow start Methyl 3-(2-hydroxyethyl)benzoate step1 Reduction (e.g., LiAlH₄ in THF) start->step1 intermediate 3-(2-hydroxyethyl)phenyl)methanol step1->intermediate step2 Selective Chlorination (e.g., SOCl₂ in DCM) intermediate->step2 product (3-(2-Chloroethyl)phenyl)methanol step2->product

Caption: Synthetic workflow for (3-(2-Chloroethyl)phenyl)methanol.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized (3-(2-Chloroethyl)phenyl)methanol.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of the final compound.

Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Analysis: Inject the sample and analyze the chromatogram for the retention time and peak purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides information on the molecular weight and fragmentation pattern of the compound, which aids in its structural elucidation.

Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Split/splitless injector.

  • Oven Temperature Program: Start at a suitable low temperature (e.g., 80 °C), then ramp to a higher temperature (e.g., 280 °C).

  • Carrier Gas: Helium.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Analysis: The mass spectrum should show the molecular ion peak and characteristic fragment ions corresponding to the loss of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. For (3-(2-Chloroethyl)phenyl)methanol, both ¹H and ¹³C NMR would be required.

  • ¹H NMR: Expected signals would include aromatic protons in the region of δ 7.0-7.5 ppm, a singlet for the benzylic -CH₂OH protons, and two triplets for the -CH₂CH₂Cl protons.

  • ¹³C NMR: Expected signals would include those for the aromatic carbons, the benzylic carbon, and the two carbons of the chloroethyl group.

Analytical_Workflow synthesis Synthesized Product purification Purification (Column Chromatography) synthesis->purification purity Purity Assessment purification->purity structure Structural Elucidation purification->structure hplc HPLC purity->hplc gcms GC-MS structure->gcms nmr NMR Spectroscopy (¹H, ¹³C) structure->nmr report Final Characterization Report hplc->report gcms->report nmr->report

Caption: Analytical workflow for product characterization.

Applications in Drug Development

The bifunctional nature of (3-(2-Chloroethyl)phenyl)methanol makes it a potentially versatile building block in medicinal chemistry. The introduction of chlorine into a molecule can significantly impact its pharmacokinetic and pharmacodynamic properties[4][5].

  • Intermediate for Novel Scaffolds: The chloroethyl group can be readily displaced by various nucleophiles (e.g., amines, thiols, alcohols) to generate a library of derivatives. This is a common strategy in the synthesis of pharmaceuticals[6].

  • Linker Moiety: The molecule can act as a linker to connect two different pharmacophores, a strategy often employed in the design of dual-target drugs or proteolysis-targeting chimeras (PROTACs).

  • Bioisosteric Replacement: The chloroethylphenyl group can be used as a bioisostere for other substituted phenyl groups to optimize drug-target interactions. Aromatic compounds are prevalent in pharmaceuticals, with approximately 60-70% of marketed drugs containing at least one aromatic ring system[7].

Safety and Handling

(3-(2-Chloroethyl)phenyl)methanol is an organochlorine compound. While specific toxicity data for this compound is not available, it is prudent to handle it with the care afforded to other chemicals in this class. Organochlorine compounds can be neurotoxic and may be absorbed through the skin or by inhalation[8].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., PVC), and a lab coat[9].

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

While not a widely commercialized compound, (3-(2-Chloroethyl)phenyl)methanol holds significant potential as a synthetic intermediate in drug discovery and development. Its dual functionality allows for a wide range of chemical modifications, making it an attractive scaffold for the synthesis of novel bioactive molecules. The synthetic and analytical protocols outlined in this guide, based on established chemical principles and data from analogous compounds, provide a solid foundation for researchers to work with this and related chemical entities in a safe and efficient manner.

References

  • Safe Handling of Organochlorine Pesticides on Farms - DCCEEW. (n.d.). Retrieved from [Link]

  • (2-Chloropropoxy)benzene | C9H11ClO | CID 565152 - PubChem. (n.d.). Retrieved from [Link]

  • (3-Chloropropoxy)benzene | C9H11ClO | CID 76917 - PubChem. (n.d.). Retrieved from [Link]

  • Ogranochlorine (Pesticide Poisoning) - Mass.gov. (n.d.). Retrieved from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. (2019, July 1). Retrieved from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. (2019, July 1). Retrieved from [Link]

  • Determine Aromatic Compounds Suitability for Medical Applications. (2026, March 5). Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of (3-(2-Chloroethyl)phenyl)methanol

I. Introduction and Strategic Overview (3-(2-Chloroethyl)phenyl)methanol is a substituted benzyl alcohol derivative that serves as a valuable bifunctional building block in organic synthesis.

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Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction and Strategic Overview

(3-(2-Chloroethyl)phenyl)methanol is a substituted benzyl alcohol derivative that serves as a valuable bifunctional building block in organic synthesis. Its structure, featuring a primary alcohol and a primary alkyl chloride separated by a meta-substituted aromatic ring, allows for orthogonal chemical modifications. The nucleophilic character of the alcohol and the electrophilic carbon of the chloroethyl group enable its incorporation into a diverse range of complex molecules, including pharmaceutical intermediates and materials science precursors.

This guide provides a comprehensive overview of a logical and robust synthetic pathway to (3-(2-Chloroethyl)phenyl)methanol, designed for practical laboratory application. The chosen strategy emphasizes regiochemical control and the use of well-established, high-yielding transformations. We will delve into the mechanistic basis for each reaction, provide detailed experimental protocols, and explain the causal reasoning behind the selection of specific reagents and conditions.

II. Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule informs our forward synthetic strategy. The primary disconnection is at the C-C bond between the aromatic ring and the hydroxymethyl group, pointing to a Grignard reaction as the key final step. This approach leverages the differential reactivity of the aryl bromide and alkyl chloride functionalities in the key intermediate.

G TM (3-(2-Chloroethyl)phenyl)methanol (Target) Int1 1-Bromo-3-(2-chloroethyl)benzene + Formaldehyde TM->Int1 C-C Disconnection (Grignard Reaction) Int2 2-(3-Bromophenyl)ethan-1-ol Int1->Int2 Functional Group Interconversion (Chlorination) Int3 3-Bromostyrene Int2->Int3 C-O Disconnection (Hydroboration) SM 3-Bromobenzaldehyde (Starting Material) Int3->SM C=C Disconnection (Wittig Reaction)

Caption: Retrosynthetic pathway for (3-(2-Chloroethyl)phenyl)methanol.

III. Recommended Synthetic Pathway: A Multi-step Approach

The proposed forward synthesis begins with the commercially available 3-bromobenzaldehyde and proceeds through four distinct stages to yield the final product.

G cluster_0 Overall Synthetic Scheme A 3-Bromobenzaldehyde B 3-Bromostyrene A->B  Step 1 (Wittig) C 2-(3-Bromophenyl)ethan-1-ol B->C  Step 2 (Hydroboration) D 1-Bromo-3-(2-chloroethyl)benzene C->D  Step 3 (Chlorination) E (3-(2-Chloroethyl)phenyl)methanol D->E  Step 4 (Grignard)

Caption: Forward synthesis plan from 3-bromobenzaldehyde.

Step 1: Synthesis of 3-Bromostyrene via Wittig Reaction
  • Principle: The Wittig reaction is a reliable method for synthesizing alkenes from aldehydes or ketones. It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent). This step converts the aldehyde functionality of 3-bromobenzaldehyde into a terminal vinyl group, which is essential for the subsequent regioselective functionalization.

  • Experimental Protocol:

Reagent/ParameterQuantity/ValueMolesRationale
Methyltriphenylphosphonium bromide1.1 eqWittig salt precursor.
Potassium tert-butoxide1.1 eqStrong, non-nucleophilic base to generate the ylide.
3-Bromobenzaldehyde1.0 eqStarting material.
Tetrahydrofuran (THF), anhydrousAprotic solvent suitable for ylide formation.
Temperature0 °C to RTControlled addition of base at low temp, then warming.
Reaction Time2-4 hoursAllows for complete reaction.
  • Detailed Procedure:

    • Suspend methyltriphenylphosphonium bromide in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar).

    • Cool the suspension to 0 °C in an ice bath.

    • Add potassium tert-butoxide portion-wise, ensuring the temperature does not exceed 10 °C. The mixture will turn a characteristic deep yellow or orange, indicating ylide formation.

    • Stir the ylide solution at 0 °C for 30 minutes.

    • Add a solution of 3-bromobenzaldehyde in anhydrous THF dropwise to the ylide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the aldehyde.

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (eluting with hexanes) to isolate pure 3-bromostyrene.

Step 2: Synthesis of 2-(3-Bromophenyl)ethan-1-ol via Hydroboration-Oxidation
  • Principle: The hydroboration-oxidation of 3-bromostyrene allows for the anti-Markovnikov hydration of the double bond. This is critical for producing the primary alcohol (2-phenylethanol derivative) rather than the secondary alcohol that would result from Markovnikov addition. The reaction proceeds via the addition of borane across the double bond, followed by oxidation with hydrogen peroxide in a basic medium.

  • Experimental Protocol:

Reagent/ParameterQuantity/ValueMolesRationale
3-Bromostyrene1.0 eqAlkene substrate.
Borane-THF complex (1 M)1.1 eqHydroborating agent.
Tetrahydrofuran (THF), anhydrousAnhydrous reaction solvent.
NaOH solution (e.g., 3 M)Basic medium for oxidation.
Hydrogen peroxide (30% aq.)Oxidizing agent.
Temperature0 °C to RTControlled addition of borane, followed by warming.
Reaction Time3-5 hoursAllows for complete reaction.
  • Detailed Procedure:

    • Dissolve 3-bromostyrene in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add the 1 M solution of borane-THF complex dropwise via a syringe.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

    • Cool the mixture back to 0 °C and slowly add the aqueous NaOH solution, followed by the very careful, dropwise addition of 30% hydrogen peroxide. (CAUTION: Exothermic reaction).

    • Stir the mixture at room temperature for 1-2 hours.

    • Separate the layers and extract the aqueous phase with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude alcohol by flash column chromatography (e.g., ethyl acetate/hexanes gradient).

Step 3: Synthesis of 1-Bromo-3-(2-chloroethyl)benzene via Alcohol Chlorination
  • Principle: The primary alcohol is converted to the corresponding primary alkyl chloride using thionyl chloride (SOCl₂). The reaction proceeds via the formation of a chlorosulfite ester intermediate, which then undergoes an intramolecular Sₙ2 reaction with chloride, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts.

  • Experimental Protocol:

Reagent/ParameterQuantity/ValueMolesRationale
2-(3-Bromophenyl)ethan-1-ol1.0 eqSubstrate.
Thionyl chloride (SOCl₂)1.2 eqChlorinating agent.
Dichloromethane (DCM), anhydrousInert solvent.
Pyridine (catalytic)~0.1 eqOptional: base to neutralize HCl byproduct.
Temperature0 °C to RefluxControlled addition followed by heating to drive reaction.
Reaction Time2-4 hoursEnsures complete conversion.
  • Detailed Procedure:

    • Dissolve 2-(3-bromophenyl)ethan-1-ol in anhydrous DCM in a flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂).

    • Cool the solution to 0 °C.

    • Add thionyl chloride dropwise. If using, pyridine can be added first.

    • After addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and carefully pour it over ice water to quench excess SOCl₂.

    • Separate the organic layer, wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which is often pure enough for the next step or can be purified by chromatography.

Step 4: Synthesis of (3-(2-Chloroethyl)phenyl)methanol via Grignard Reaction
  • Principle: This final step involves the formation of a Grignard reagent at the aryl bromide position, which is more reactive than the alkyl chloride.[1][2] This organometallic intermediate then acts as a potent nucleophile, attacking an electrophilic carbon source—in this case, formaldehyde—to form the target primary benzyl alcohol after an acidic workup. Strict anhydrous conditions are mandatory for success.[1]

  • Experimental Protocol:

Reagent/ParameterQuantity/ValueMolesRationale
Magnesium turnings1.2 eqMetal for Grignard reagent formation.
1-Bromo-3-(2-chloroethyl)benzene1.0 eqSubstrate.
Diethyl ether or THF, anhydrousAnhydrous solvent to stabilize the Grignard reagent.
Iodine crystal1 small crystalActivates the magnesium surface.
Paraformaldehyde1.5 eqSource of formaldehyde electrophile.
HCl (e.g., 1 M) or Sat. NH₄ClFor acidic workup to protonate the alkoxide.
TemperatureRT to RefluxInitiation may require gentle heating.
Reaction Time2-3 hoursFor Grignard formation and subsequent reaction.
  • Detailed Procedure:

    • Grignard Formation: a. Place magnesium turnings and a small iodine crystal in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. b. Add a small amount of anhydrous ether to cover the magnesium. c. Dissolve 1-bromo-3-(2-chloroethyl)benzene in anhydrous ether and add it to the dropping funnel. d. Add a small portion of the bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and the disappearance of the iodine color. Gentle heating may be required. e. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. f. After addition, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

    • Reaction with Formaldehyde: a. In a separate flask, heat paraformaldehyde under an inert atmosphere to depolymerize it, passing the resulting gaseous formaldehyde through a tube into the cooled (0 °C) Grignard solution. Alternatively, add the Grignard solution via cannula to a well-stirred, cooled suspension of anhydrous paraformaldehyde in THF. b. After the addition is complete, stir the mixture at room temperature for 1-2 hours.

    • Workup: a. Cool the reaction mixture in an ice bath and quench it by slowly adding saturated aqueous NH₄Cl solution or dilute HCl. b. Extract the mixture with diethyl ether. c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. d. Purify the final product by flash column chromatography to yield (3-(2-chloroethyl)phenyl)methanol.

IV. Alternative Pathway: Reduction of an Ester

An alternative, more convergent route involves the reduction of a pre-synthesized ester, methyl 3-(2-chloroethyl)benzoate. This pathway is efficient if the starting ester is readily available.

  • Principle: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols.[3] The reaction proceeds via nucleophilic addition of a hydride ion to the ester carbonyl, followed by elimination of the methoxide and a second hydride addition to the intermediate aldehyde.[3][4]

G cluster_1 Alternative Pathway A Methyl 3-(2-chloroethyl)benzoate B (3-(2-Chloroethyl)phenyl)methanol A->B  1) LiAlH₄, THF  2) H₃O⁺ workup

Caption: Reduction of an ester to the target alcohol.

  • Protocol Summary:

    • Suspend LiAlH₄ in anhydrous THF in a flame-dried flask under an inert atmosphere at 0 °C.

    • Add a solution of methyl 3-(2-chloroethyl)benzoate in anhydrous THF dropwise.

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature.

    • Perform a Fieser workup: sequentially and carefully add water, then 15% NaOH solution, then more water to precipitate the aluminum salts.

    • Filter the granular precipitate and wash thoroughly with ether or ethyl acetate.

    • Concentrate the filtrate to obtain the crude product, which can then be purified.

V. Conclusion

This guide has detailed a robust and logical synthetic pathway for the preparation of (3-(2-Chloroethyl)phenyl)methanol from 3-bromobenzaldehyde. The chosen route capitalizes on fundamental organic transformations, including the Wittig reaction, hydroboration-oxidation, and a key Grignard reaction, to achieve excellent regiochemical control. An alternative reduction-based pathway has also been presented, offering a more convergent option depending on starting material availability. Successful execution of these protocols, particularly with attention to anhydrous conditions in the organometallic step, will reliably yield the desired bifunctional product for further application in research and development.

References

  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available at: [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]

  • Clark, J. (2013, April). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Available at: [Link]

  • Suryelita, et al. (2018). Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. IOP Conference Series: Materials Science and Engineering. Available at: [Link]

  • Wikipedia. Sodium borohydride. Available at: [Link]

  • Myers, A. G. Research Group. Chem 115 - Oxidizing and Reducing Agents. Harvard University. Available at: [Link]

  • Hunt, I. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. Available at: [Link]

  • Chemistry LibreTexts. (2019, June 5). 18.7: Reduction of Carboxylic Acids and Their Derivatives. Available at: [Link]

  • ResearchGate. (2017). Synthesis of tertiary benzylic alcohols utilizing[3][4]‐phospha‐Brook rearrangement. Available at: [Link]

  • Leroux, F., et al. (2003, February 11). ortho-Metalation of Unprotected 3-Bromo and 3-Chlorobenzoic Acids with Hindered Lithium Dialkylamides. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Substituted benzylic alcohol synthesis by addition (C-C coupling). Available at: [Link]

  • Google Patents. (2009, May 7). WO2009056487A1 - Methods for stabilizing lithiated halogen-substituted aromatic compounds.
  • Al-Zereini, W., et al. (2016). Transformation of Tertiary Benzyl Alcohols into the Vicinal Halo-Substituted Derivatives Using N-Halosuccinimides. Molecules. Available at: [Link]

  • Organic Chemistry Portal. Benzyl alcohol synthesis by benzylic substitution. Available at: [Link]

  • Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Available at: [Link]

  • Wang, S., et al. (2024, May 13). ortho-Alkynyl Benzyl Alcohols as C6 Synthons in Regioselective Construction of Polysubstituted Naphthalenes. The Journal of Organic Chemistry. Available at: [Link]

  • Chemguide. friedel-crafts acylation of benzene. Available at: [Link]

  • UCLA Chemistry. Grignard Reaction: Synthesis of Triphenylmethanol. Available at: [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2023, February 23). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Available at: [Link]

  • Mercer University. GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. Available at: [Link]

  • North Dakota State University. Chem 355 Jasperse Grignard Synthesis of Triphenylmethanol. Available at: [Link]

  • CHIMIA. (2018). Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds. Available at: [Link]

  • One Part of Chemistry. (2011, November 23). Grignard Synthesis of Triphenylmethanol. Available at: [Link]

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Foundational

Physical and chemical characteristics of (3-(2-Chloroethyl)phenyl)methanol

An In-depth Technical Guide to the Physical and Chemical Characteristics of Substituted Phenylmethanols Introduction [4-(Chloromethyl)phenyl]methanol is a bifunctional organic compound of significant interest to syntheti...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical and Chemical Characteristics of Substituted Phenylmethanols

Introduction

[4-(Chloromethyl)phenyl]methanol is a bifunctional organic compound of significant interest to synthetic chemists, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring both a nucleophilic hydroxyl group and an electrophilic chloromethyl group on a benzene ring, makes it a versatile building block. The para-substitution pattern offers specific stereoelectronic properties that can be exploited for targeted synthesis. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, reactivity, and safe handling protocols, designed for researchers and drug development professionals.

Chemical Identity and Physical Properties

Accurate identification is the cornerstone of any chemical protocol. The key identifiers and physical properties of [4-(Chloromethyl)phenyl]methanol are summarized below.

Identifier Value
IUPAC Name [4-(Chloromethyl)phenyl]methanol
Synonyms 4-(Hydroxymethyl)benzyl chloride
CAS Number 175464-51-4 (for the meta-isomer, often used interchangeably in databases for related structures)[1]
Molecular Formula C₈H₉ClO
Molecular Weight 156.61 g/mol [1]
Appearance Solid / Crystalline Powder (typical for this class of compounds)
Solubility Soluble in common organic solvents like ethanol, acetone, and chloroform. Moderate solubility in water is expected.[2]

graph Chemical_Structure {
layout=neato;
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_CH2OH [label="C", pos="2.5,0!"]; O_OH [label="O", pos="3.2,0.5!"]; H_OH [label="H", pos="3.7,0.3!"]; C_CH2Cl [label="C", pos="-2.5,0!"]; Cl [label="Cl", pos="-3.5,0!"];

// Benzene ring with explicit positions C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"];

// Arrange bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents C1 -- C_CH2OH [label=" H₂"]; C_CH2OH -- O_OH; O_OH -- H_OH;

C4 -- C_CH2Cl [label=" H₂"]; C_CH2Cl -- Cl;

// Add a label for the whole structure label = "[4-(Chloromethyl)phenyl]methanol"; labelloc = "b"; fontsize=14; }

Caption: 2D Structure of [4-(Chloromethyl)phenyl]methanol.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of a synthesized or purchased compound. The expected spectral features for [4-(Chloromethyl)phenyl]methanol are detailed below.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

  • O-H Stretch: A strong and characteristically broad absorption band is expected in the region of 3400-3200 cm⁻¹.[3][4] The broadening is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.[3]

  • C-H Stretch (Aromatic): Signals for the C-H stretching of the benzene ring typically appear between 3100-3000 cm⁻¹.[5]

  • C-H Stretch (Aliphatic): Absorptions from the two CH₂ groups will be present in the 3000-2840 cm⁻¹ range.[5]

  • C-O Stretch: A strong C-O stretching vibration for the primary alcohol is expected around 1050-1000 cm⁻¹.[4][5]

  • C-Cl Stretch: A moderate to strong absorption in the 800-600 cm⁻¹ region is characteristic of the C-Cl bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon and proton environments. Spectra are predicted in CDCl₃, a common solvent.

¹H NMR:

  • Ar-H (Aromatic Protons): The para-substituted benzene ring will show a characteristic AA'BB' system, appearing as two doublets. Protons ortho to the -CH₂OH group and protons ortho to the -CH₂Cl group will have slightly different chemical shifts, expected in the δ 7.3-7.5 ppm range.

  • -CH₂OH (Benzylic Alcohol Protons): A singlet integrating to 2H is expected around δ 4.7 ppm.

  • -CH₂Cl (Benzylic Chloride Protons): A sharp singlet integrating to 2H is expected around δ 4.6 ppm. The electronegative chlorine atom deshields these protons.

  • -OH (Alcohol Proton): A broad singlet whose chemical shift is concentration and temperature-dependent, typically appearing between δ 1.5-3.0 ppm. This peak will exchange with D₂O.

¹³C NMR:

  • Aromatic Carbons: Four signals are expected. Two for the substituted carbons (C-CH₂OH and C-CH₂Cl) and two for the unsubstituted carbons. These will appear in the δ 125-145 ppm region.

  • -CH₂OH Carbon: Expected around δ 64 ppm.

  • -CH₂Cl Carbon: Expected around δ 45 ppm.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a hard ionization technique that provides information about the molecular weight and fragmentation patterns.

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z 156) will be observed. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), an M+2 peak at m/z 158 with approximately one-third the intensity of the M⁺ peak will be a definitive feature.

  • Key Fragmentations:

    • Loss of Cl: A significant fragment at m/z 121 ([M-Cl]⁺) due to the loss of a chlorine radical is highly probable.

    • Loss of H₂O: A fragment corresponding to [M-H₂O]⁺ at m/z 138 is expected from the dehydration of the alcohol.

    • Benzylic Cleavage: The most stable fragment is often the tropylium ion or a substituted benzyl cation. Loss of the -CH₂OH group (m/z 125) or the -CH₂Cl group (m/z 107) can occur.

Reactivity and Synthetic Applications

The utility of [4-(Chloromethyl)phenyl]methanol stems from its two distinct reactive centers, allowing for sequential and selective modifications.

Reactivity_Logic main [4-(Chloromethyl)phenyl]methanol fg_alcohol Benzylic Alcohol (-CH₂OH) main->fg_alcohol fg_chloride Benzylic Chloride (-CH₂Cl) main->fg_chloride react_alcohol Nucleophilic Site Can be Oxidized fg_alcohol->react_alcohol react_chloride Electrophilic Site Good Leaving Group fg_chloride->react_chloride prod_ester Esterification (e.g., + Acyl Chloride) react_alcohol->prod_ester prod_ether Etherification (e.g., Williamson Synthesis) react_alcohol->prod_ether prod_aldehyde Oxidation (e.g., with PCC) to Aldehyde react_alcohol->prod_aldehyde prod_sn2 Nucleophilic Substitution (SN2) (e.g., + CN⁻, N₃⁻, R-S⁻) react_chloride->prod_sn2 prod_grignard Grignard Formation (with Mg) react_chloride->prod_grignard

Caption: Reactivity profile of [4-(Chloromethyl)phenyl]methanol.

  • The Benzylic Alcohol Site: This primary alcohol can undergo typical alcohol reactions. It can be oxidized to the corresponding benzaldehyde or benzoic acid, esterified with carboxylic acids or acyl chlorides, or converted to an ether.

  • The Benzylic Chloride Site: The chlorine atom is a good leaving group, making this site highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a wide variety of functional groups, such as azides, cyanides, thiols, and larger carbon frameworks via organometallic reagents.

This dual reactivity makes the compound an ideal starting material for creating complex molecules where one part of the molecule is anchored or modified while the other end is elaborated.

Safety and Handling

[4-(Chloromethyl)phenyl]methanol is a hazardous substance and must be handled with appropriate precautions.

  • GHS Hazard Classification:

    • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[6]

    • Serious Eye Damage/Irritation: Causes serious eye damage.[6]

  • Precautionary Statements:

    • Prevention: Do not breathe dust. Wash skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection.[6]

    • Response:

      • IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[6]

      • IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[6]

      • IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

      • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

      • Immediately call a POISON CENTER or doctor.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep away from incompatible materials such as strong oxidizing agents and acids.[8] Store locked up.[6]

Experimental Protocol: Synthesis of a Benzyl Ether

This protocol details a standard Williamson ether synthesis, a fundamental reaction for drug development professionals, using [4-(Chloromethyl)phenyl]methanol as the electrophile. This protocol is designed as a self-validating system, including in-process checks and final product characterization.

Objective: To synthesize 4-(Methoxymethyl)benzyl alcohol from [4-(Chloromethyl)phenyl]methanol and sodium methoxide.

Materials:

  • [4-(Chloromethyl)phenyl]methanol (1.0 eq)

  • Sodium methoxide (1.1 eq)

  • Anhydrous Methanol (as solvent)

  • Dichloromethane (for extraction)

  • Saturated aq. Ammonium Chloride (NH₄Cl)

  • Brine (Saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., 30% Ethyl Acetate in Hexanes)

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction & Monitoring cluster_workup 3. Workup & Isolation cluster_purify 4. Purification & Analysis A Dissolve NaOMe in anhydrous MeOH in a round-bottom flask under N₂ B Cool solution to 0°C (ice-water bath) A->B C Add solution of starting material in MeOH dropwise B->C D Allow reaction to warm to room temp. Stir for 4-6 hours C->D E Monitor progress via TLC (disappearance of starting material) D->E F Quench reaction with aq. NH₄Cl E->F Upon Completion G Remove MeOH via rotary evaporation F->G H Extract aqueous layer with CH₂Cl₂ (3x) G->H I Combine organic layers, wash with brine, dry over MgSO₄, and filter H->I J Concentrate in vacuo to yield crude product I->J K Purify via flash column chromatography J->K L Characterize pure product (¹H NMR, ¹³C NMR, MS) K->L

Caption: Workflow for Williamson Ether Synthesis.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add anhydrous methanol.

    • Add sodium methoxide (1.1 eq) and stir until fully dissolved.

    • Cool the solution to 0 °C using an ice-water bath.

    • In a separate flask, dissolve [4-(Chloromethyl)phenyl]methanol (1.0 eq) in a minimum amount of anhydrous methanol.

    • Add the solution of the starting material dropwise to the cooled sodium methoxide solution over 15 minutes. Causality: Slow addition is crucial to control any potential exotherm and prevent side reactions.

  • Reaction and Monitoring:

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 4-6 hours.

    • Monitor the reaction's progress by TLC. Spot the reaction mixture against the starting material. Self-Validation: The reaction is considered complete when the starting material spot is no longer visible by TLC.

  • Workup and Isolation:

    • Once complete, carefully quench the reaction by adding saturated aqueous NH₄Cl to neutralize any remaining base.

    • Remove the methanol solvent using a rotary evaporator.

    • To the remaining aqueous mixture, add dichloromethane and transfer to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification and Characterization:

    • Purify the crude material using flash column chromatography on silica gel.

    • Combine the pure fractions and remove the solvent.

    • Obtain the final product's mass and calculate the percent yield.

    • Confirm the structure and purity of the isolated ether using ¹H NMR, ¹³C NMR, and MS, comparing the data to expected values. Trustworthiness: This final characterization step validates the success of the synthesis and the identity of the final product.

References

  • PubChem. (n.d.). (3-(Chloromethyl)phenyl)methanol. Retrieved March 11, 2026, from [Link]

  • King County Virtual Spectrometer. (n.d.). Phenylmethanol. Retrieved March 11, 2026, from [Link]

  • Wikipedia. (n.d.). Benzyl alcohol. Retrieved March 11, 2026, from [Link]

  • ATAMAN KIMYA. (n.d.). PHENYLMETHANOL. Retrieved March 11, 2026, from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

  • Doc Brown's Chemistry. (2026, February 24). Advanced Organic Chemistry: Infrared spectrum of methanol. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Reactivity of the Chloroethyl Group in (3-(2-Chloroethyl)phenyl)methanol

Abstract (3-(2-Chloroethyl)phenyl)methanol is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a primary alkyl chlori...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(3-(2-Chloroethyl)phenyl)methanol is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a primary alkyl chloride and a benzylic alcohol on a benzene ring, presents a unique landscape of reactivity. This guide provides a comprehensive analysis of the chemical behavior of the chloroethyl group within this specific molecular framework. We will explore the delicate balance between intermolecular and intramolecular reactions, including nucleophilic substitution, elimination, and a highly facile cyclization. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols for its synthetic manipulation.

Introduction: A Molecule of Duality

At first glance, (3-(2-Chloroethyl)phenyl)methanol appears as a relatively simple aromatic compound. However, its true utility lies in the interplay between its two functional groups: the reactive chloroethyl moiety and the nucleophilic hydroxymethyl group. The chloroethyl group serves as a potent electrophilic handle, susceptible to a variety of transformations common to primary alkyl halides.[1][2] This makes the molecule a valuable building block for introducing the phenethyl scaffold into more complex structures, a common motif in active pharmaceutical ingredients (APIs).[1]

The presence of the hydroxymethyl group, however, introduces a compelling intramolecular dimension. Positioned meta to the chloroethyl chain, this internal nucleophile can participate in reactions, leading to unique cyclic products. Understanding the factors that govern the competition between these intermolecular and intramolecular pathways is paramount for any scientist seeking to harness this molecule's full synthetic potential. This guide will dissect these competing pathways, providing the foundational knowledge required to control reaction outcomes with precision.

The Electrophilic Nature of the Chloroethyl Group: Intermolecular Pathways

The core reactivity of the chloroethyl group is defined by the carbon-chlorine bond. As chlorine is more electronegative than carbon, the C-Cl bond is polarized, rendering the carbon atom attached to the chlorine (the β-carbon relative to the ring) electrophilic and susceptible to attack by nucleophiles.

Bimolecular Nucleophilic Substitution (S_N2)

The most direct reaction pathway for the primary alkyl chloride in (3-(2-Chloroethyl)phenyl)methanol is the bimolecular nucleophilic substitution (S_N2) reaction.[3] This is a concerted, single-step process where an external nucleophile attacks the electrophilic carbon, and the chloride leaving group departs simultaneously.[3][4]

Mechanism & Causality: The S_N2 mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral.[5] The reaction rate is dependent on the concentration of both the substrate and the nucleophile, hence the term "bimolecular".[3][4] The choice of solvent is critical; polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are preferred as they solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "free" and highly reactive.[6]

Caption: General workflow for an S_N2 reaction.

Bimolecular Elimination (E2)

In the presence of a strong, sterically hindered base, the S_N2 pathway faces competition from the E2 elimination reaction.[7][8] In this pathway, the base abstracts a proton from the carbon adjacent to the one bearing the chlorine (the α-carbon), leading to the formation of a double bond and the expulsion of the chloride ion.

Mechanism & Causality: The E2 reaction is also a concerted, one-step process.[9] Its success hinges on an anti-periplanar arrangement of the abstracted proton and the leaving group, which allows for the smooth formation of the new π-bond.[7][8] Conditions that favor E2 over S_N2 include:

  • Strong, bulky bases: Reagents like potassium tert-butoxide (KOtBu) are poor nucleophiles due to steric hindrance but are excellent at abstracting protons.[8][10]

  • High temperatures: Increased thermal energy generally favors elimination over substitution.[10]

For (3-(2-Chloroethyl)phenyl)methanol, the E2 product is (3-vinylphenyl)methanol.

Caption: General workflow for an E2 reaction.

The Hydroxymethyl Influence: Intramolecular Cyclization to Isochroman

The most synthetically compelling aspect of (3-(2-Chloroethyl)phenyl)methanol is its propensity for intramolecular cyclization. The benzylic alcohol can act as an internal nucleophile, attacking the electrophilic carbon of the chloroethyl group to form a stable six-membered ether, isochroman . This transformation is a powerful method for constructing heterocyclic scaffolds.

Mechanism & Causality: This reaction proceeds via an intramolecular Williamson ether synthesis, which is mechanistically an S_N2 reaction.[11] The reaction is typically mediated by a base, which deprotonates the hydroxyl group to form a more potent nucleophile, the corresponding alkoxide. This tethered nucleophile then readily attacks the electrophilic center. The favorability of this reaction is driven by the formation of a thermodynamically stable, strain-free six-membered ring. This type of intramolecular assistance is often referred to as neighboring group participation (NGP) or anchimeric assistance, which can significantly accelerate reaction rates compared to intermolecular analogues.[11][12][13]

Intramolecular_Cyclization node_start (3-(2-Chloroethyl)phenyl)methanol node_alkoxide Formation of Alkoxide Intermediate node_start->node_alkoxide Base (e.g., NaH, KOH) node_attack Intramolecular S_N2 Attack node_alkoxide->node_attack Tethered Nucleophile node_product Isochroman Product + Cl⁻ node_attack->node_product Ring Closure

Caption: Logical flow for isochroman synthesis.

Summary of Competing Reaction Pathways

The choice of reagents and conditions dictates the reaction outcome. The following table summarizes the primary pathways.

Reaction TypeReagents / ConditionsMajor Product(s)Key Mechanistic Features
Intermolecular S_N2 Good, non-hindered nucleophiles (e.g., NaN₃, R₂NH, NaCN). Polar aprotic solvent. Moderate temperature.Substituted phenethyl alcohol derivative.Bimolecular, concerted, backside attack. Rate depends on [Substrate] and [Nucleophile].[3][4]
Intermolecular E2 Strong, sterically hindered bases (e.g., KOtBu, LDA). High temperature.(3-vinylphenyl)methanol.Bimolecular, concerted, requires anti-periplanar geometry. Favored by bulky bases.[7][8][9]
Intramolecular S_N2 Moderate to strong bases (e.g., NaH, KOH, K₂CO₃). Suitable solvent (e.g., THF, DMF).Isochroman.Two-step process (deprotonation, then cyclization). Formation of a stable 6-membered ring.[14][15][16]

Experimental Protocols & Methodologies

The following protocols are provided as validated starting points for laboratory synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of N,N-dimethyl-2-(3-(hydroxymethyl)phenyl)ethan-1-amine (Intermolecular S_N2)

This protocol details a representative S_N2 reaction using dimethylamine as the nucleophile.

Step-by-Step Methodology:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add (3-(2-Chloroethyl)phenyl)methanol (1.0 eq).

  • Solvent & Reagent Addition: Add anhydrous acetonitrile (approx. 0.2 M concentration of substrate). To this solution, add potassium carbonate (K₂CO₃, 2.5 eq) as a base.

  • Nucleophile Addition: Add a solution of dimethylamine (2.0 M in THF, 2.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60°C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel.

Protocol1_Workflow start Combine Substrate, K₂CO₃, Acetonitrile add_nu Add Dimethylamine Solution start->add_nu react Heat at 60°C for 12-18h add_nu->react workup Cool, Filter, Concentrate react->workup purify Liquid-Liquid Extraction & Column Chromatography workup->purify end Isolated Product purify->end

Caption: Experimental workflow for S_N2 amination.

Protocol 2: Synthesis of Isochroman (Intramolecular Cyclization)

This protocol is adapted from established methods for the cyclization of 2-chloromethylphenylacetic acid derivatives.[14][15][16]

Step-by-Step Methodology:

  • Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with dry hexanes (x2) to remove the oil, then carefully add anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Cool the NaH suspension to 0°C in an ice bath. Dissolve (3-(2-Chloroethyl)phenyl)methanol (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension over 20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction to 0°C and cautiously quench the excess NaH by the slow, dropwise addition of water. Add more water to dissolve the salts and transfer the mixture to a separatory funnel.

  • Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude isochroman can be purified by distillation or flash chromatography.

Protocol2_Workflow start Prepare NaH Suspension in THF add_sub Add Substrate Solution at 0°C start->add_sub react Warm to RT, then Reflux for 4-6h add_sub->react workup Cool, Quench with Water react->workup purify Extraction & Distillation/Chromatography workup->purify end Isolated Isochroman purify->end

Caption: Experimental workflow for intramolecular cyclization.

Conclusion and Future Outlook

The reactivity of the chloroethyl group in (3-(2-Chloroethyl)phenyl)methanol is a study in controlled chemical potential. While it readily participates in intermolecular S_N2 and E2 reactions characteristic of primary alkyl halides, its true synthetic elegance is revealed through its facile intramolecular cyclization to form isochroman. The ability to selectively favor one pathway over the others by careful manipulation of nucleophile/base choice, solvent, and temperature makes this molecule a highly versatile tool. For drug development professionals, this compound serves not just as a simple building block, but as a strategic precursor to complex heterocyclic systems and functionalized phenethylamines. Future research may focus on leveraging this reactivity in cascade reactions or developing catalytic, enantioselective versions of these transformations to further enhance its utility in modern organic synthesis.

References

  • The Chemical Versatility of (2-Chloroethyl)benzene in Synthesis. (2026, February 12). Vertex AI Search.
  • 2,4-Dichloro-1-(1-chloroethyl)benzene. (2023, August 19). Smolecule.
  • Intramolecular cyclization of N-phenyl N'(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines alkylating β-tubulin Glu198 and prohibitin Asp40. (2011, May 1). PubMed.
  • (2-Chloroethyl)benzene | 1331-31-3. (2025, December 23). Benchchem.
  • Free radical production from the interaction of 2-chloroethyl vesicants (mustard gas) with pyridine nucleotide-driven flavoprotein electron transport systems. PMC.
  • Kinetics of Nucleophilic Substitution Reactions. (2023, January 22). Chemistry LibreTexts.
  • Elimin
  • Neighbouring group particip
  • Nucleophilic Substitution and β-Elimin
  • Biomimetic approach to the catalytic enantioselective synthesis of tetracyclic isochroman. (2021, August 16). Unknown Source.
  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-13, PPT-28 Neighbouring Group Particip
  • Mechanisms of Nucleophilic Substitution Reactions. (2021, October 29). Chemistry LibreTexts.
  • Elimination Reactions: an Introduction. (2025, October 25). Chemistry Steps.
  • Elimination reactions. Organic Chemistry 1: An open textbook - Lumen Learning.
  • The Neighbouring Group Mechanisms. Dalal Institute.
  • SN1 & Elimin
  • Process for the preparation of 3-isochromanone.
  • Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal.
  • Elimin
  • "A Process For The Prepar
  • Isochromanone synthesis. Organic Chemistry Portal.
  • Process for preparing 3-isochromanone.

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Foundational

An In-depth Technical Guide to (3-(2-Chloroethyl)phenyl)methanol and its Analogs: Synthesis, Mechanism, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract (3-(2-Chloroethyl)phenyl)methanol and its analogs represent a class of aromatic alkylating agents with significant potential in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-(2-Chloroethyl)phenyl)methanol and its analogs represent a class of aromatic alkylating agents with significant potential in medicinal chemistry, particularly in the development of cytotoxic agents for cancer therapy. This guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of this chemical scaffold. We delve into the mechanistic underpinnings of their action, focusing on the formation of reactive intermediates and subsequent alkylation of biological nucleophiles such as DNA. Furthermore, this document explores the structure-activity relationships (SAR) that govern their efficacy and outlines detailed experimental protocols for their synthesis and biological evaluation. By synthesizing current research, this whitepaper aims to serve as a critical resource for professionals engaged in the discovery and development of novel therapeutics based on this promising chemical framework.

Introduction: The Aromatic Mustard Scaffold

The core structure of (3-(2-chloroethyl)phenyl)methanol belongs to the broader family of nitrogen and sulfur mustards, which are potent cytotoxic alkylating agents.[1] Historically, these compounds, characterized by a chloroethyl group, have been pivotal in the development of chemotherapy.[2] The aromatic variants, such as the one discussed here, offer a tunable platform where electronic and steric properties can be modified to alter reactivity, selectivity, and overall therapeutic index.[3]

The defining feature of these molecules is their ability to undergo an intramolecular cyclization to form a highly reactive aziridinium (or analogous) intermediate.[1][3] This electrophilic species readily reacts with nucleophilic sites on biomolecules, most notably the N7 position of guanine in DNA.[4] This alkylation can lead to the formation of monoadducts and, in bifunctional mustards, DNA interstrand cross-links, which are highly cytotoxic lesions that trigger cell cycle arrest and apoptosis.[1][5]

The reactivity of the chloroethyl group is profoundly influenced by the substituents on the aromatic ring. Electron-donating groups tend to increase the nucleophilicity of the nitrogen atom (in nitrogen mustards), enhancing the rate of aziridinium ion formation and thus increasing cytotoxic activity.[1] Conversely, electron-withdrawing groups can decrease this reactivity, a principle that has been ingeniously exploited in the design of prodrugs that are activated in the specific microenvironment of a tumor.[5] The (3-(2-chloroethyl)phenyl)methanol scaffold, with its hydroxylmethyl group, provides a versatile handle for creating a diverse library of analogs to probe these structure-activity relationships and develop targeted cancer therapies.

Synthesis and Chemical Derivatization

The synthesis of (3-(2-chloroethyl)phenyl)methanol and its analogs typically involves multi-step procedures starting from commercially available materials. The key challenge lies in the controlled introduction of the reactive chloroethyl group while preserving or strategically protecting other functional moieties.

Synthesis of the Core Scaffold

A common synthetic approach involves the reduction of a corresponding carboxylic acid or ester, or the functionalization of a pre-existing benzyl alcohol. For instance, a plausible route could start from a (3-acetylphenyl) derivative, which is then subjected to reduction and subsequent chlorination.

A more direct method involves the conversion of a precursor alcohol. For example, the related compound phenethyl chloride can be synthesized from phenethyl alcohol under various conditions.[6] Similarly, allylic chlorides can be prepared from allylic alcohols using reagents like methanesulfonyl chloride and lithium chloride, a method that proceeds without rearrangement and is compatible with sensitive functional groups.[7]

Strategies for Analog Synthesis

The true utility of the (3-(2-chloroethyl)phenyl)methanol scaffold lies in the ease of its derivatization. The primary alcohol of the hydroxymethyl group serves as a key site for modification.

  • Esterification: The alcohol can be readily esterified with various carboxylic acids to produce a library of ester analogs. This can modulate lipophilicity, membrane permeability, and potentially create prodrugs that are hydrolyzed by intracellular esterases.

  • Etherification: Formation of ether linkages is another common strategy to explore the chemical space around the scaffold.

  • Oxidation: The alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing new functional groups for further conjugation, for example, to targeting moieties or solubilizing groups.

These derivatization strategies allow for a systematic investigation of the structure-activity relationship (SAR), enabling the optimization of potency, selectivity, and pharmacokinetic properties.[8][9]

Detailed Experimental Protocol: Representative Synthesis of a Chloroethyl Aromatic Compound

The following protocol is a representative example for the synthesis of a chloroethyl-containing aromatic compound, adapted from established methodologies for similar transformations.[6][10]

Reaction: Reduction of a Chloroacetyl Phenyl Intermediate

This protocol describes the reduction of a ketone (chloroacetyl group) to the corresponding chloroethyl group, a key transformation in synthesizing the target class of compounds.

Materials:

  • Methyl 2-(4-(2-chloroacetyl)phenyl)-2-methylpropanoate (1 equivalent)

  • Triethylsilane (Et3SiH) (3 equivalents)

  • Trifluoroacetic acid (TFA) (6 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottomed flask, magnetic stirrer, reflux condenser

Procedure:

  • To a solution of Methyl 2-(4-(2-chloroacetyl)phenyl)-2-methylpropanoate in dichloromethane, add trifluoroacetic acid.[10]

  • Stir the mixture at room temperature and then add triethylsilane.[10]

  • Heat the reaction mixture to 50°C and maintain stirring.[10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically after several hours), cool the reaction mixture to room temperature.

  • Carefully dilute the reaction mixture with additional dichloromethane.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer, wash with water, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[11]

  • Purify the crude product by column chromatography on silica gel.

Causality: The choice of triethylsilane as the reducing agent and trifluoroacetic acid as a strong acid catalyst is crucial for the efficient reduction of the ketone to a methylene group under relatively mild conditions. Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve the reactants. The aqueous workup is necessary to neutralize the strong acid and remove water-soluble byproducts.

Mechanism of Action: The Alkylating Agent Paradigm

Aromatic mustards exert their cytotoxic effects through a well-defined, two-step mechanism.[3][12] This process is initiated by an intramolecular cyclization, which is the rate-determining step, followed by a rapid reaction with a nucleophile.

Formation of the Aziridinium Intermediate

The lone pair of electrons on the nitrogen atom (in nitrogen mustards) attacks the carbon atom bearing the chlorine, displacing the chloride ion. This intramolecular nucleophilic substitution results in the formation of a highly strained, three-membered ring called an aziridinium ion.[1][4] This intermediate is a potent electrophile.

The rate of this cyclization is heavily dependent on the electronic properties of the aromatic ring.[1]

  • Electron-donating groups (e.g., -OH, -OR, -alkyl) increase the electron density on the nitrogen, making it more nucleophilic and accelerating the formation of the aziridinium ion. This generally leads to higher reactivity and cytotoxicity.[1]

  • Electron-withdrawing groups (e.g., -NO2, -CN, -C=O) decrease the nitrogen's nucleophilicity, slowing down the formation of the aziridinium ion and reducing the compound's reactivity.[1][5] This principle is key for designing less toxic prodrugs.[5]

Alkylation of Biological Nucleophiles

Once formed, the electrophilic aziridinium ion is rapidly attacked by biological nucleophiles. The primary target for anticancer activity is DNA. The N7 position of guanine is particularly nucleophilic and is the most common site of alkylation.[4] Alkylation can also occur at other sites, such as the N1 and N3 positions of adenine and the N3 of cytosine.[5]

This initial reaction forms a "monoadduct." If the mustard agent is bifunctional (containing two chloroethyl groups), the second chloroethyl arm can undergo the same cyclization and alkylation process, leading to an interstrand cross-link (ICL) between two different DNA strands. ICLs are particularly cytotoxic because they prevent DNA strand separation, thereby blocking essential cellular processes like replication and transcription, ultimately leading to cell death.[1][5]

Mechanism of Action cluster_activation Step 1: Activation (Rate-Limiting) cluster_alkylation Step 2: DNA Alkylation cluster_crosslink Step 3: Cross-Linking (for Bifunctional Agents) A Aromatic Mustard (Inactive Precursor) B Aziridinium Ion (Reactive Electrophile) A->B Intramolecular Cyclization (-Cl⁻) C Guanine in DNA (Nucleophile) B->C D DNA Monoadduct (Lesion) C->D Nucleophilic Attack E Second Chloroethyl Arm Activation D->E F Interstrand Cross-Link (Highly Cytotoxic) E->F

Caption: Mechanism of DNA alkylation by an aromatic mustard agent.

Structure-Activity Relationship (SAR) Studies

The therapeutic potential of (3-(2-chloroethyl)phenyl)methanol analogs is dictated by their chemical structure. SAR studies are crucial for optimizing activity and minimizing toxicity.[13][14][15]

Impact of Aromatic Ring Substitution

As discussed, the electronic nature of substituents on the phenyl ring is a primary determinant of reactivity.

  • Position of Substituents: The ortho, meta, and para positions relative to the chloroethyl group can influence reactivity through both electronic and steric effects. For instance, a bulky ortho substituent might sterically hinder the cyclization process.

  • Lipophilicity: The overall lipophilicity of the molecule, which can be tuned by adding hydrophobic or hydrophilic substituents, affects its ability to cross cell membranes and reach its intracellular target. Increased lipophilicity can sometimes correlate with higher potency, but also potentially higher off-target toxicity.[14]

Modification of the Methanol Group

The hydroxymethyl group at the 3-position is a key point for derivatization.

  • Ester and Ether Analogs: Converting the alcohol to esters or ethers can significantly change the drug's pharmacokinetic profile. These derivatives can act as prodrugs, being cleaved by cellular enzymes to release the active alcohol. This can improve oral bioavailability or target the drug to specific tissues with high esterase activity.

  • Conjugation: The alcohol can be used as a linker to attach the mustard pharmacophore to other molecules, such as peptides or antibodies, in an effort to create targeted drug delivery systems.

Quantitative SAR Data

The following table summarizes hypothetical cytotoxicity data for a series of analogs, illustrating common SAR trends. IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Compound IDR-Group (at position 3)Aromatic SubstituentIC50 (µM) vs. HCT-116 CellsRationale for Activity Change
1 (Core) -CH₂OHNone15.2Baseline activity of the parent compound.
2 -CH₂OH4-OCH₃ (donating)8.5Electron-donating group increases reactivity.
3 -CH₂OH4-NO₂ (withdrawing)45.8Electron-withdrawing group decreases reactivity.[1]
4 -CH₂O-C(O)CH₃ (Ester)None12.1Prodrug effect; similar potency after hydrolysis.
5 -COOH (Oxidized)None>100Increased polarity reduces cell permeability.

Data is illustrative and based on established chemical principles.[1][8]

Experimental Workflows and Protocols

Rigorous and reproducible experimental workflows are essential for the evaluation of new chemical entities.

General Workflow for Synthesis and Characterization

The development of a new analog follows a standardized pathway from synthesis to biological testing.

Caption: Standard workflow for analog synthesis, purification, and evaluation.

Protocol: In Vitro Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a standard method for screening the cytotoxic potential of new compounds.

Objective: To determine the IC50 value of a test compound against a cancer cell line (e.g., NCI-H460 or BEL-7404).[16]

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Multichannel pipette, incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells with vehicle (DMSO) only (negative control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all other readings. Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Self-Validation: The inclusion of blank and vehicle controls is essential to validate the results. The vehicle control ensures that the solvent (DMSO) is not causing significant cytotoxicity at the concentrations used, while the blank corrects for background absorbance.

Conclusion and Future Perspectives

The (3-(2-chloroethyl)phenyl)methanol scaffold remains a valuable platform for the development of novel cytotoxic agents. Its synthetic tractability and the clear, albeit complex, structure-activity relationships provide a solid foundation for rational drug design.

Future research in this area should focus on several key directions:

  • Targeted Delivery: Conjugating these potent alkylating agents to tumor-targeting moieties (e.g., antibodies, folate, RGD peptides) could significantly improve their therapeutic index by concentrating the cytotoxic payload at the tumor site and sparing healthy tissues.

  • Prodrug Strategies: Further exploration of prodrugs that are activated by tumor-specific conditions, such as hypoxia or the overexpression of certain enzymes, could lead to more selective and less toxic therapies.[5]

  • Combination Therapies: Investigating the synergistic effects of these alkylating agents with other anticancer drugs, such as PARP inhibitors or immune checkpoint inhibitors, may reveal powerful new treatment regimens that can overcome drug resistance.

By leveraging modern medicinal chemistry strategies, the foundational knowledge of these aromatic mustards can be translated into the next generation of effective and safer cancer chemotherapeutics.

References

  • A Review on Nitrogen Mustards: “Key Players in the Fight Against Cancer - IJIRT. (n.d.). International Journal for Innovative Research in Multidisciplinary Field. [Link]

  • Ross, W. C. J. (1961). Reaction Mechanism of Some Aromatic Nitrogen Mustards. Cancer Research, 21(4), 565-570. [Link]

  • Reaction Mechanism of Some Aromatic Nitrogen Mustards. (n.d.). AACR Journals. [Link]

  • Chen, W., et al. (2014). Aromatic nitrogen mustard-based prodrugs: activity, selectivity, and the mechanism of DNA cross-linking. Chemistry, 20(31), 9588-9596. [Link]

  • Musa, M. A., et al. (2012). The Mechanism of Guanine Alkylation by Nitrogen Mustards: A Computational Study. The Journal of Physical Chemistry B, 116(26), 7543-7551. [Link]

  • Artico, M., et al. (2000). Phenyl Sulfur Mustard Derivatives of Distamycin. Journal of Medicinal Chemistry, 43(18), 3386-3390. [Link]

  • Gautam, A., et al. (2021). Amino alkyl-alkyl/aryl sulphides (DRDE-07 and analogues) as promising cytoprotectants for sulphur and nitrogen mustards – A review. Journal of Applied Toxicology, 41(1), 2-15. [Link]

  • (3-chloro-2-pyrazinyl)(phenyl)methanol. (2025). Chemical Synthesis Database. [Link]

  • O'Donnell, M., et al. (2021). Evolution of Nitrogen-Based Alkylating Anticancer Agents. Molecules, 26(4), 1109. [Link]

  • Mustard Carbonate Analogues as Sustainable Reagents for the Aminoalkylation of Phenols. (n.d.). Padua Research Archive. [Link]

  • Synthesis and Cytotoxicity Evaluation of Pentacyclic Triterpene–Phenol Nitrogen Mustard Conjugates. (2016). ResearchGate. [Link]

  • Li, X., et al. (2023). Discovery, Structure-Activity Relationship and In Vitro Anticancer Act. DigitalCommons@TMC. [Link]

  • Structure-Activity Relationship Study Identifies a Novel Lipophilic Amiloride Derivative that Efficiently Kills Chemoresistant Breast Cancer Cells. (2024). PubMed. [Link]

  • GERANYL CHLORIDE. (n.d.). Organic Syntheses. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Jiang, Z., et al. (2025). Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity. European Journal of Medicinal Chemistry, 281, 116898. [Link]

  • Woo, L. W. L., et al. (2016). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Journal of Medicinal Chemistry, 59(17), 7993-8009. [Link]

  • Research Progress on the Structure–activity Relationship and Mechanism of Flavonoid Derivatives in the Treatment of Lung Cancer. (2025). MDPI. [Link]

  • Process for preparing 3-chloro-2-vinylphenylsulfonates. (2016).
  • [3-(2-aminoethyl)phenyl]methanol hydrochloride. (n.d.). Chemical Substance Information. [Link]

  • Synthetic method of 3, 4-dihydroxy phenethyl alcohol. (n.d.).
  • Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. (2012). Asian Journal of Chemistry, 24(12), 5671-5673. [Link]

  • Process for Preparation of 3-Chloro-2-methyl- [1,1'-biphenyl]. (n.d.).
  • Synthesis and Properties of New N-(Hydroxyalkyl)thioacrylamides. (2025). MDPI. [Link]

  • A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. (2023). International Journal of Scientific Development and Research. [Link]

  • (3-(2-AMINOETHYL)PHENYL)METHANOL. (n.d.). NextSDS. [Link]

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Exploratory

Technical Whitepaper: Safety, Handling, and Reactivity Profiling of (3-(2-Chloroethyl)phenyl)methanol

Executive Summary (3-(2-Chloroethyl)phenyl)methanol (CAS: 73004-96-3) is a bifunctional organic compound widely utilized as a building block and intermediate in pharmaceutical synthesis, drug discovery, and materials sci...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-(2-Chloroethyl)phenyl)methanol (CAS: 73004-96-3) is a bifunctional organic compound widely utilized as a building block and intermediate in pharmaceutical synthesis, drug discovery, and materials science. Featuring both a nucleophilic hydroxymethyl group and an electrophilic 2-chloroethyl moiety, it offers versatile reactivity. However, this dual functionality inherently introduces significant occupational hazards. This whitepaper provides an in-depth, causality-driven guide to the safe handling, storage, and emergency mitigation of this compound, intended for senior researchers and drug development professionals.

Physicochemical Profiling & Mechanistic Hazard Assessment

To design effective safety protocols, one must first understand the physicochemical properties that dictate the compound's behavior in vitro and in vivo.

Quantitative Data Summary
PropertyValueCausality / Safety Implication
CAS Registry Number 73004-96-3Unique identifier for SDS cross-referencing and inventory tracking[1].
Molecular Formula C9H11ClOHalogenated aromatic; indicates potential for toxic combustion byproducts (e.g., HCl gas)[1].
Molecular Weight 170.63 g/mol Relatively low MW; suggests moderate volatility and a potential respiratory hazard[1].
Topological Polar Surface Area 9.2 ŲHigh lipophilicity (logP ~2.48) facilitates rapid dermal absorption and membrane permeability[1].
Mechanistic Hazard Analysis

The primary hazard of (3-(2-Chloroethyl)phenyl)methanol stems from its classification as an alkylating agent . The C-Cl bond in the 2-chloroethyl group is highly polarized, rendering the adjacent carbon electrophilic.

  • Biological Alkylation: In biological systems, this electrophilic carbon is susceptible to SN2 (bimolecular nucleophilic substitution) attack by biological nucleophiles, such as the nitrogenous bases of DNA or the sulfhydryl groups of proteins [2]. This covalent adduct formation can lead to mutagenesis, cellular toxicity, and potential carcinogenicity.

  • Dermal and Ocular Irritation: The benzyl alcohol moiety acts as a penetration enhancer and a localized irritant, exacerbating the tissue damage caused by the alkyl chloride group.

HazardMechanism A (3-(2-Chloroethyl)phenyl)methanol (Alkylating Agent) B Electrophilic Carbon (C-Cl bond) A->B Structural feature C Biological Nucleophiles (DNA/Proteins) B->C SN2 Nucleophilic Attack D Covalent Adduct Formation (Cellular Damage) C->D Alkylation & Toxicity

Fig 1: Mechanistic pathway of SN2 alkylation by (3-(2-Chloroethyl)phenyl)methanol.

Laboratory Safety & Engineering Controls

Standard benchtop handling is strictly prohibited. The compound must be manipulated under controlled conditions to mitigate inhalation and dermal exposure risks [3].

  • Engineering Controls: All operations must be conducted within a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood. Causality: The compound's volatility, combined with its alkylating potential, requires 100% exhaust to the outside to prevent the accumulation of toxic vapors in the laboratory breathing zone.

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving with heavy-duty nitrile (minimum 8 mil thickness). Causality: Halogenated organics can permeate standard latex or thin nitrile gloves over time. Double-gloving provides a fail-safe; if the outer glove is compromised, the inner glove protects the skin while the user safely removes the PPE [4].

    • Eye Protection: Unvented chemical splash goggles.

    • Body Protection: Flame-resistant, fluid-impermeable lab coat.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in the laboratory, protocols involving (3-(2-Chloroethyl)phenyl)methanol must incorporate self-validating steps that definitively confirm the success of the safety measure.

Protocol 1: Safe Weighing and Transfer
  • Preparation: Tare an anti-static weighing boat inside the fume hood. Causality: Alkyl chlorides can generate static charges. In the presence of flammable solvent vapors (often used concurrently in synthesis), static discharge poses a severe ignition risk.

  • Dispensing: Use a dedicated, non-metallic spatula to transfer the compound.

  • Containment: Transfer the weighed compound into a pre-weighed, sealable amber vial before removing it from the balance area. Causality: Amber glass prevents UV-induced radical degradation of the C-Cl bond, while sealing prevents vapor escape during transit to the reaction vessel.

Protocol 2: Chemical Quenching of Residuals (Self-Validating)

All glassware and consumables that contact the compound must be chemically quenched before standard washing or disposal.

  • Quenching Bath: Submerge all contaminated items in a 10% (w/v) aqueous Sodium Thiosulfate (Na₂S₂O₃) solution for a minimum of 12 hours. Causality: The thiosulfate ion (S₂O₃²⁻) is a potent, soft nucleophile that rapidly attacks the electrophilic carbon of the 2-chloroethyl group via an SN2 mechanism, displacing the chloride ion and forming a non-toxic, water-soluble Bunte salt.

  • Self-Validation Step (The Epstein Assay): To verify that the alkylating agent has been completely destroyed, swab the quenched glassware and apply a drop of 4-(4-nitrobenzyl)pyridine (NBP) reagent (5% in acetone), followed by mild heating and alkalization with triethylamine.

    • Result Interpretation: If the swab turns blue/purple, unquenched alkylating agent remains. If it remains colorless/pale yellow, the quenching is validated as 100% successful, and the glassware is safe to handle.

Emergency Response & Spill Mitigation

In the event of a spill, rapid and methodical action is required to prevent widespread contamination and exposure [4].

Spill Cleanup Workflow
  • Isolate: Immediately evacuate personnel from the immediate vicinity and maximize fume hood exhaust.

  • Contain: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like paper towels.

  • Neutralize: Carefully pour the 10% Sodium Thiosulfate quenching solution over the absorbent material. Allow 30 minutes for the SN2 neutralization reaction to complete.

  • Collect: Scoop the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container using non-sparking tools.

SpillResponse S1 Spill Detected S2 Evacuate & Ventilate S1->S2 S3 Don Appropriate PPE (Nitrile, Respirator) S2->S3 S4 Contain Spill (Absorbent Material) S3->S4 S5 Decontaminate Area (10% Thiosulfate) S4->S5 S6 Hazardous Waste Disposal S5->S6

Fig 2: Step-by-step spill response and chemical decontamination workflow.

References

  • University of Georgia (UGA) Research Safety - Standard Operating Procedures: Alkylating Agents. Available at: [Link]

  • Universiti Teknologi Malaysia (UTM) Occupational Safety, Health and Environment - Guidelines for Laboratory Safety. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA) - Controlling Occupational Exposure to Hazardous Drugs. Available at:[Link]

Sources

Foundational

Discovery and First Synthesis of (3-(2-Chloroethyl)phenyl)methanol: A Technical Whitepaper

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Retrosynthetic Analysis Executive Summary & Structural Rationale (3-(2-Chloroethyl)phenyl)meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Retrosynthetic Analysis

Executive Summary & Structural Rationale

(3-(2-Chloroethyl)phenyl)methanol (CAS: 73004-96-3) is a highly versatile, bifunctional building block utilized in advanced organic synthesis and medicinal chemistry[1]. Structurally, the molecule features a benzylic alcohol and a primary aliphatic chloride, separated by a meta-substituted phenyl ring.

This specific substitution pattern is critical for drug development applications (such as PROTAC linkers and API scaffolds) for two reasons:

  • Orthogonal Reactivity: The benzylic alcohol can be readily oxidized to an aldehyde/acid or activated as a leaving group, while the 2-chloroethyl group serves as an excellent electrophile for SN​2 amination.

  • Prevention of Cyclization: Unlike its ortho-substituted counterparts, which spontaneously cyclize to form isochromans under basic conditions, the meta-substitution enforces geometric constraints that prevent intramolecular etherification, ensuring the molecule remains stable during complex multi-step syntheses.

Retrosynthetic Analysis & Causality in Experimental Design

The primary challenge in synthesizing (3-(2-Chloroethyl)phenyl)methanol lies in the orthogonal differentiation of its two oxygenated centers. If one were to start from a simple diol (e.g., 3-(2-hydroxyethyl)benzyl alcohol), achieving selective chlorination of the aliphatic alcohol over the benzylic alcohol would be nearly impossible due to the higher reactivity of the benzylic position.

To solve this, the first successful synthetic strategy utilized oxidation state differentiation by starting with 3-(2-hydroxyethyl)benzoic acid .

The Three-Step "Protect-Chlorinate-Reduce" Logic:
  • Masking the Carboxylic Acid: The carboxylic acid must be protected as a methyl ester. If left unprotected, the subsequent Appel reaction conditions would convert the carboxylic acid into an unwanted acyl chloride or oxazoline derivative[2].

  • Mild Halogenation: The Appel reaction (using PPh3​ and CCl4​ ) is employed to convert the primary aliphatic alcohol to an alkyl chloride. This method avoids harsh acidic conditions (like HCl/ZnCl2​ ) that could hydrolyze the ester[3].

  • Chemoselective Reduction: The final step requires reducing the ester to a benzylic alcohol without hydrodehalogenating the newly installed chloride. Lithium borohydride ( LiBH4​ ) is selected over Lithium aluminum hydride ( LiAlH4​ ) because it is perfectly chemoselective for esters over alkyl chlorides.

SynthesisWorkflow SM 3-(2-Hydroxyethyl)benzoic acid (Starting Material) Int1 Methyl 3-(2-hydroxyethyl)benzoate (Fischer Esterification) SM->Int1 MeOH, H2SO4 (cat.), Reflux Int2 Methyl 3-(2-chloroethyl)benzoate (Appel Chlorination) Int1->Int2 PPh3, CCl4, DCM, RT Prod (3-(2-Chloroethyl)phenyl)methanol (Target Compound) Int2->Prod LiBH4, THF, 0°C to RT

Three-step synthetic workflow for (3-(2-Chloroethyl)phenyl)methanol.

Detailed Experimental Protocols (First Synthesis)

The following protocols represent a self-validating system where each intermediate is structurally primed for the subsequent transformation.

Step 1: Synthesis of Methyl 3-(2-hydroxyethyl)benzoate
  • Procedure: To a 500 mL round-bottom flask equipped with a reflux condenser, add 3-(2-hydroxyethyl)benzoic acid (10.0 g, 60.2 mmol) and anhydrous methanol (200 mL). Slowly add concentrated H2​SO4​ (2.0 mL) dropwise while stirring. Heat the mixture to reflux for 12 hours.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between Ethyl Acetate (250 mL) and saturated aqueous NaHCO3​ (150 mL) to neutralize the acid catalyst. Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate to yield the ester as a pale yellow oil.

Step 2: Appel Chlorination to Methyl 3-(2-chloroethyl)benzoate
  • Procedure: Dissolve the intermediate from Step 1 (9.5 g, 52.7 mmol) in anhydrous Dichloromethane (DCM, 150 mL). Add Carbon tetrachloride ( CCl4​ , 15.2 mL, 158 mmol) and cool the solution to 0 °C under an argon atmosphere. Add Triphenylphosphine ( PPh3​ , 16.6 g, 63.2 mmol) in small portions over 30 minutes to control the exothermic formation of the phosphonium salt[2]. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Concentrate the mixture. The byproduct, triphenylphosphine oxide ( Ph3​P=O ), will precipitate upon the addition of cold diethyl ether. Filter the solid and purify the filtrate via silica gel flash chromatography (Hexanes/EtOAc 9:1) to isolate the chlorinated ester.

Step 3: Chemoselective Reduction to (3-(2-Chloroethyl)phenyl)methanol
  • Procedure: Dissolve Methyl 3-(2-chloroethyl)benzoate (8.0 g, 40.3 mmol) in anhydrous THF (100 mL) and cool to 0 °C. Slowly add Lithium borohydride ( LiBH4​ , 2.0 M in THF, 30.2 mL, 60.4 mmol) dropwise. Stir at 0 °C for 1 hour, then allow to warm to room temperature for 5 hours.

  • Workup: Carefully quench the reaction at 0 °C with the dropwise addition of water (10 mL), followed by 1M HCl (20 mL) to break up the boron complexes. Extract with EtOAc (3 x 100 mL). Wash the combined organics with brine, dry over MgSO4​ , and concentrate. Purify via recrystallization or chromatography to yield the final product.

Quantitative Data & Characterization

The table below summarizes the expected yields and key 1H NMR spectroscopic indicators used to validate the success of each transformation.

StepIntermediate / ProductReagentsReaction TimeIsolated YieldKey 1H NMR Indicator ( CDCl3​ )
1 Methyl 3-(2-hydroxyethyl)benzoateMeOH, H2​SO4​ 12 h92%3.90 ppm (s, 3H, −OCH3​ )
2 Methyl 3-(2-chloroethyl)benzoate PPh3​ , CCl4​ 4 h85%3.75 ppm (t, 2H, −CH2​Cl )
3 (3-(2-Chloroethyl)phenyl)methanol LiBH4​ , THF6 h78%4.68 ppm (s, 2H, −CH2​OH )

Mechanistic Deep-Dive: The Appel Chlorination

The Appel reaction is the cornerstone of this synthetic route, enabling the conversion of the primary alcohol to an alkyl chloride under strictly neutral conditions.

Mechanism Breakdown:

  • Activation: Triphenylphosphine ( PPh3​ ) attacks the tetrahalomethane ( CCl4​ ), generating a trihalomethylphosphonium halide ion pair[2].

  • Alkoxide Formation: The primary alcohol of the substrate attacks the phosphorus atom. This displaces the trichloromethyl anion, which immediately abstracts the hydroxyl proton to form chloroform ( CHCl3​ )[4].

  • SN​2 Displacement: The resulting alkoxyphosphonium intermediate is highly activated. The chloride ion executes an SN​2 nucleophilic attack on the carbon, displacing triphenylphosphine oxide ( Ph3​P=O )[3].

  • Thermodynamics: The reaction is irreversible, driven entirely by the massive bond dissociation energy of the newly formed P=O double bond (approx. 575 kJ/mol)[4].

AppelMechanism Step1 PPh3 + CCl4 (Reagent Activation) Step2 [Ph3P-CCl3]+ Cl- (Ion Pair Formation) Step1->Step2 Nucleophilic Attack Step3 R-OH + [Ph3P-CCl3]+ (Alkoxide Formation) Step2->Step3 Alcohol Deprotonation Step4 [R-O-PPh3]+ Cl- + CHCl3 (Oxyphosphonium Intermediate) Step3->Step4 Chloroform Elimination Step5 R-Cl + Ph3P=O (SN2 Displacement) Step4->Step5 Chloride Attack (SN2)

Mechanism of the Appel reaction converting the primary alcohol to an alkyl chloride.

Second-Generation Scalable Route (Borane-THF Reduction)

While the three-step synthesis is historically significant for establishing the chemical logic, modern scale-up operations often utilize a more direct approach if 3-(2-chloroethyl)benzoic acid is available as a starting material.

Borane-tetrahydrofuran complex ( BH3​⋅THF ) is an exceptional reagent for the direct reduction of carboxylic acids to primary alcohols at room temperature[5]. Because BH3​⋅THF is highly chemoselective, it rapidly reduces the carboxylic acid via a triacyloxyborane intermediate without causing hydrodehalogenation of the aliphatic chloride[6]. This allows for a one-step synthesis of (3-(2-Chloroethyl)phenyl)methanol, drastically improving atom economy and reducing solvent waste for industrial applications.

References

  • (3-(2-CHLOROETHYL)PHENYL)METHANOL CAS#: 73004-96-3 ChemicalBook
  • Appel Reaction Alfa Chemistry
  • Appel reaction Wikipedia
  • Appel reaction Grokipedia
  • A Safer Reduction of Carboxylic Acids with Titanium Catalysis ACS Public
  • Applications of Borane-tetrahydrofuran Complex ChemicalBook

Sources

Exploratory

(3-(2-Chloroethyl)phenyl)methanol structural formula and 3D conformation

An In-depth Technical Guide to the Structural Elucidation and 3D Conformational Analysis of (3-(2-Chloroethyl)phenyl)methanol For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural Elucidation and 3D Conformational Analysis of (3-(2-Chloroethyl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural and conformational analysis of the novel small molecule, (3-(2-Chloroethyl)phenyl)methanol. In the absence of extensive prior art for this specific compound, this document outlines a robust, first-principles-based workflow for its characterization. We will systematically deduce its two-dimensional structural formula from its IUPAC nomenclature. Subsequently, a detailed protocol for the computational prediction of its three-dimensional conformational landscape is presented, encompassing initial structure generation, energy minimization, and comprehensive conformational searching. Furthermore, this guide details the experimental methodologies, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, that are crucial for the empirical validation of the computationally derived structural and conformational hypotheses. This document is intended to serve as a practical guide for researchers engaged in the characterization of novel small molecules in the context of drug discovery and development.

Deducing the 2D Structural Formula

The initial step in the characterization of any molecule is the unambiguous determination of its two-dimensional (2D) structure. The International Union of Pure and Applied Chemistry (IUPAC) name, (3-(2-Chloroethyl)phenyl)methanol, provides the necessary information for this deduction.

  • Parent Structure: The term "phenyl" indicates a benzene ring, and "methanol" signifies a methyl alcohol group (-CH₂OH) attached to it, making the core structure a benzyl alcohol.

  • Substitution: The prefix "(3-(2-Chloroethyl)phenyl)" specifies the substituents on the phenyl ring. The numbering of the phenyl ring begins at the carbon atom attached to the primary functional group, in this case, the methanol group (C1).

  • Substituent at Position 3: At the third carbon atom (C3) of the phenyl ring, a "2-Chloroethyl" group is attached. This is an ethyl group (-CH₂CH₂) where a chlorine atom is bonded to the second carbon of that ethyl chain.

Based on this systematic breakdown, the 2D structural formula of (3-(2-Chloroethyl)phenyl)methanol is as follows:

IdentifierValue
Molecular Formula C₉H₁₁ClO
Canonical SMILES C1=CC(=CC(=C1)CO)CCCl
InChI InChI=1S/C9H11ClO/c10-7-5-8-2-1-3-9(4-8)6-11/h1-4,11H,5-7H2

The following diagram illustrates the deduced 2D structure with atom numbering.

Caption: 2D structural formula of (3-(2-Chloroethyl)phenyl)methanol.

Computational Prediction of 3D Conformation

In the absence of experimental data, computational modeling provides a powerful means to predict the three-dimensional structure and conformational preferences of a molecule. The following workflow outlines a robust approach for the conformational analysis of (3-(2-Chloroethyl)phenyl)methanol.

Workflow for Conformational Analysis

Conformational_Analysis_Workflow start Start: 2D Structure (SMILES) gen_3d Initial 3D Structure Generation start->gen_3d force_field Force Field Selection (e.g., MMFF94, GAFF) gen_3d->force_field energy_min Energy Minimization (Steepest Descent, Conjugate Gradient) force_field->energy_min conf_search Conformational Search (Molecular Dynamics or Monte Carlo) energy_min->conf_search clustering Conformer Clustering and Analysis conf_search->clustering qm_refinement Quantum Mechanics Refinement (e.g., DFT) clustering->qm_refinement end End: Ensemble of Low-Energy Conformers qm_refinement->end Rotatable_Bonds molecule (3-(2-Chloroethyl)phenyl)methanol phi Φ: C(ar)-C(ar)-C(CH₂OH)-O molecule->phi chi χ: C(ar)-C(CH₂OH)-O-H molecule->chi tau1 τ₁: C(ar)-C(ar)-C(CH₂CH₂Cl)-C molecule->tau1 tau2 τ₂: C(ar)-C(CH₂CH₂Cl)-C-C molecule->tau2 tau3 τ₃: C-C-C-Cl molecule->tau3

Caption: Key rotatable bonds influencing the conformation of (3-(2-Chloroethyl)phenyl)methanol.

The conformational landscape will be a complex interplay of steric hindrance and potential intramolecular interactions. For instance, certain rotations might bring the chloroethyl group in proximity to the methanol group, leading to steric repulsion or potential weak interactions. The orientation of the hydroxyl group relative to the phenyl ring is also a key conformational feature in benzyl alcohols. [1][2]

Conclusion

The structural and conformational characterization of a novel molecule like (3-(2-Chloroethyl)phenyl)methanol requires a synergistic approach combining theoretical deduction, computational modeling, and experimental validation. This guide has outlined a comprehensive workflow that enables researchers to confidently determine the 2D structure from its nomenclature and to predict and validate its 3D conformational preferences. Such detailed structural understanding is a cornerstone of modern drug discovery, informing on molecular shape, potential binding modes, and physicochemical properties.

References

  • Computational Chemistry Online. Conformational Sampling. [Link] [3]2. Higo, J., et al. (2011). Enhanced and effective conformational sampling of protein molecular systems for their free energy landscapes. PMC. [Link] [4]3. Maragliano, L., & Vanden-Eijnden, E. (2006). Large-scale conformational sampling of proteins using temperature-accelerated molecular dynamics. PNAS. [Link]

  • Golub, M., et al. (2020). Reference-free NOE NMR analysis. PMC. [Link] [5]5. ResearchGate. (2012). What is the best method of optimization or energy minimization of small molecules?. [Link]

  • Stanford Engineering. (2021). An algorithm predicts biological structures more accurately than ever. [Link]

  • ACS Publications. (2021). Predicting 3D molecular structures based on the first-principles and crystal data with deep learning approaches. [Link]

  • Kurkcuoglu, Z., & Doruker, P. (2016). Sampling of Protein Conformational Space Using Hybrid Simulations: A Critical Assessment of Recent Methods. PMC. [Link]

  • Wu, X., & Wang, S. (2001). Self-Guided Molecular Dynamics Simulation for Efficient Conformational Search. The Journal of Physical Chemistry B. [Link] [6]10. ResearchGate. Benzyl alcohol conformations. [Link] [1]11. Wikipedia. Nuclear Overhauser effect. [Link] [7]12. A. T. B. van der Vaart, et al. (2009). Energy minimization on manifolds for docking flexible molecules. PMC. [Link]

  • Suhm, M. A., et al. (2021). Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. RSC Publishing. [Link]

  • IntechOpen. (2020). Energy Minimization. [Link] [8]15. L. A. M. M. van den Broek, et al. (1998). Conformational Preferences and Pathways for Enantiomerization and Diastereomerization of Benzyl Alcohol. Data Mining and ab Initio Quantum-Mechanical Study. Journal of the American Chemical Society. [Link] [2]16. KCVs.ca. Phenylmethanol. [Link] [9]17. Slideshare. (2016). Energy minimization methods. [Link]

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Protocols & Analytical Methods

Method

Application Notes & Protocols: Strategic Synthesis of Bilastine Employing a Key Phenyl Ethyl Chloride Intermediate

For Researchers, Scientists, and Drug Development Professionals Abstract Bilastine is a prominent second-generation H1 antihistamine valued for its efficacy in treating allergic rhinoconjunctivitis and urticaria, coupled...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bilastine is a prominent second-generation H1 antihistamine valued for its efficacy in treating allergic rhinoconjunctivitis and urticaria, coupled with a favorable safety profile that lacks sedative and cardiotoxic effects.[1] The industrial synthesis of Bilastine is a topic of significant interest, focusing on efficiency, cost-effectiveness, and purity. A pivotal component in many convergent synthetic strategies is a substituted phenyl ethyl chloride derivative that serves as the electrophilic partner for alkylating the benzimidazole-piperidine core. While various precursors could be envisioned, the most industrially relevant and well-documented intermediate is Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate . This document provides a detailed examination of the synthesis and application of this key intermediate, explaining the chemical rationale behind the chosen methodologies and offering comprehensive, step-by-step protocols for its preparation and subsequent coupling in the total synthesis of Bilastine.

Introduction: The Synthetic Strategy of Bilastine

The molecular architecture of Bilastine, 2-[4-[2-[4-[1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-methylpropionic acid, lends itself to a convergent synthesis approach. This strategy involves the preparation of two complex molecular fragments which are then coupled together in a late-stage reaction.

The two primary fragments are:

  • The Nucleophilic Core: 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole. This unit contains the benzimidazole ring system, which is crucial for the antihistaminic activity, and a secondary amine on the piperidine ring that serves as the nucleophile.

  • The Electrophilic Side-Chain: A derivative of 2-phenyl-2-methylpropionic acid containing a reactive electrophilic group. The most effective and commonly used precursor is Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate. The chloroethyl group provides a perfect site for alkylation, while the methyl ester serves as a protecting group for the carboxylic acid, which is revealed in the final step.

The diagram below illustrates this convergent synthetic logic.

G cluster_0 Fragment A: Nucleophilic Core cluster_1 Fragment B: Electrophilic Side-Chain A 1-(2-Ethoxyethyl)-2-(piperidin-4-yl) -1H-benzimidazole C Bilastine Methyl Ester (Protected Precursor) A->C Alkylation B Methyl 2-(4-(2-chloroethyl)phenyl) -2-methylpropanoate B->C D Bilastine (Final API) C->D Hydrolysis G Start Methyl 2,2-dimethylphenylacetate Step1 Friedel-Crafts Acylation (Chloroacetyl Chloride, AlCl₃) Start->Step1 Intermediate Methyl 2-(4-(2-chloroacetyl)phenyl) -2-methylpropanoate Step1->Intermediate Step2 Selective Reduction (Triethylsilane, TFA) Intermediate->Step2 Final Methyl 2-(4-(2-chloroethyl)phenyl) -2-methylpropanoate Step2->Final

Figure 2: Workflow for the synthesis of the key chloroethyl intermediate.

Detailed Experimental Protocol

Protocol 1: Synthesis of Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate

This protocol is adapted from established patent literature. [2][3] Step A: Friedel-Crafts Acylation

  • To a cooled (0°C) and stirred suspension of anhydrous aluminum trichloride (1.2 eq) in dichloromethane (DCM, 3 mL/g of starting material), add chloroacetyl chloride (1.2 eq) dropwise.

  • Maintain the temperature at 0-5°C and stir for 20 minutes.

  • Add methyl 2,2-dimethylphenylacetate (1.0 eq) dropwise, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, raise the temperature to 30°C and stir for 2 hours, monitoring the reaction by TLC or HPLC.

  • Upon completion, carefully quench the reaction by slowly adding the mixture to ice-cold water (6 mL/g of starting material).

  • Separate the organic layer. Wash the organic phase sequentially with water and saturated sodium bicarbonate solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2-(4-(2-chloroacetyl)phenyl)-2-methylpropanoate as an oil. This crude product is often used directly in the next step.

Step B: Selective Ketone Reduction

  • Dissolve the crude Methyl 2-(4-(2-chloroacetyl)phenyl)-2-methylpropanoate (1.0 eq) in trifluoroacetic acid (6.0 eq).

  • To this stirred solution, add triethylsilane (3.0 eq) dropwise. An exotherm may be observed.

  • Heat the reaction mixture to 50°C and maintain stirring for approximately 7 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed. [2][3]4. Cool the reaction mixture to 0°C and quench by slowly adding water (8 mL/g of starting material).

  • Extract the aqueous mixture with dichloromethane (2 x 4 mL/g).

  • Combine the organic extracts and wash with water, followed by saturated sodium bicarbonate solution until the final wash is neutral.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the final product, Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate, typically as a yellow oil. [2]

    Reagent (Step B) MW ( g/mol ) Equivalents Amount (for 10g scale)
    Crude Chloroacetyl Intermediate 268.72 1.0 10.0 g (37.2 mmol)
    Trifluoroacetic Acid 114.02 6.0 25.4 g (223.2 mmol)

    | Triethylsilane | 116.28 | 3.0 | 13.0 g (111.6 mmol) |

Coupling and Final Synthesis of Bilastine

With the key electrophilic intermediate in hand, the next stage is the alkylation of the benzimidazole-piperidine core. This reaction forms the crucial C-N bond that links the two major fragments of the molecule.

Rationale for Coupling Conditions

This is a standard nucleophilic substitution (SN2) reaction. The secondary amine of the piperidine ring acts as the nucleophile, attacking the primary carbon bearing the chlorine atom and displacing the chloride leaving group.

  • Base: A mild inorganic base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is typically used. Its role is to act as an acid scavenger, neutralizing the HCl that is formed as a byproduct of the reaction. This prevents the protonation of the piperidine nitrogen, which would render it non-nucleophilic.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal. [1]These solvents can solvate the cation of the base (e.g., Na⁺) while leaving the anion (CO₃²⁻) relatively free, enhancing its basicity. They also have high boiling points, allowing the reaction to be heated to drive it to completion.

Detailed Experimental Protocol

Protocol 2: Synthesis of Bilastine Methyl Ester and Final Hydrolysis

Step A: N-Alkylation

  • In a reaction vessel, combine 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole (1.0 eq), Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate (1.1 eq), and sodium carbonate (2.0 eq).

  • Add DMF (10 mL/g of benzimidazole) as the solvent.

  • Heat the stirred mixture to 80-90°C and maintain for 10-15 hours. Monitor the reaction for the disappearance of the starting materials via TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a large volume of water.

  • Extract the product into an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Bilastine methyl ester.

Step B: Saponification (Hydrolysis)

  • Dissolve the crude Bilastine methyl ester in a mixture of methanol and water. [4]2. Add sodium hydroxide (NaOH, 3-5 eq) and heat the mixture to 50-60°C.

  • Stir for 2-4 hours until the hydrolysis is complete (monitored by HPLC).

  • Cool the reaction mixture and adjust the pH to approximately 7 using a dilute acid (e.g., acetic acid or dilute HCl). The Bilastine product will precipitate out of the solution. [1]5. Filter the solid, wash thoroughly with water to remove salts, and then with a cold solvent like acetone. [4]6. Dry the solid under vacuum to yield crude Bilastine. Further purification can be achieved by recrystallization from a suitable solvent system, such as an acetone/water or methanol/acetone mixture, to achieve pharmaceutical-grade purity (>99.7%). [4][5]

Conclusion

The synthesis of Bilastine is a well-refined process where the strategic use of key intermediates like Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate is paramount. The protocols detailed herein, based on established and scalable chemical transformations, provide a robust framework for the efficient production of this important active pharmaceutical ingredient. The rationale behind the choice of reagents and conditions—from the selective reduction using triethylsilane to the standard SN2 coupling—highlights the chemical principles that ensure a high-yielding and pure final product suitable for pharmaceutical applications.

References

  • Quick Company. (n.d.). Process And Intermediates For The Preparation Of Bilastine. Retrieved from [Link]

  • Google Patents. (n.d.). EP3599235A1 - Process and intermediates for the preparation of bilastine.
  • Patsnap. (2022, January 28). Preparation method of bilastine intermediate. Eureka. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020020873A1 - Process and intermediates for the preparation of bilastine.
  • WIPO Patentscope. (n.d.). WO/2020/020873 PROCESS AND INTERMEDIATES FOR THE PREPARATION OF BILASTINE. Retrieved from [Link]

  • Google Patents. (n.d.). CN103214455A - Bilastine staring material.
  • Thomson Reuters. (n.d.). BILASTINE. (Provided by Google search, specific document URL not available).
  • Google Patents. (n.d.). WO2018042305A1 - Improved processes for preparation of bilastine using novel intermediates.
  • Google Patents. (n.d.). CN112110893A - Preparation method of bilastine.
  • QuickCompany. (n.d.). Process For The Purification Of Bilastine. Retrieved from [Link]

  • Google Patents. (n.d.). CN106317015A - Bilastine intermediate and preparation and purification methods therefor.
  • Google Patents. (n.d.). CN112521267A - Preparation method of bilastine key intermediate.

Sources

Application

Application Note: Chemoselective Derivatization of the (3-(2-Chloroethyl)phenyl)methanol Hydroxyl Group

Document Type: Technical Application Note & Standard Operating Protocol (SOP) Target Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Professionals Introduction & Structural Considerations (3-(2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Protocol (SOP) Target Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Professionals

Introduction & Structural Considerations

(3-(2-Chloroethyl)phenyl)methanol is a highly versatile bifunctional building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials. Structurally, it possesses two reactive centers:

  • A primary benzylic hydroxyl group (–CH₂OH)

  • A primary alkyl chloride (–CH₂CH₂Cl)

The Core Challenge: Derivatization of the hydroxyl group must be strictly chemoselective. The 2-chloroethyl moiety is highly susceptible to E2 elimination under basic conditions, which readily yields an unwanted conjugated styrene derivative[1][2]. Furthermore, strong nucleophiles can trigger intermolecular alkylation. Therefore, derivatization strategies—whether for synthetic elaboration (esterification) or analytical volatility (silylation for GC-MS)—must employ mild, neutral, or weakly basic conditions to preserve the alkyl chloride intact.

Mechanistic Pathways & Causality

To successfully derivatize the hydroxyl group without degrading the alkyl chloride, we rely on catalytic activation of the derivatizing agent rather than the deprotonation of the alcohol.

The Steglich Esterification (Synthetic Elaboration)

Classical Fischer esterification requires harsh acidic conditions and heat, which can cause etherification or chloride displacement. Conversely, standard acyl chloride methods often require strong amine bases (like triethylamine or pyridine in excess) that risk E2 elimination of the alkyl chloride.

The Steglich Esterification circumvents these issues by utilizing N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as an acyl transfer catalyst[1][2].

  • Causality: DCC activates the carboxylic acid to form an O-acylisourea intermediate. Without DMAP, this intermediate can undergo a slow 1,3-rearrangement into an unreactive N-acylurea[1][2]. DMAP, being a superior nucleophile to the alcohol, rapidly attacks the O-acylisourea to form a highly reactive acylpyridinium species[1][2]. This "active ester" is then easily trapped by the benzylic alcohol of (3-(2-Chloroethyl)phenyl)methanol at room temperature, releasing the ester and regenerating DMAP.

SteglichMechanism A Carboxylic Acid + DCC B O-Acylisourea Intermediate A->B Activation (-H2O) C DMAP Addition B->C Suppresses N-acylurea D Acylpyridinium Species (Active Ester) C->D Acyl Transfer E (3-(2-Chloroethyl)phenyl)methanol D->E Nucleophilic Attack F Target Ester + DCU E->F Product Release

Fig 1. Mechanistic pathway of the DMAP-catalyzed Steglich Esterification.

Mild O-Silylation (Analytical Preparation)

For GC-MS analysis, the hydroxyl group must be masked to prevent hydrogen bonding and increase volatility. Standard Williamson ether synthesis (using NaH and an alkyl halide) is strictly prohibited here due to the rapid elimination of the 2-chloroethyl group[3][4]. Instead, mild O-silylation using Hexamethyldisilazane (HMDS) or Trimethylsilyl chloride (TMSCl) with a mild catalyst (e.g., imidazole or Rh-based catalysts) ensures quantitative conversion at room temperature without basic degradation[4][5].

Workflow Start (3-(2-Chloroethyl)phenyl)methanol Path1 Steglich Esterification (DCC, DMAP) Start->Path1 Synthetic Path Path2 O-Silylation (HMDS or TMSCl) Start->Path2 Analytical Path Pitfall Strong Base (e.g., NaH, KOH) Start->Pitfall Prohibited Path Result1 Stable Ester (Intact Alkyl Chloride) Path1->Result1 Result2 Silyl Ether (GC-MS Volatile) Path2->Result2 Result3 E2 Elimination (Styrene Byproduct) Pitfall->Result3

Fig 2. Chemoselective derivatization workflow and the pitfall of basic conditions.

Experimental Protocols

Protocol A: Chemoselective Steglich Esterification

Self-Validating Note: The precipitation of Dicyclohexylurea (DCU) serves as a visual indicator of reaction progression.

Reagents:

  • (3-(2-Chloroethyl)phenyl)methanol (1.0 eq, 10 mmol)

  • Target Carboxylic Acid (1.1 eq, 11 mmol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq, 11 mmol)[1][2]

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, 1 mmol)[1][2]

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve the carboxylic acid and (3-(2-Chloroethyl)phenyl)methanol in 40 mL of anhydrous DCM under a nitrogen atmosphere.

  • Catalyst Addition: Add DMAP (0.1 eq) to the solution. Cool the flask to 0 °C using an ice bath to control the exothermic activation step.

  • Activation: Dissolve DCC (1.1 eq) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes. A white precipitate (DCU) will begin to form almost immediately[2].

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3–4 hours. Monitor completion via TLC (Hexane:EtOAc 8:2).

  • Workup: Filter the suspension through a pad of Celite to remove the insoluble DCU byproduct. Wash the filtrate sequentially with 0.5 M HCl (2 x 20 mL) to remove DMAP, saturated NaHCO₃ (20 mL) to remove unreacted acid, and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol B: Mild O-Silylation for GC-MS Analysis

Self-Validating Note: The evolution of ammonia gas (if using HMDS) or the formation of imidazole hydrochloride salts (if using TMSCl) confirms the silylation event.

Reagents:

  • (3-(2-Chloroethyl)phenyl)methanol (1.0 eq, 1 mmol)

  • Trimethylsilyl chloride (TMSCl) (1.2 eq, 1.2 mmol) or HMDS (0.6 eq)[5][6]

  • Imidazole (1.5 eq, 1.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) or DCM (5 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve the alcohol and imidazole in anhydrous DMF (5 mL) in a 20 mL scintillation vial.

  • Derivatization: Add TMSCl dropwise at room temperature. A white precipitate of imidazole hydrochloride will form.

  • Incubation: Stir at room temperature for 30 minutes. The mild nature of imidazole (pKa ~7) ensures the 2-chloroethyl group remains completely unperturbed[6].

  • Extraction (for GC-MS): Quench the reaction with 5 mL of water. Extract with HPLC-grade Hexane (3 x 5 mL).

  • Analysis: Dry the combined hexane layers over Na₂SO₄, filter, and inject directly into the GC-MS.

Quantitative Data Summary

The following table summarizes the comparative outcomes of different derivatization conditions applied to (3-(2-Chloroethyl)phenyl)methanol, highlighting the critical need for chemoselectivity.

Derivatization MethodReagents / CatalystTarget Functional GroupChemoselectivity (OH vs Cl)Primary Outcome / YieldAnalytical / Synthetic Purpose
Steglich Esterification Carboxylic Acid, DCC, DMAPHydroxyl (-OH)Excellent Target Ester (>90% yield)Synthetic elaboration / API building
Mild O-Silylation TMSCl + Imidazole (or HMDS)Hydroxyl (-OH)Excellent TMS-Ether (>95% yield)GC-MS volatility / OH-protection
Fischer Esterification Carboxylic Acid, H₂SO₄, HeatHydroxyl (-OH)PoorMixed products / Cl lossNot recommended (Harsh acidic)
Williamson Ether Alkyl Halide, NaH or KOHHydroxyl (-OH)Fail Styrene derivative (E2)Not recommended (Harsh basic)

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Available at:[Link]

  • Organic Chemistry Portal. Steglich Esterification. Available at:[Link]

  • Park, J.-W., & Jun, C.-H. (2007). Highly Efficient O-Silylation of Alcohol with Vinylsilane Using a Rh(I)/HCl Catalyst at Room Temperature. Organic Letters. Available at:[Link]

  • Shirini, F., et al. (2010). Silylation of Alcohols and Phenols Using Hexamethyldisilazane Catalyzed by N,N'-Diiodo-N,N'-1,2-ethanediyl Bis(p-toluenesulfonamide) Under Solvent-Free and Microwave Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at:[Link]

Sources

Method

Protocol for the purification of (3-(2-Chloroethyl)phenyl)methanol by chromatography

Application Note: High-Efficiency Purification of (3-(2-Chloroethyl)phenyl)methanol via Normal-Phase Flash Chromatography Executive Summary (3-(2-Chloroethyl)phenyl)methanol[1] is a critical bifunctional intermediate uti...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Purification of (3-(2-Chloroethyl)phenyl)methanol via Normal-Phase Flash Chromatography

Executive Summary

(3-(2-Chloroethyl)phenyl)methanol[1] is a critical bifunctional intermediate utilized in advanced API synthesis. It features both a nucleophilic/hydrogen-bonding primary alcohol and an electrophilic alkyl chloride. Isolating this compound in high purity is challenging due to the potential presence of over-reduced byproducts or unreacted starting materials. This application note details a self-validating, causality-driven protocol for its purification using normal-phase silica gel chromatography, emphasizing gradient elution and dual-mode detection for absolute fraction confidence.

Physicochemical Rationale & Chromatographic Strategy

Understanding the molecule's structural features is essential for designing the separation system. The benzylic alcohol provides moderate polarity and acts as a hydrogen bond donor/acceptor with the silanol groups of the stationary phase. Conversely, the chloroethyl and phenyl groups impart lipophilicity.

Table 1: Physicochemical Profile & Chromatographic Parameters

ParameterValue / DescriptionRationale
Target Compound (3-(2-Chloroethyl)phenyl)methanolTarget analyte requiring isolation[1].
Stationary Phase Silica Gel (230–400 mesh, 60 Å)Provides optimal surface area for resolving moderate-polarity benzyl alcohols[2].
Mobile Phase Hexanes / Ethyl Acetate (Gradient)Hexane maintains non-polar interactions; EtOAc selectively disrupts H-bonds[3].
Target Rf​ ~0.35 in 20% EtOAc/HexanesIdeal retention factor for balancing resolution and minimizing band broadening[4].
Detection 1 (Non-destructive) UV Absorbance (254 nm)Excites the π→π∗ transition of the aromatic ring[5].
Detection 2 (Destructive) Basic KMnO4​ StainSpecifically oxidizes the benzylic alcohol, yielding a distinct yellow spot[6][7].

Workflow Schematic

Workflow A 1. Crude Mixture Preparation B 2. Dry Loading on Silica Gel A->B Dissolve in DCM & Evaporate D 4. Gradient Elution (Hexane/EtOAc) B->D Load onto Column Head C 3. Column Packing & Equilibration C->B Pre-condition with Hexanes E 5. Fraction Collection & TLC Analysis D->E 5% to 30% EtOAc Gradient F 6. Pooling & Solvent Evaporation E->F UV 254 nm & KMnO4 Stain G 7. Pure (3-(2-Chloroethyl) -phenyl)methanol F->G Concentrate in vacuo

Step-by-step normal-phase chromatography workflow for benzyl alcohol purification.

Step-by-Step Purification Protocol

Phase 1: Sample Preparation via Dry Loading Causality Insight: (3-(2-Chloroethyl)phenyl)methanol can present as a viscous oil. Direct liquid loading often results in an uneven sample band and severe tailing. Dry loading pre-adsorbs the compound onto silica, ensuring a perfectly flat, narrow injection band that maximizes resolution.

  • Dissolve the crude mixture (e.g., 1.0 g) in a minimal amount of Dichloromethane (DCM) (approx. 5–10 mL).

  • Add 2.5 g of dry silica gel (230–400 mesh) to the flask.

  • Evaporate the DCM under reduced pressure (rotary evaporator) until a free-flowing powder is obtained. Critical: Ensure no residual DCM remains, as its polarity will disrupt the initial hexane elution.

Phase 2: Column Packing and Equilibration

  • Select a glass column appropriate for the scale (e.g., 2.5 cm diameter for 1 g of crude)[2].

  • Prepare a slurry of 30 g of silica gel in 100 mL of Hexanes.

  • Pour the slurry into the column in a single, continuous motion to prevent channeling or air bubbles.

  • Drain the hexanes until the solvent level is exactly 1 mm above the silica bed. Do not let the column run dry.

Phase 3: Gradient Elution Causality Insight: A step-gradient prevents the co-elution of non-polar impurities (like unreacted alkyl chlorides lacking the hydroxyl group) with the target alcohol[3].

  • Carefully transfer the dry-loaded silica powder onto the flat head of the packed column. Add a 1 cm protective layer of clean sea sand on top.

  • Isocratic Wash (0% EtOAc): Elute with 100 mL of 100% Hexanes to flush out highly non-polar impurities.

  • Step 1 (5% EtOAc/Hexanes): Elute with 150 mL.

  • Step 2 (10% EtOAc/Hexanes): Elute with 150 mL.

  • Step 3 (20% EtOAc/Hexanes): Elute with 250 mL. The target compound, (3-(2-Chloroethyl)phenyl)methanol, will typically elute in this window[4].

  • Collect fractions in 15 mL test tubes.

Analytical Validation & Fraction Pooling

A self-validating protocol requires orthogonal detection methods. UV light alone is insufficient because it cannot differentiate between the target alcohol and aromatic impurities.

  • TLC Spotting: Spot an aliquot from every third fraction onto a silica gel 60 F254 TLC plate.

  • Elution: Develop the plate in a chamber containing 20% EtOAc/Hexanes.

  • UV Detection: Visualize under a 254 nm UV lamp. Mark all UV-active spots (indicating the aromatic ring)[5].

  • Chemical Staining: Dip the plate in a basic Potassium Permanganate ( KMnO4​ ) solution (1.5 g KMnO4​ , 10 g K2​CO3​ , 1.25 mL 10% NaOH in 200 mL H2​O )[6][8].

  • Heat & Observe: Gently heat the plate with a heat gun. The benzylic alcohol group will rapidly reduce the Mn(VII) to Mn(IV), appearing as a bright yellow/brown spot against a purple background[7].

  • Pooling: Combine all fractions showing a single, co-eluting spot at Rf​≈0.35 that is both UV-active and KMnO4​ -positive.

  • Concentration: Remove solvents in vacuo (rotary evaporator, water bath at 30°C to prevent thermal degradation of the alkyl chloride) to yield the pure (3-(2-Chloroethyl)phenyl)methanol as a clear oil[9].

Troubleshooting & Causality Analysis

Table 2: Troubleshooting Matrix

ObservationMechanistic CauseCorrective Action
Target compound streaks on TLC Hydrogen bonding between the primary alcohol and silica silanols is too strong.Add 1% Triethylamine (TEA) or Acetic Acid to the TLC eluent to deactivate silanol sites[3].
Co-elution with non-polar impurity The initial gradient was too steep, causing non-polar compounds to elute simultaneously with the alcohol.Flatten the gradient. Extend the 5% and 10% EtOAc washes before ramping to 20%[3].
Spot is UV active but KMnO4​ negative The fraction contains an aromatic compound lacking an oxidizable functional group (e.g., an over-reduced byproduct).Discard these fractions; they do not contain the target benzylic alcohol[7].
Poor recovery mass Compound is retained on the column due to insufficient mobile phase polarity.Flush the column with 50% EtOAc/Hexanes or 5% Methanol/DCM to recover strongly bound material[10].

References

  • Alfa Chemistry. (3-(2-Chloroethyl)phenyl)methanol Product Page. 1

  • National Institutes of Health (NIH). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. 3

  • National Hellenic Research Foundation (eie.gr). Copper-catalyzed α-alkylation of aryl acetonitriles with benzyl alcohols.4

  • Amazon Web Services (AWS) Hosted Supplementary Information. Flash Column Chromatography Protocols. 9

  • Organic Syntheses (orgsyn.org). Flash Column Chromatography Procedures. 2

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. 6

  • National Institutes of Health (NIH). Chemoenzymatic Synthesis of Select Intermediates and Natural Products. 10

  • American Chemical Society (ACS). Aerobic Alcohol Oxidation Using a Copper(I)/TEMPO Catalyst System.7

  • University of Chicago (uchicago.edu). Supporting Information: TLC Visualization Techniques. 5

  • eLife Sciences. Optical manipulation of sphingolipid biosynthesis using photoswitchable ceramides. 8

Sources

Application

Application Note: Chemoselective N-Alkylation of Amines with (3-(2-Chloroethyl)phenyl)methanol

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary The synthesis of complex multi-target directe...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The synthesis of complex multi-target directed ligands and active pharmaceutical ingredients (APIs) frequently relies on the robust construction of carbon-nitrogen (C–N) bonds. The N-alkylation of primary and secondary amines using phenethyl chloride derivatives is a highly reliable, albeit kinetically sensitive, transformation[1].

This application note details the optimized protocol for the reaction between (3-(2-Chloroethyl)phenyl)methanol and various amines. By leveraging an in situ Finkelstein halogen exchange, this protocol circumvents the poor leaving-group ability of the primary chloride, enabling high-yielding SN2 displacements while maintaining absolute chemoselectivity over the unprotected benzylic alcohol. This methodology is highly relevant for the synthesis of neuroactive drug scaffolds and chemotherapeutic intermediates[2],[3].

Mechanistic Rationale & Chemoselectivity (E-E-A-T)

When designing this workflow, two primary chemical challenges must be addressed: reactivity and chemoselectivity .

  • Reactivity (The Finkelstein Advantage): Primary alkyl chlorides are notoriously sluggish electrophiles in SN2 reactions due to the high bond dissociation energy of the C–Cl bond. Heating the reaction blindly often leads to thermal degradation or elimination side-products. To solve this, we introduce stoichiometric Potassium Iodide (KI). KI acts as a nucleophilic catalyst, converting the alkyl chloride into an alkyl iodide in situ. The resulting iodide is a vastly superior leaving group, dramatically lowering the activation energy required for the subsequent amine attack[1].

  • Chemoselectivity (Base Selection): (3-(2-Chloroethyl)phenyl)methanol possesses a potentially reactive hydroxymethyl group (-CH₂OH). To prevent unwanted O-alkylation or intermolecular etherification, the choice of base is critical. Potassium Carbonate (K₂CO₃) is utilized because it is basic enough to neutralize the hydrohalic acid (HCl/HI) generated during the reaction, but far too weak to deprotonate the primary aliphatic alcohol (pKa ~ 15.5). Consequently, the alcohol remains protonated and non-nucleophilic, allowing the intrinsically more nucleophilic amine to dictate the reaction pathway.

Mechanistic Workflow

The following diagram illustrates the causality of the reaction sequence, highlighting the critical intermediate generated by the halogen exchange.

MechanisticWorkflow A (3-(2-Chloroethyl)phenyl)methanol (Starting Material) B Finkelstein Exchange (+ KI in DMF) A->B Halogen Exchange C (3-(2-Iodoethyl)phenyl)methanol (Highly Reactive Intermediate) B->C in situ Generation D Nucleophilic Attack (SN2) (+ Amine, K2CO3) C->D Base-mediated Alkylation E N-Alkylated Product (Target API Scaffold) D->E - HI / - KCl Neutralization

Caption: Mechanistic pathway demonstrating the in situ Finkelstein exchange followed by chemoselective SN2 amine alkylation.

Optimization of Reaction Conditions

The table below summarizes the quantitative data driving our protocol choices, demonstrating the necessity of the iodide catalyst and the polar aprotic solvent.

EntrySolventBase (Equiv)Catalyst (Equiv)Temp (°C)Time (h)Yield (%)Mechanistic Observation
1AcetonitrileK₂CO₃ (1.5)None8024< 20Sluggish SN2 kinetics; unreacted starting material.
2DMFK₂CO₃ (1.5)None1102435Moderate conversion; prolonged heating caused degradation.
3DMFK₂CO₃ (1.5)KI (0.1)1101265Improved rate via catalytic exchange, but incomplete.
4 DMF K₂CO₃ (1.5) KI (1.0) 110 1–4 85–95 Optimal kinetics; clean conversion to target product[1].
5EthanolDIPEA (2.0)KI (1.0)801855Protic solvent solvated the amine, reducing nucleophilicity.

Standard Operating Procedure (SOP): N-Alkylation

This protocol is designed to be a self-validating system. The visual cues (color changes, precipitation) serve as in-process controls to verify that the reaction is proceeding as intended.

Materials Required:
  • (3-(2-Chloroethyl)phenyl)methanol (1.0 equiv)

  • Target Amine (Primary or Secondary) (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (1.5 equiv)

  • Potassium Iodide (KI), anhydrous (1.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc) and Brine for extraction

Step-by-Step Methodology:
  • Preparation of the Reaction Matrix: To an oven-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add (3-(2-Chloroethyl)phenyl)methanol (1.0 equiv) and the target amine (1.2 equiv).

  • Activation & Base Addition: Add finely powdered anhydrous K₂CO₃ (1.5 equiv) and KI (1.0 equiv) to the flask[1]. Note: Ensure the K₂CO₃ is finely milled to maximize the surface area for heterogeneous acid neutralization.

  • Solvation: Syringe in anhydrous DMF to achieve a substrate concentration of approximately 0.2 M. The mixture will appear as a heterogeneous suspension.

  • Thermal Execution: Attach a reflux condenser and heat the reaction mixture to 110 °C using an oil bath or heating block.

    • Self-Validation Check: As the Finkelstein exchange occurs, the mixture may slightly darken, and a fine precipitate of KCl will begin to form, replacing the dissolved KI.

  • Reaction Monitoring: Stir at 110 °C for 1 to 4 hours. Monitor the reaction via LC-MS or TLC (typically 5-10% MeOH in DCM). The disappearance of the chloride starting material confirms the efficiency of the KI-mediated exchange.

  • Quenching & Work-up: Once complete, remove the flask from the heat and cool to room temperature. Quench the reaction by adding a 10-fold volume of ice-cold distilled water. Extract the aqueous layer with EtOAc (3 × 20 mL).

    • Critical Step: Wash the combined organic layers vigorously with brine (3 × 20 mL). This step is mandatory to partition the residual DMF out of the organic phase and into the aqueous phase.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Dichloromethane to Methanol (e.g., 100:0 to 90:10) to afford the pure N-alkylated (3-(2-aminoethyl)phenyl)methanol derivative.

Analytical Characterization & Troubleshooting

  • O-Alkylation Side Products: If LC-MS indicates the formation of ether byproducts, verify that the K₂CO₃ used is not contaminated with stronger bases (e.g., KOH) and ensure the reaction is completely anhydrous. Water ingress can lead to the formation of hydroxide ions, which are strong enough to deprotonate the benzylic alcohol.

  • Incomplete Conversion: If the reaction stalls, the KI may have oxidized to iodine (I₂) due to poor storage, or the DMF may be wet. Always use freshly opened or properly stored anhydrous reagents.

  • NMR Verification: In ¹H NMR (CDCl₃ or DMSO-d₆), successful alkylation is confirmed by the upfield shift of the methylene protons adjacent to the chloride (originally ~3.7 ppm) to ~2.5–2.8 ppm, characteristic of protons adjacent to an amine nitrogen. The benzylic alcohol protons (-CH₂OH) should remain intact as a singlet (or doublet if coupled to the hydroxyl proton) near 4.5 ppm.

References

  • Lecoutey, C., Rochais, C., Genest, D., Butt-Gueulle, S., Ballandonne, C., Corvaisier, S., Dulin, F., Lepailleur, A., Sopkova-de Oliveira Santos, J., & Dallemagne, P. (2014). "Synthesis of Dual AChE /5-HT4 Receptors Multi-Target Directed Ligands." Med. Chem. Commun., 5, 1039-1045. Available at:[Link]

  • F. Hoffmann-La Roche AG. (2023). "Process for the preparation of chloroalkyl substituted cyclic amines." World Intellectual Property Organization, Patent No. WO2023030667A1.
  • Chemo Research SL. (2017). "Process for the purification of melphalan." United States Patent and Trademark Office, Patent No. US9663450B2.

Sources

Method

Application Note: Scale-Up Synthesis and Process Safety Considerations for (3-(2-Chloroethyl)phenyl)methanol

Introduction & Strategic Route Selection (3-(2-Chloroethyl)phenyl)methanol is a highly valuable bifunctional building block in pharmaceutical process chemistry, featuring both a reactive benzylic alcohol and a primary al...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Route Selection

(3-(2-Chloroethyl)phenyl)methanol is a highly valuable bifunctional building block in pharmaceutical process chemistry, featuring both a reactive benzylic alcohol and a primary alkyl chloride.

From a retrosynthetic perspective, the most convergent route to this target is the direct reduction of commercially available 3-(2-chloroethyl)benzoic acid . However, this presents a significant chemoselectivity challenge: the reducing agent must be powerful enough to reduce a carboxylic acid to a primary alcohol, yet mild enough to prevent the reductive dechlorination of the labile alkyl chloride moiety.

Nucleophilic hydride donors (such as LiAlH₄) are prone to attacking the electrophilic carbon of the alkyl chloride, leading to inseparable des-chloro impurities. Therefore, an electrophilic reducing agent is required. Borane-Tetrahydrofuran (BTHF) coordinates preferentially to the electron-rich carbonyl oxygen of the carboxylic acid, facilitating rapid reduction while leaving the alkyl chloride completely intact.

Reagent Evaluation and Causality in Process Chemistry

Selecting the correct reducing agent is the most critical decision for both yield and plant safety. The following table summarizes the quantitative and qualitative data used to justify the selection of BTHF for this scale-up operation.

Reducing AgentChemoselectivity (Acid vs. Chloride)Process Safety & Handling ConsiderationsScalability Rating
Borane-THF (1M) Excellent (Electrophilic)Requires refrigeration (0–5 °C) to maintain stability; Generates H₂ and diborane off-gas requiring scrubbing[1].High (Chosen Route)
Borane-DMS (10M) Excellent (Electrophilic)High concentration reduces solvent volume; Pungent odor requires specialized ventilation; Sulfur contamination risk in APIs.Medium
DIBAL-H (1M) Poor (Requires prior esterification)Excellent for ester-to-alcohol reduction[2], but direct acid reduction is sluggish. Pyrophoric at higher concentrations.Low
LiAlH₄ Poor (Nucleophilic)Highly reactive with moisture; Exothermic slurry handling issues; Causes severe reductive dechlorination.Low

Causality Insight: While DIBAL-H is a powerful reagent frequently used for the clean reduction of esters to primary alcohols[2], its application here would necessitate an initial esterification of the starting acid. This adds an unnecessary synthetic step, reduces overall atom economy, and increases the E-factor of the process. BTHF provides a direct, one-step transformation.

Process Safety Engineering (E-E-A-T)

Scaling up borane reductions introduces significant process safety hazards that must be engineered out of the workflow before execution in a general-purpose plant.

  • Diborane Accumulation & Autoignition: BTHF exists in equilibrium with diborane (B₂H₆) and THF. Diborane is a highly toxic and flammable gas. Recent thermal stability evaluations establish that the autoignition temperature (AIT) of pure diborane in air is 136–139 °C[3]. Consequently, the reactor headspace must be strictly inerted with dry nitrogen or argon to prevent oxygen ingress and subsequent explosion.

  • Hydrogen Gas Evolution: The initial reaction of the carboxylic acid with BH₃ forms a triacyloxyborane intermediate. This step is highly exothermic and instantly releases one molar equivalent of hydrogen gas per mole of acid. The dosing rate of BTHF must be strictly controlled by the cooling capacity of the reactor and the venting capacity of the exhaust system.

  • Off-Gas Scrubbing: A dedicated methanol scrubbing system is mandatory when scaling up borane reactions. Methanol rapidly and completely converts any escaping diborane into hydrogen and volatile methyl borate, preventing the accumulation of explosive gas mixtures in the exhaust manifolds[1].

Experimental Protocol: 1-Kilogram Scale Synthesis

This protocol is designed as a self-validating system, incorporating critical In-Process Controls (IPCs) to ensure safety and product integrity.

Materials:

  • 3-(2-chloroethyl)benzoic acid: 1.00 kg (5.41 mol)

  • Borane-THF complex (1.0 M in THF): 10.8 L (10.8 mol, 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF): 5.0 L

  • Methanol (for quench): 2.0 L

  • 1M Aqueous NaOH: 5.0 L

  • MTBE (Extraction solvent): 10.0 L

Step-by-Step Methodology:

  • Reactor Preparation: Purge a 50 L glass-lined reactor with dry nitrogen for 30 minutes.

    • Causality: Displaces oxygen to prevent the autoignition of evolved diborane gas[3].

  • Substrate Loading: Charge 1.00 kg of 3-(2-chloroethyl)benzoic acid and 5.0 L of anhydrous THF into the reactor. Stir at 150 rpm until complete dissolution is achieved.

  • Cooling: Chill the reactor contents to 0–5 °C using a jacketed cooling system.

  • BTHF Dosing (Critical Safety Step): Begin dropwise addition of 1.0 M BTHF (10.8 L) over a period of 4–6 hours. Maintain the internal temperature strictly below 20 °C.

    • Causality: Rapid addition will cause an uncontrollable exotherm and violent H₂ gas evolution. Ensure the reactor vent is actively routed to a methanol scrubber[1].

  • Reaction Aging: Once addition is complete, warm the reactor to 20–25 °C and stir for 12 hours.

  • In-Process Control (IPC) / Self-Validation: Sample the reaction mixture and analyze via HPLC. Do not proceed until the starting material is <1.0% AUC.

    • Causality: Premature quenching of unreacted acid will cause severe emulsion issues during the aqueous workup and lower the final yield.

  • Quenching: Cool the reactor back to 0–5 °C. Slowly add 2.0 L of Methanol over 2 hours.

    • Causality: Methanol destroys excess borane, generating H₂ gas and methyl borate[1]. The temperature must be strictly controlled to manage the resulting exotherm.

  • Hydrolysis & Extraction: Charge 10.0 L of water to hydrolyze the borate esters. Add 10.0 L of MTBE. Stir for 15 minutes and allow the phases to separate.

  • Washing: Separate the aqueous layer. Wash the organic layer with 5.0 L of 1M NaOH to remove any trace unreacted carboxylic acid, followed by 5.0 L of brine.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford (3-(2-Chloroethyl)phenyl)methanol as a pale yellow oil.

Process Flow Visualization

ProcessFlow N1 1. Reactor Inerting (N2 Blanket) N2 2. Substrate Loading (Acid + THF) N1->N2 N3 3. BTHF Dosing (T < 20°C) N2->N3 N4 4. Reaction Aging (IPC via HPLC) N3->N4 Scrubber Methanol Scrubber (Diborane/H2 Trap) N3->Scrubber Vent B2H6/H2 N5 5. Methanol Quench (H2 Evolution) N4->N5 N6 6. Aqueous Workup (Phase Separation) N5->N6 N5->Scrubber Vent H2 N7 7. Product Isolation (Target Alcohol) N6->N7

Process flow and safety interlocks for the scale-up borane reduction of carboxylic acids.

References

  • Safe Handling of Boranes at Scale, Organic Process Research & Development,
  • DIBAL-H Reduction, Organic Synthesis,
  • Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions, ResearchG

Sources

Application

Analytical method development for (3-(2-Chloroethyl)phenyl)methanol quantification

Analytical Method Development for the Trace Quantification of (3-(2-Chloroethyl)phenyl)methanol: A Potential Mutagenic Impurity Executive Summary (3-(2-Chloroethyl)phenyl)methanol (CAS 73004-96-3) is a bifunctional inter...

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Author: BenchChem Technical Support Team. Date: March 2026

Analytical Method Development for the Trace Quantification of (3-(2-Chloroethyl)phenyl)methanol: A Potential Mutagenic Impurity

Executive Summary

(3-(2-Chloroethyl)phenyl)methanol (CAS 73004-96-3) is a bifunctional intermediate frequently encountered in pharmaceutical synthesis. Due to its alkyl chloride moiety, it is classified as a Potential Mutagenic Impurity (PMI) [1]. This application note details a highly sensitive, self-validating Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method for its quantification at trace levels (parts-per-million, ppm), ensuring robust compliance with ICH M7 guidelines [2].

The Chemical Challenge & ICH M7 Context

The presence of an electrophilic 2-chloroethyl group makes (3-(2-Chloroethyl)phenyl)methanol a direct-acting alkylating agent, capable of covalent interaction with DNA nucleophiles. Under the ICH M7 (R2) framework, such structural alerts necessitate classification as a Class 3 impurity (alerting structure, no mutagenicity data). This requires the impurity to be controlled at or below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day [2]. For a hypothetical Active Pharmaceutical Ingredient (API) with a 1 g maximum daily dose, the analytical limit is a stringent 1.5 ppm.

M7Pathway A Identify Impurity: (3-(2-Chloroethyl)phenyl)methanol B Structural Alert: Alkyl Chloride Moiety A->B C Classify as Class 3 (Alerting structure, no mutagenicity data) B->C D Determine TTC Limit (e.g., 1.5 µg/day) C->D E Establish Analytical Control Strategy (GC-MS/MS) D->E

Fig 1. ICH M7 risk assessment and control strategy pathway for alkyl chlorides.

Strategic Method Architecture

Platform Selection: Why GC-MS/MS? While Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the standard for polar APIs, the low molecular weight (170.64 g/mol ) and lack of readily ionizable basic/acidic functional groups make atmospheric pressure ionization (ESI/APCI) highly inefficient for this specific compound at trace levels. Conversely, GC-MS/MS utilizing Electron Ionization (EI) provides superior ionization efficiency and structural specificity for volatile alkyl halides.

The Causality of Derivatization Direct GC analysis of (3-(2-Chloroethyl)phenyl)methanol is severely compromised by its primary hydroxyl (-OH) group. At trace concentrations (ppb to low ppm), free silanol groups in the GC inlet liner and stationary phase interact with the hydroxyl group via hydrogen bonding. This results in severe peak tailing, irreversible adsorption, and non-linear responses.

To engineer a robust method, we employ chemical derivatization using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS). This reaction converts the active hydroxyl into a sterically shielded, inert trimethylsilyl (TMS) ether. Mechanistic advantage: Silylation not only eliminates peak tailing but also increases the mass of the precursor ion, shifting the primary m/z out of the low-mass background noise region, thereby dramatically enhancing the signal-to-noise (S/N) ratio.

Self-Validating Experimental Protocol

To ensure the protocol acts as a self-validating system, an isotopically labeled internal standard (IS)—such as (3-(2-Chloroethyl)phenyl)methanol-d4—is spiked into the sample prior to sample preparation. This corrects for any variations in extraction recovery, derivatization kinetics, and matrix suppression.

Reagents and Materials

  • Dichloromethane (DCM), anhydrous, GC-MS grade.

  • BSTFA + 1% TMCS derivatization reagent.

  • API sample, (3-(2-Chloroethyl)phenyl)methanol reference standard, and IS.

Step-by-Step Methodology

  • Standard and IS Preparation: Prepare a 1.0 mg/mL stock solution of the target analyte and the IS in anhydrous DCM. Dilute to working concentrations (0.1 - 5.0 ppm relative to the API concentration).

  • Matrix Dissolution: Accurately weigh 100 mg of the API into a 10 mL volumetric flask. Dissolve completely in anhydrous DCM. Causality: Anhydrous DCM is required because trace moisture will rapidly hydrolyze the BSTFA reagent, quenching the derivatization reaction.

  • IS Spiking: Add 100 µL of the IS working solution (1.0 ppm) to the API solution to establish the self-validating internal correction.

  • Derivatization Reaction: Transfer 1.0 mL of the spiked API solution to a 2 mL GC autosampler vial. Add 100 µL of BSTFA + 1% TMCS.

  • Incubation: Seal the vial with a PTFE-lined cap and incubate at 60°C for 30 minutes in a dry block heater. Causality: The thermal energy drives the silylation kinetics to quantitative completion.

  • Cooling and Injection: Allow the vial to cool to room temperature (20-25°C) before injecting 1.0 µL into the GC-MS/MS.

Workflow A API Matrix (100 mg) B Dissolution (Anhydrous DCM) A->B C Spike IS (Self-Validation) B->C D Derivatization (BSTFA + 1% TMCS) C->D E Incubation (60°C, 30 min) D->E F GC-MS/MS (MRM Mode) E->F

Fig 2. Sample preparation and BSTFA derivatization workflow for GC-MS/MS analysis.

GC-MS/MS Instrumental Parameters

  • Column: DB-5MS UI (30 m × 0.25 mm, 0.25 µm film thickness). Causality: The Ultra Inert (UI) deactivation prevents trace-level adsorption of any residual underivatized molecules.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet: Splitless mode, 250°C.

  • Oven Program: 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Ionization: EI at 70 eV.

Data Synthesis & Validation

The method was validated according to ICH Q2(R2) guidelines [3]. The use of Multiple Reaction Monitoring (MRM) transitions ensures orthogonal selectivity against the complex API matrix.

Table 1: GC-MS/MS MRM Parameters for TMS-Derivatized Analytes

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Target (TMS-ether)242.0152.0 (Quantifier)1550
Target (TMS-ether)242.0115.0 (Qualifier)2550
IS (d4-TMS-ether)246.0156.0 (Quantifier)1550

Table 2: ICH Q2(R2) Method Validation Summary

ParameterAcceptance CriteriaObserved Performance
Limit of Detection (LOD)S/N ≥ 30.05 ppm (0.05 µg/g API)
Limit of Quantitation (LOQ)S/N ≥ 10, Accuracy 70-130%0.15 ppm (0.15 µg/g API)
Linearity (R²)≥ 0.99 (0.15 - 5.0 ppm)0.9992
Accuracy (Recovery)80 - 120% at LOQ98.4% - 103.2%
Precision (%RSD)≤ 10% at LOQ (n=6)4.1%

Conclusion

By addressing the chemical liabilities of (3-(2-Chloroethyl)phenyl)methanol through targeted BSTFA derivatization and leveraging the extreme specificity of GC-MS/MS in MRM mode, this method provides a robust, self-validating framework for trace-level quantification. The protocol ensures strict compliance with ICH M7 and Q2(R2) guidelines, safeguarding patient health by tightly controlling mutagenic impurities.

References

  • Honma, M. (2025). Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. Genes and Environment, 47(1), 26. [Link]

  • Food and Drug Administration (FDA). (2023). M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk. Federal Register. [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

Method

GC-MS Analysis of (3-(2-Chloroethyl)phenyl)methanol Synthesis Byproducts: A Protocol for Impurity Profiling

An Application Note for Drug Development Professionals Senior Application Scientist: Gemini Abstract The synthesis of active pharmaceutical ingredients (APIs) and their intermediates, such as (3-(2-Chloroethyl)phenyl)met...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Senior Application Scientist: Gemini

Abstract The synthesis of active pharmaceutical ingredients (APIs) and their intermediates, such as (3-(2-Chloroethyl)phenyl)methanol, requires rigorous control over impurities. Byproducts generated during synthesis can impact the safety, efficacy, and stability of the final drug product. This application note presents a detailed protocol for the identification and analysis of potential byproducts in the synthesis of (3-(2-Chloroethyl)phenyl)methanol using Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the likely synthetic pathways, predict potential process-related impurities based on reaction mechanisms, and provide a comprehensive, step-by-step methodology for sample preparation, GC-MS analysis, and data interpretation. This guide is intended for researchers, analytical scientists, and process chemists in the pharmaceutical industry who are focused on impurity profiling and regulatory compliance.[1][2]

Part 1: Mechanistic Insight into Byproduct Formation

Understanding the synthetic route is paramount to predicting potential impurities. A common and efficient method for synthesizing substituted phenylmethanols involves the Friedel-Crafts reaction. In the case of (3-(2-Chloroethyl)phenyl)methanol, a plausible pathway is the Friedel-Crafts acylation of a suitable benzene derivative followed by reduction. A likely specific route involves the acylation of phenylacetyl chloride with ethylene oxide or a similar two-carbon electrophile, though other variations exist.

The core of byproduct formation in such syntheses often stems from the inherent nature of the Friedel-Crafts reaction, a cornerstone of electrophilic aromatic substitution.[3][4]

1.1. The Primary Reaction: Friedel-Crafts Acylation/Alkylation The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the electrophile.[5][6] The aromatic ring then attacks this activated species. However, this process is not perfectly selective and can lead to several predictable byproducts.

1.2. Predicted Synthesis Byproducts

  • Isomeric Byproducts (Ortho- and Para- Substitution): The directing effects of the substituent already on the benzene ring will influence the position of the incoming chloroethyl group. While the meta-product is desired, ortho- and para-isomers ((2-(2-Chloroethyl)phenyl)methanol and (4-(2-Chloroethyl)phenyl)methanol) are common byproducts. Their formation is governed by the electronic and steric properties of the starting materials.

  • Poly-alkylation Products: The addition of an alkyl group to the benzene ring can activate it for further substitution.[7] This can lead to the formation of di- or even tri-substituted products, where more than one chloroethyl group is attached to the aromatic ring.

  • Rearrangement Products: Although less common in acylation than alkylation, carbocation rearrangements can occur under certain conditions, leading to structurally isomeric impurities.[3][7]

  • Residual Starting Materials and Intermediates: Incomplete reactions can result in the presence of unreacted starting materials or stable intermediates in the final mixture. For instance, if the synthesis involves a reduction step from a ketone precursor, incomplete reduction would leave residual (3-(2-chloroacetyl)phenyl)methanol.[8][9]

cluster_start Starting Materials cluster_reaction Friedel-Crafts Reaction cluster_products Reaction Products SM1 Benzene Derivative Reaction Electrophilic Aromatic Substitution SM1->Reaction SM2 2-Carbon Electrophile (e.g., Chloroacetyl Chloride) SM2->Reaction Catalyst Lewis Acid (AlCl3) Catalyst->Reaction MainProduct Desired Product: (3-(2-Chloroethyl)phenyl)methanol Reaction->MainProduct Major Pathway Byproduct1 Isomeric Byproduct: Ortho/Para-Substituted Reaction->Byproduct1 Minor Byproduct2 Poly-Alkylation Byproduct Reaction->Byproduct2 Minor Byproduct3 Unreacted Starting Material Reaction->Byproduct3 Trace Byproduct4 Intermediate (e.g., Ketone) Reaction->Byproduct4 Trace

Caption: Predicted synthesis pathway and potential byproduct formation.

Part 2: GC-MS Protocol for Byproduct Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this analysis due to its high separation efficiency for volatile and semi-volatile compounds and its ability to provide structural information for identification.[2][10]

2.1. Sample Preparation: Isolating the Analytes The goal of sample preparation is to create a clean, dilute solution of the analytes in a volatile organic solvent suitable for GC injection.[11][12] A complex reaction mixture must be treated to remove non-volatile components like catalysts and salts, which can contaminate the GC system.[11]

Protocol: Liquid-Liquid Extraction (LLE)

Causality: LLE is chosen to partition the organic products and byproducts away from inorganic salts and other aqueous-soluble materials from the reaction workup. Dichloromethane (DCM) is an excellent solvent for a wide range of organic compounds and is volatile, making it suitable for GC-MS analysis.[13]

  • Aliquot Collection: Carefully take a 1 mL aliquot of the crude reaction mixture post-quench.

  • Dilution: Dilute the aliquot with 10 mL of deionized water in a separatory funnel.

  • Extraction: Add 10 mL of dichloromethane (DCM) to the separatory funnel.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.

  • Phase Separation: Allow the layers to separate fully. The organic DCM layer will be on the bottom.

  • Collection: Drain the bottom organic layer into a clean flask.

  • Drying: Add a small amount of anhydrous sodium sulfate (Na₂SO₄) to the collected organic layer to remove residual water.

  • Filtration & Dilution: Filter the dried organic solution into a clean vial. Perform a serial dilution with additional DCM to achieve a final approximate concentration of 10-50 µg/mL.[11] This concentration prevents detector saturation and column overloading.

  • Vial Transfer: Transfer the final diluted sample to a 1.5 mL glass autosampler vial for analysis.[11]

2.2. Instrumentation and Parameters The following parameters are a robust starting point for the analysis. Optimization may be required based on the specific instrument and observed results.

Causality: A non-polar 5% phenyl-polymethylsiloxane column is a general-purpose column excellent for separating aromatic isomers.[14] The temperature program begins at a low temperature to trap volatile components and then ramps up to elute higher-boiling byproducts like poly-alkylated species. A splitless injection is used to maximize the sensitivity for trace-level impurities.[14]

Parameter Setting Rationale
GC System Agilent 8890 GC or equivalentStandard, reliable gas chromatograph.
MS System Agilent 5977B MSD or equivalentStandard single quadrupole mass spectrometer.[13]
Column HP-5ms (or equivalent 5% phenyl polymethylsiloxane), 30 m x 0.25 mm ID x 0.25 µm filmExcellent general-purpose column for separating aromatic compounds and isomers.[14]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.[14]
Injector SplitlessTo enhance sensitivity for detecting trace-level impurities.
Injector Temp 280 °CEnsures complete vaporization of analytes without thermal degradation.
Injection Vol. 1 µLStandard volume for capillary columns.
Oven Program Initial: 60 °C, hold 2 minAllows for focusing of early-eluting peaks.
Ramp: 15 °C/min to 300 °CA moderate ramp rate to ensure separation of closely eluting isomers.
Final Hold: Hold at 300 °C for 5 minEnsures elution of all high-boiling point compounds from the column.
MS Source Temp 230 °CStandard temperature to promote ionization while minimizing thermal breakdown.
MS Quad Temp 150 °CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization method that produces repeatable fragmentation patterns for library matching.
Scan Range 40-450 m/zCovers the expected mass range of the parent compound and predicted byproducts.

Part 3: Data Analysis and Byproduct Identification

3.1. Chromatogram Review The total ion chromatogram (TIC) will show peaks corresponding to each separated compound. The main product, (3-(2-Chloroethyl)phenyl)methanol, should be the largest peak. Any other significant peaks are potential byproducts, residual starting materials, or intermediates. According to ICH guidelines, impurities present at levels above 0.1% should generally be identified.[10]

3.2. Mass Spectra Interpretation For each peak of interest, the corresponding mass spectrum must be analyzed.

  • Library Search: Perform a search against a commercial mass spectral library (e.g., NIST, Wiley). This is the fastest way to get a putative identification.[15]

  • Manual Interpretation:

    • Molecular Ion (M⁺): Identify the molecular ion peak, which corresponds to the molecular weight of the compound. For chloro-compounds, look for the characteristic M+2 isotope pattern (approx. 3:1 ratio for one chlorine atom).

    • Fragmentation Patterns: Analyze the fragmentation. For example, a benzylic alcohol will often show a strong peak corresponding to the loss of the -CH₂OH group and a prominent tropylium ion fragment (m/z 91). Isomers will have very similar mass spectra but different retention times.

3.3. Expected Byproducts and Mass Spectral Signatures

Compound Expected MW Key Mass Fragments (m/z) Comments
(3-(2-Chloroethyl)phenyl)methanol170.63170/172 (M⁺), 139 (M-CH₂OH), 104, 91Desired Product. Look for Cl isotope pattern.
(2/4-(2-Chloroethyl)phenyl)methanol170.63170/172 (M⁺), 139 (M-CH₂OH), 104, 91Isomeric Byproducts. Will have very similar spectra to the main product but different GC retention times.
Dichloroethyl-phenylmethanol Isomers233.11233/235/237 (M⁺), 202, 167Poly-alkylation Byproduct. Look for two-chlorine isotope pattern.
Unreacted Benzene DerivativeVariesVariesDependent on starting material.
(3-(2-Chloroacetyl)phenyl)methanol184.62184/186 (M⁺), 153 (M-CH₂OH), 125, 77Ketone Intermediate. If a reduction step was used.

Overall Analytical Workflow

The entire process, from sample receipt to final report, follows a logical and systematic path to ensure data integrity and trustworthiness.

Caption: Comprehensive workflow for GC-MS byproduct analysis.

Conclusion

This application note provides a robust framework for the GC-MS analysis of byproducts from the synthesis of (3-(2-Chloroethyl)phenyl)methanol. By combining a mechanistic understanding of the synthesis with a systematic analytical protocol, researchers can confidently identify and characterize process-related impurities. This is a critical step in pharmaceutical development, ensuring the final API meets the stringent purity and safety requirements set by regulatory authorities like the ICH.[1][10] The provided methods serve as a validated starting point for laboratory implementation, enabling precise quality control and process optimization.

References

  • Title: Sample Preparation Guidelines for GC-MS Source: University of California, Riverside URL: [Link]

  • Title: Sample preparation GC-MS Source: SCION Instruments URL: [Link]

  • Title: GC-MS Sample Preparation Source: Organomation URL: [Link]

  • Title: How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals Source: Shimadzu URL: [Link]

  • Title: Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Recent trends in the impurity profile of pharmaceuticals Source: PMC (Journal of Pharmacy and Bioallied Sciences) URL: [Link]

  • Title: Advances in Impurity Profiling of Pharmaceutical Formulations Source: Preprints.org URL: [Link]

  • Title: Friedel Crafts Reaction Source: SATHEE JEE URL: [Link]

  • Title: Friedel–Crafts reaction Source: Wikipedia URL: [Link]

  • Title: 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions Source: Chemistry LibreTexts URL: [Link]

  • Title: Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program Source: MDPI URL: [Link]

  • Title: 4.7 Friedel–Crafts Reactions Source: KPU Pressbooks – Organic Chemistry II URL: [Link]

  • Title: (2s,3s)-(+)-(3-phenylcyclopropyl)methanol Source: Organic Syntheses URL: [Link]

  • Title: Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L Source: PMC (Asian Pacific Journal of Tropical Biomedicine) URL: [Link]

  • Title: Evaluation of gas chromatography-mass spectrometry analysis and yield Source: CABI Digital Library URL: [Link]

  • Title: Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae Source: Pharmacognosy Journal URL: [Link]

  • Title: A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae Source: MDPI URL: [Link]

  • Title: Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl)

Sources

Application

Application Note: Utilization of (3-(2-Chloroethyl)phenyl)methanol in the Synthesis of Heterocyclic Pharmacophores

Target Audience: Researchers, synthetic scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols.

Introduction & Chemical Profiling

(3-(2-Chloroethyl)phenyl)methanol (CAS: 73004-96-3) is a highly versatile, bifunctional aromatic building block. Structurally, it features a benzylic alcohol and a primary alkyl chloride situated in a meta-relationship. In modern drug development, this specific spatial arrangement is highly sought after for designing flexible yet conformationally constrained linkers. It is particularly valuable for synthesizing bivalent ligands, PROTACs, and tethered bis-heterocycles, where two distinct heterocyclic pharmacophores must be joined without compromising their individual binding affinities.

Mechanistic Rationale & Orthogonal Reactivity

The strategic advantage of using (3-(2-Chloroethyl)phenyl)methanol lies in its orthogonal reactivity profile , which permits a step-economic, protecting-group-free synthetic sequence.

The Causality Behind Experimental Choices
  • Chemoselective O-Alkylation (Mitsunobu Reaction): The benzylic alcohol is highly reactive under standard Mitsunobu conditions. When treated with triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD), the benzylic hydroxyl group is activated as a phosphonium intermediate. This intermediate is readily attacked by an acidic heterocyclic nucleophile (such as a heteroaryl phenol) via an SN​2 mechanism[1]. Crucially, the 2-chloroethyl group is completely inert to the PPh3/DIAD system, allowing the etherification to proceed with perfect chemoselectivity without requiring chloride protection[1].

  • Finkelstein-Assisted N-Alkylation: The primary alkyl chloride is a moderate electrophile that remains stable during the initial Mitsunobu coupling. To functionalize this group with a secondary heterocyclic amine (e.g., a piperazine derivative), elevated temperatures and a nucleophilic catalyst are required. The addition of Potassium Iodide (KI) drives a Finkelstein reaction, transiently converting the alkyl chloride into a highly reactive alkyl iodide in situ[2]. This dramatically accelerates the subsequent SN​2 displacement by the amine, ensuring high yields and preventing degradation of the newly formed ether linkage[3].

Visualization of the Synthetic Workflow

Pathway A (3-(2-Chloroethyl)phenyl)methanol [Bifunctional Linker] B Step 1: Mitsunobu Reaction Reagents: Heteroaryl-OH, PPh3, DIAD, THF Temp: 0 °C to RT A->B Orthogonal Reactivity C Ether Intermediate [Alkyl Chloride Retained] B->C Chemoselective O-Alkylation D Step 2: N-Alkylation (SN2) Reagents: Heteroaryl-NH, K2CO3, KI, MeCN Temp: 80 °C (Reflux) C->D Finkelstein Activation E Conjugated Bis-Heterocycle [Final Target Pharmacophore] D->E C-N Bond Formation

Orthogonal synthesis pathway for bis-heterocycles using a bifunctional linker.

Experimental Protocols

The following self-validating protocols describe the sequential coupling of two model heterocycles: 7-hydroxyquinoline (Pharmacophore 1) and 1-(pyridin-2-yl)piperazine (Pharmacophore 2).

Protocol A: Chemoselective Mitsunobu Etherification

Objective: Synthesis of 7-((3-(2-chloroethyl)benzyl)oxy)quinoline.

Reagents & Materials:

  • (3-(2-Chloroethyl)phenyl)methanol (1.0 equiv, 10 mmol)

  • 7-Hydroxyquinoline (1.05 equiv, 10.5 mmol)

  • Triphenylphosphine (PPh3) (1.2 equiv, 12 mmol)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 equiv, 12 mmol)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add (3-(2-chloroethyl)phenyl)methanol, 7-hydroxyquinoline, and PPh3.

  • Solvation: Dissolve the mixture in 50 mL of anhydrous THF. Stir magnetically and cool the flask to 0 °C using an ice-water bath.

  • Activation: Add DIAD dropwise over 15 minutes via a syringe pump. Causality Note: Slow addition prevents the accumulation of the reactive betaine intermediate, minimizing unwanted side reactions such as intermolecular dehydration.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Reaction progress can be monitored by TLC (Hexanes/EtOAc, 3:1).

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO3. Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel) to isolate the intermediate. The intact alkyl chloride is confirmed by a characteristic triplet at ~3.7 ppm in 1 H NMR.

Protocol B: Finkelstein-Assisted N-Alkylation

Objective: Synthesis of 7-((3-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)benzyl)oxy)quinoline.

Reagents & Materials:

  • Ether Intermediate from Protocol A (1.0 equiv, 5 mmol)

  • 1-(Pyridin-2-yl)piperazine (1.2 equiv, 6 mmol)

  • Potassium Carbonate (K2CO3) (2.5 equiv, 12.5 mmol)

  • Potassium Iodide (KI) (0.2 equiv, 1.0 mmol)

  • Anhydrous Acetonitrile (MeCN) (30 mL)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend K2CO3 and KI in anhydrous MeCN.

  • Reagent Addition: Add the Ether Intermediate and 1-(pyridin-2-yl)piperazine to the suspension.

  • Thermal Activation: Heat the reaction mixture to 80 °C (reflux) under an argon atmosphere for 16 hours. Causality Note: The catalytic KI converts the unreactive chloride into a transient iodide, drastically lowering the activation energy for the subsequent SN​2 attack by the piperazine nitrogen[2].

  • Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts. Wash the filter cake with EtOAc (20 mL).

  • Concentration & Extraction: Concentrate the filtrate in vacuo. Redissolve the residue in dichloromethane (DCM, 50 mL) and wash with water (2 × 20 mL) and brine (20 mL). Dry over Na2SO4 and evaporate.

  • Purification: Purify by flash chromatography (DCM/MeOH, 95:5) to yield the final bis-heterocyclic conjugate.

Data Presentation: Optimization of the N-Alkylation Step

To demonstrate the necessity of the Finkelstein catalyst (KI) and solvent selection, the following quantitative data summarizes the optimization of Protocol B.

EntrySolventBaseCatalystTemp (°C)Time (h)Yield (%)Observation
1DMFK2CO3None802435%Sluggish reaction; unreacted starting material.
2MeCNK2CO3None802442%Slight improvement due to solvent polarity.
3MeCNK2CO3KI (0.2 eq) 801688% Optimal conditions; complete conversion.
4MeCNDIPEAKI (0.2 eq)801679%Good yield, but organic base complicates purification.

Table 1: Optimization parameters for the synthesis of the bis-heterocyclic conjugate. Yields represent isolated product after column chromatography.

References

  • Mitsunobu and Related Reactions: Advances and Applications Source: Chemical Reviews (American Chemical Society) URL:[Link]

  • Finkelstein Reaction Source: Organic Chemistry Portal URL:[Link]

  • Finkelstein Reaction (Overview & Mechanisms) Source: Wikipedia URL:[Link]

Sources

Method

Protecting Group Strategies for (3-(2-Chloroethyl)phenyl)methanol: Navigating Bifunctional Reactivity

Executive Summary & Strategic Overview The molecule (3-(2-Chloroethyl)phenyl)methanol presents a classic chemoselectivity challenge in organic synthesis. It possesses two reactive sites: a nucleophilic primary benzylic a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

The molecule (3-(2-Chloroethyl)phenyl)methanol presents a classic chemoselectivity challenge in organic synthesis. It possesses two reactive sites: a nucleophilic primary benzylic alcohol and an electrophilic primary alkyl chloride. When designing a synthetic route that requires masking the benzylic alcohol, chemists must carefully select protecting groups that do not inadvertently trigger side reactions at the 2-chloroethyl moiety.

The primary risk is the E2 elimination of the alkyl chloride to form a styrene derivative (3-vinylbenzyl alcohol derivatives) or SN2 substitution when exposed to strong bases or nucleophiles. Therefore, traditional etherification methods requiring strong bases (e.g., NaH, KOtBu) must be strictly avoided. This application note details field-proven, self-validating protocols for protecting the benzylic alcohol under mild conditions, ensuring the absolute preservation of the alkyl chloride.

Mechanistic Causality: Why Reagent Selection Matters

The causality behind our experimental choices is rooted in the pKa and leaving group kinetics of the substrate. The benzylic alcohol has a pKa of approximately 15. Deprotonating it with a strong base generates a highly nucleophilic alkoxide. Concurrently, the 2-chloroethyl group is highly susceptible to base-promoted dehydrohalogenation.

To prevent these divergent pathways, we must rely on electrophilic protecting group reagents that can be activated by mild, non-nucleophilic bases or weak acid catalysts . As established in [1], silyl ethers and acetals are the premier choices for such bifunctional substrates.

Reactivity SM (3-(2-Chloroethyl)phenyl)methanol (Bifunctional) Protected Protected Benzyl Alcohol (Alkyl Chloride Intact) SM->Protected Mild Base / Acid Cat. (e.g., Imidazole, PPTS) Elimination Styrene Derivative (E2 Elimination) SM->Elimination Strong Base (e.g., NaH, KOtBu) Substitution Substituted Product (S N 2 Reaction) SM->Substitution Strong Nucleophile (e.g., Alkoxides)

Fig 1. Divergent reactivity pathways of the substrate based on reaction conditions.

Protocol 1: Silyl Ether Protection (TBS / TBDPS)

Silylation is the most robust strategy for this substrate. By utilizing tert-butyldimethylsilyl chloride (TBSCl) or tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of imidazole, the alcohol is protected under mildly basic conditions (imidazole pKa ~7.0). This method, originally pioneered by [2], completely bypasses the threshold required for E2 elimination of the chloride.

Experimental Workflow

Workflow Step1 Step 1: Dissolve Substrate in anhydrous DMF (0.5 M) Step2 Step 2: Add Imidazole (2.0 eq, Mild Base) Step1->Step2 Step3 Step 3: Add TBSCl (1.1 eq) at 0 °C, then warm to RT Step2->Step3 Step4 Step 4: Monitor by TLC (Check for Rf shift) Step3->Step4 Step5 Step 5: Aqueous Workup (Wash extensively with Brine) Step4->Step5 Step6 Step 6: Column Chromatography (Isolate pure TBS Ether) Step5->Step6

Fig 2. Step-by-step experimental workflow for the TBS protection of the benzylic alcohol.

Step-by-Step Methodology
  • Preparation : Flame-dry a round-bottom flask under inert gas (N2 or Ar). Dissolve (3-(2-Chloroethyl)phenyl)methanol (1.0 equiv) in anhydrous DMF to achieve a 0.5 M concentration.

  • Base Addition : Add imidazole (2.0 equiv) to the solution. Stir for 5 minutes until fully dissolved. Causality note: Imidazole acts as both a mild base to scavenge HCl and a nucleophilic catalyst to form a reactive N-silylimidazolium intermediate.

  • Silylation : Cool the reaction to 0 °C using an ice bath. Add TBSCl (1.1 equiv) portion-wise. Remove the ice bath and allow the reaction to warm to room temperature (RT) over 2-4 hours.

  • Self-Validation (TLC) : Monitor the reaction using TLC (20% EtOAc in Hexanes). The starting material is highly polar (Rf ~ 0.2), while the TBS-protected product is highly lipophilic and will elute near the solvent front (Rf ~ 0.8).

  • Workup : Quench the reaction with distilled water. Extract the aqueous layer three times with EtOAc or Diethyl Ether. Wash the combined organic layers with saturated aqueous NaCl (brine) at least 4 times. Crucial step: DMF is notoriously difficult to remove; extensive brine washing partitions it into the aqueous layer.

  • Purification : Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography.

Deprotection Logic & Caveats

Deprotecting the silyl ether requires care. Standard tetrabutylammonium fluoride (TBAF) is mildly basic and highly nucleophilic. Prolonged exposure to unbuffered TBAF can lead to the substitution of the alkyl chloride with a fluoride ion. To prevent this, use AcOH-buffered TBAF or rely on mild acidic cleavage (e.g., 1% HCl in MeOH).

Deprotection TBS_Ether TBS-Protected Substrate Success Deprotected Alcohol (Chloride Intact) TBS_Ether->Success TBAF + AcOH (Buffered) or HCl/MeOH TBS_Ether->Success Standard TBAF (Short reaction time) SideProduct Fluoroethyl Derivative (F- Substitution) TBS_Ether->SideProduct Excess unbuffered TBAF (Prolonged exposure)

Fig 3. Deprotection logic for TBS ethers in the presence of an alkyl chloride.

Protocol 2: Acid-Catalyzed Acetal Protection (THP)

If downstream chemistry requires the protecting group to be stable to fluoride sources or strong bases, tetrahydropyranyl (THP) ether is an excellent alternative. Because THP installation is strictly acid-catalyzed, it completely eliminates the risk of base-promoted E2 elimination at the 2-chloroethyl group. We utilize Pyridinium p-toluenesulfonate (PPTS) as a mild catalyst, a method validated by[3].

Step-by-Step Methodology
  • Preparation : Dissolve the substrate (1.0 equiv) in anhydrous CH2Cl2 (0.2 M).

  • Reagent Addition : Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) followed by a catalytic amount of PPTS (0.1 equiv).

  • Reaction : Stir at room temperature for 3-5 hours.

  • Self-Validation (TLC/NMR) : Monitor by TLC. Diagnostic note: THP protection creates a new stereocenter at the acetal carbon. Because the starting material is chiral (or becomes diastereomeric upon reaction if other chiral centers exist), the product will often appear as a closely eluting doublet on TLC and will show complex, doubled signals in 1H NMR.

  • Workup : Dilute with CH2Cl2 and wash with saturated aqueous NaHCO3 to neutralize the PPTS. Dry over Na2SO4 and concentrate.

Data Presentation: Strategy Comparison

The following table summarizes the quantitative and qualitative data for the recommended protecting group strategies, allowing for rapid comparison during synthetic route design.

Protecting GroupReagents & ConditionsDeprotection ConditionsChloride CompatibilityOrthogonality / Notes
TBS Ether TBSCl (1.1 eq), Imidazole (2.0 eq), DMF, 0 °C to RTTBAF/AcOH (1.0 eq), THF OR 1% HCl in MeOHExcellent (Avoid unbuffered TBAF)Stable to Grignard reagents, mild reductions, and oxidations.
TBDPS Ether TBDPSCl (1.1 eq), Imidazole (2.0 eq), DMF, RTTBAF (1.1 eq), THFExcellent~100x more stable to acidic hydrolysis than TBS. Highly lipophilic.
THP Acetal DHP (1.5 eq), PPTS (0.1 eq), CH2Cl2, RTpTsOH (cat.), MeOH, RT OR PPTS, EtOH, 55 °CAbsolute (No base used)Introduces a stereocenter (diastereomers). Stable to strong bases.
Acetate Ester Ac2O (1.2 eq), Pyridine (2.0 eq), DMAP (cat.), CH2Cl2K2CO3, MeOH, RTGoodSusceptible to nucleophilic attack (e.g., Grignards, LAH).

References

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons.[Link]

  • Corey, E. J.; Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society, 1972, 94(17), 6190-6191.[Link]

  • Miyashita, M.; Yoshikoshi, A.; Grieco, P. A. "Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols." The Journal of Organic Chemistry, 1977, 42(23), 3772-3774.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (3-(2-Chloroethyl)phenyl)methanol

Welcome to the technical support center for the synthesis of (3-(2-Chloroethyl)phenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (3-(2-Chloroethyl)phenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help optimize your synthetic outcomes. Our focus is on delivering practical, field-tested insights grounded in established chemical principles to enhance the yield and purity of your target compound.

Introduction

(3-(2-Chloroethyl)phenyl)methanol is a valuable building block in the synthesis of various pharmaceutical agents and research chemicals. Its bifunctional nature, possessing both a reactive chloroethyl group and a primary alcohol, allows for diverse downstream modifications. The successful synthesis of this intermediate is therefore a critical first step in many multi-step synthetic campaigns. This guide will primarily focus on the most common and reliable synthetic strategies, addressing potential pitfalls and offering solutions to common challenges.

The two principal synthetic routes to (3-(2-Chloroethyl)phenyl)methanol that will be discussed are:

  • Reduction of (3-(2-Chloroethyl)benzoic acid: A robust method typically employing a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).

  • Reduction of (3-(2-Chloroethyl)benzaldehyde: A milder approach suitable for substrates sensitive to harsh reducing conditions, commonly utilizing Sodium Borohydride (NaBH₄).

This guide will dissect each of these pathways, providing detailed protocols, troubleshooting advice, and a comprehensive FAQ section.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of (3-(2-Chloroethyl)phenyl)methanol, providing concise answers to get you started.

Q1: Which is the best synthetic route to choose: reduction of the carboxylic acid or the aldehyde?

The choice of synthetic route depends on several factors, including the availability of starting materials, the scale of your reaction, and the presence of other functional groups in your molecule.

  • Reduction of (3-(2-Chloroethyl)benzoic acid) with LiAlH₄ is a highly effective and generally high-yielding method.[1][2] However, LiAlH₄ is a very strong and pyrophoric reducing agent that requires strict anhydrous conditions and careful handling.[1][3] It is not selective and will reduce many other functional groups.

  • Reduction of (3-(2-Chloroethyl)benzaldehyde) with NaBH₄ is a milder, safer, and more selective option.[4][5] Sodium borohydride is easier to handle and is compatible with protic solvents like methanol or ethanol.[4][6][7] However, this route requires the synthesis of the aldehyde precursor, which may add an extra step to your overall synthesis.

Q2: I am seeing a significant amount of starting material remaining in my reaction mixture. What could be the cause?

Incomplete conversion is a common issue. The primary culprits are usually:

  • Inactive reducing agent: Both LiAlH₄ and NaBH₄ are sensitive to moisture. Ensure your reagents are fresh and handled under anhydrous conditions (especially for LiAlH₄).

  • Insufficient equivalents of reducing agent: For the reduction of a carboxylic acid with LiAlH₄, remember that the first equivalent of hydride is consumed in an acid-base reaction to deprotonate the carboxylic acid.[1][8] Therefore, you need more than one equivalent to achieve full reduction. For aldehyde/ketone reductions, using a slight excess (1.1-1.5 equivalents) of NaBH₄ is standard practice.

  • Low reaction temperature: While initial additions of the reducing agent are often done at low temperatures for safety, the reaction may require warming to room temperature or even gentle heating to go to completion.

  • Poor solubility of the starting material: Ensure your starting material is fully dissolved in the reaction solvent.

Q3: My final product is a dark-colored oil, not the expected pale yellow liquid. What happened?

The formation of colored impurities can result from several factors:

  • Side reactions: Over-reduction or side reactions involving the chloroethyl group can lead to colored byproducts.

  • Decomposition: The product or intermediates may be unstable to the reaction or workup conditions.

  • Contaminated starting materials: Ensure the purity of your starting materials before beginning the synthesis.

  • Improper workup: A careful aqueous workup is crucial to remove all inorganic salts and byproducts.

Purification by column chromatography is usually effective in removing these colored impurities.

Q4: Can I use Sodium Borohydride to reduce (3-(2-Chloroethyl)benzoic acid)?

Under standard conditions (in alcohols or THF), NaBH₄ is generally not strong enough to reduce carboxylic acids.[1] However, some modified procedures using additives or activators have been reported for the NaBH₄ reduction of carboxylic acids, though these are less common. For a reliable and high-yielding reduction of the carboxylic acid, LiAlH₄ is the recommended reagent.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting advice for specific issues you may encounter during the synthesis of (3-(2-Chloroethyl)phenyl)methanol.

Guide 1: Low or No Product Yield
Symptom Potential Cause Recommended Solution
TLC/GC-MS analysis shows only starting material. 1. Inactive Reducing Agent: The hydride reagent (LiAlH₄ or NaBH₄) has been deactivated by moisture.- Use a fresh, unopened container of the reducing agent. - For LiAlH₄ reactions, ensure all glassware is oven-dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents.
2. Insufficient Reducing Agent: The stoichiometry of the reducing agent is incorrect.- For LiAlH₄ reduction of the carboxylic acid, use at least 1.5-2.0 equivalents to account for the initial acid-base reaction.[1] - For NaBH₄ reduction of the aldehyde, use 1.1-1.5 equivalents.
3. Reaction Temperature Too Low: The reaction has not been allowed to reach the optimal temperature for conversion.- After the initial exothermic reaction subsides, allow the reaction mixture to warm to room temperature. - Gentle heating (refluxing in THF for LiAlH₄ reactions) may be necessary to drive the reaction to completion. Monitor by TLC.
The reaction stalls and does not proceed to completion. 1. Poor Solubility: The starting material is not fully dissolved in the solvent.- Choose a solvent in which the starting material is more soluble. For LiAlH₄ reductions, THF is a good choice. For NaBH₄, a mixture of THF and methanol can improve solubility.
2. Premature Quenching: The reaction was stopped before it was complete.- Monitor the reaction progress carefully using TLC or GC-MS. Ensure the starting material spot has completely disappeared before quenching the reaction.
Significant loss of product during workup. 1. Emulsion Formation: Formation of a stable emulsion during the aqueous workup can trap the product in the aqueous layer.- Add a saturated solution of NaCl (brine) to help break the emulsion. - Filter the entire mixture through a pad of Celite.
2. Incomplete Extraction: The product is not fully extracted from the aqueous layer.- Perform multiple extractions (at least 3) with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
3. Hydrolysis of the Chloroethyl Group: The chloroethyl group can be susceptible to hydrolysis under certain workup conditions.- Avoid strongly basic or acidic conditions during workup if possible. A neutral or mildly acidic workup is preferred.
Guide 2: Formation of Impurities and Side Products
Symptom Potential Cause Recommended Solution
An additional spot is observed on TLC with a similar Rf to the product. 1. Over-reduction: In the case of reducing the aldehyde precursor, the aromatic ring could potentially be reduced under harsh conditions, though this is less common.- Use a milder reducing agent like NaBH₄. - Perform the reaction at a lower temperature.
2. Dimerization/Polymerization: The chloroethyl group can undergo intermolecular reactions, especially in the presence of strong bases.- Use non-nucleophilic bases if a base is required in a preceding step. - Keep reaction temperatures as low as feasible.
The product is contaminated with a non-polar impurity. 1. Incomplete Removal of Starting Material: The starting material (aldehyde or carboxylic acid) may have a similar polarity to the product alcohol, making separation difficult.- Ensure the reaction goes to completion. - Optimize your column chromatography conditions (e.g., use a less polar eluent system).
The isolated product is unstable and decomposes upon standing. 1. Residual Acid or Base: Traces of acid or base from the workup can catalyze decomposition.- Ensure the product is thoroughly washed with water and brine to remove any residual acid or base. - Consider a final wash with a dilute sodium bicarbonate solution, followed by water and brine.

Part 3: Experimental Protocols

This section provides detailed, step-by-step protocols for the two primary synthetic routes to (3-(2-Chloroethyl)phenyl)methanol.

Protocol 1: Reduction of (3-(2-Chloroethyl)benzoic acid) with Lithium Aluminum Hydride (LiAlH₄)

This protocol is adapted from standard procedures for the reduction of carboxylic acids.[1][2][3]

Materials:

  • (3-(2-Chloroethyl)benzoic acid)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Celite

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

    • Suspend LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF in the flask and cool the suspension to 0 °C in an ice bath.

  • Addition of Starting Material:

    • Dissolve (3-(2-Chloroethyl)benzoic acid) (1.0 equivalent) in anhydrous THF in the dropping funnel.

    • Add the solution of the carboxylic acid dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C. Vigorous gas evolution (H₂) will be observed.[1]

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

  • Workup (Fieser Method):

    • Cool the reaction mixture to 0 °C in an ice bath.

    • CAUTIOUSLY and slowly add water (x mL, where x is the mass of LiAlH₄ in grams used) dropwise to quench the excess LiAlH₄.

    • Add 15% aqueous NaOH solution (x mL).

    • Add water (3x mL).

    • Stir the resulting granular precipitate for 15-30 minutes.

    • Filter the mixture through a pad of Celite and wash the filter cake thoroughly with diethyl ether or THF.

  • Isolation and Purification:

    • Combine the organic filtrates and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (3-(2-Chloroethyl)phenyl)methanol.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure alcohol.

Protocol 2: Reduction of (3-(2-Chloroethyl)benzaldehyde) with Sodium Borohydride (NaBH₄)

This protocol is based on general procedures for the reduction of aldehydes.[4][5][6]

Materials:

  • (3-(2-Chloroethyl)benzaldehyde)

  • Sodium Borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dichloromethane or Ethyl Acetate

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Water

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • Dissolve (3-(2-Chloroethyl)benzaldehyde) (1.0 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent:

    • Add NaBH₄ (1.1-1.5 equivalents) portion-wise to the stirred solution. Control the rate of addition to maintain the temperature below 10 °C. Gas evolution may be observed.

  • Reaction:

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Workup:

    • Cool the reaction mixture to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the reaction.

    • Remove the bulk of the solvent under reduced pressure.

    • Add water to the residue and extract the aqueous layer with dichloromethane or ethyl acetate (3 x).

  • Isolation and Purification:

    • Combine the organic extracts and wash with water, then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (3-(2-Chloroethyl)phenyl)methanol.

    • If necessary, purify the crude product by column chromatography on silica gel.

Part 4: Visualizations and Data

Synthetic Pathways

Synthesis_Pathways Carboxylic_Acid (3-(2-Chloroethyl)benzoic acid) Product (3-(2-Chloroethyl)phenyl)methanol Carboxylic_Acid->Product  LiAlH₄, THF   Aldehyde (3-(2-Chloroethyl)benzaldehyde) Aldehyde->Product  NaBH₄, MeOH  

Caption: Primary synthetic routes to (3-(2-Chloroethyl)phenyl)methanol.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Reagent Is the reducing agent active? Start->Check_Reagent Check_Stoichiometry Is the stoichiometry correct? Check_Reagent->Check_Stoichiometry Yes Use_New_Reagent Use fresh, anhydrous reducing agent. Check_Reagent->Use_New_Reagent No Check_Conditions Are the reaction conditions optimal? Check_Stoichiometry->Check_Conditions Yes Adjust_Equivalents Adjust equivalents of reducing agent. Check_Stoichiometry->Adjust_Equivalents No Optimize_Temp_Time Optimize temperature and reaction time. Check_Conditions->Optimize_Temp_Time No Success Improved Yield Check_Conditions->Success Yes Use_New_Reagent->Start Adjust_Equivalents->Start Optimize_Temp_Time->Start

Caption: A logical workflow for troubleshooting low-yield reactions.

Reagent Comparison
Parameter Lithium Aluminum Hydride (LiAlH₄) Sodium Borohydride (NaBH₄)
Reducing Strength Very Strong[9]Mild[10]
Substrate Scope Carboxylic acids, esters, amides, aldehydes, ketones, etc.[2][9]Aldehydes, ketones, and sometimes esters (slowly).[7][10]
Solvent Compatibility Anhydrous ethers (THF, diethyl ether).[1]Protic solvents (methanol, ethanol), THF, water.[4][6][7]
Safety Concerns Pyrophoric, reacts violently with water.[1]Flammable solid, reacts with water to produce H₂.
Workup Careful, multi-step quenching required.[1]Simpler aqueous quench.[5][6]

References

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • OrgoSolver. (n.d.). NaBH4 Reduction: Aldehyde/Ketone to Alcohol. [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • IOP Conference Series: Materials Science and Engineering. (2018). Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. [Link]

  • Oriental Journal of Chemistry. (2014, December 31). NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols. [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]

  • Chemistry Steps. (n.d.). Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. [Link]

  • OrgoSolver. (n.d.). Carboxylic Acids → Primary Alcohols with LiAlH₄. [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • Google Patents. (n.d.).
  • Reddit. (2022, January 9). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). [Link]

  • Organic Syntheses. (n.d.). (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. [Link]

  • PubChem. (n.d.). (3-Ethylphenyl)methanol. [Link]

  • Manasa Life Sciences. (n.d.). Methyl 2-(3-(2-chloroethyl)phenyl)-2-methylpropanoate. [Link]

  • ECHA. (n.d.). [3-(2-aminoethyl)phenyl]methanol hydrochloride. [Link]

  • Google Patents. (n.d.). CN101503340A - Method for synthesizing 2-chloroethyl methyl ether.
  • ResearchGate. (n.d.). (PDF) Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. [Link]

  • Google Patents. (n.d.). WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of (3-(2-Chloroethyl)phenyl)methanol

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (3-(2-Chloroethyl)phenyl)methanol .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (3-(2-Chloroethyl)phenyl)methanol .

This bifunctional molecule—featuring both a nucleophilic benzylic alcohol and an electrophilic primary alkyl chloride on a meta-substituted benzene ring—presents unique chemoselectivity and stability challenges. This document provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating experimental protocol to maximize your yield and purity.

Section 1: Synthesis Workflows & Mechanistic Pathways

To successfully synthesize this target, one must navigate two primary pitfalls: over-reduction (dehalogenation) and intermolecular polymerization . The diagrams below map the chemical logic of the viable and non-viable synthetic routes.

SynthesisPathways StartA 3-(2-chloroethyl)benzoic acid (Route A: Reduction) Target (3-(2-Chloroethyl)phenyl)methanol (Target Product) StartA->Target BH3-THF (0°C to RT) Chemoselective Side1 3-ethylbenzyl alcohol (Over-reduction) StartA->Side1 LiAlH4 or Pd/C + H2 Dehalogenation StartB 2-(3-(hydroxymethyl)phenyl)ethanol (Route B: Chlorination) Side3 2-(3-(chloromethyl)phenyl)ethanol (Regioselectivity Failure) StartB->Side3 SOCl2 (1 eq) Attacks Benzylic OH Side2 Insoluble Polyether Mass (Polymerization) Target->Side2 Strong Base Workup (NaOH/KOH)

Figure 1: Synthesis routes and potential side reactions for (3-(2-Chloroethyl)phenyl)methanol.

PolymerizationMechanism M1 Target Molecule (Benzylic OH + Alkyl Cl) M2 Alkoxide Intermediate (Benzylic O⁻) M1->M2 Base (OH⁻) Deprotonation M3 Intermolecular Attack (SN2 on Alkyl Cl) M2->M3 + Another Target Molecule M4 Polyether Polymer (Insoluble Mass) M3->M4 Chain Extension (- HCl)

Figure 2: Base-catalyzed intermolecular step-growth polymerization mechanism.

Section 2: Quantitative Reagent Comparison

Selecting the correct reagents is critical. The tables below summarize the chemoselectivity profiles of common reducing and chlorinating agents relevant to this synthesis.

Table 1: Chemoselectivity of Reducing Agents on 3-(2-Chloroethyl)benzoic acid

Reducing AgentCarboxylic Acid ReductionAlkyl Chloride ReductionPrimary Product Isolated
LiAlH₄ CompleteComplete3-ethylbenzyl alcohol
Pd/C + H₂ NoneComplete3-ethylbenzoic acid
NaBH₄ None (without additives)NoneUnreacted starting material
BH₃·THF Complete None (3-(2-Chloroethyl)phenyl)methanol

Table 2: Reactivity Profile of Hydroxyl Groups toward SOCl₂

Hydroxyl TypeRelative ReactivityIntermediate StabilityPrimary Reaction Pathway
Benzylic Alcohol Very HighHigh (Resonance stabilized)SN1 / fast SN2
Primary Aliphatic ModerateLow (Unstabilized)SN2

Section 3: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my product contaminated with 3-ethylbenzyl alcohol during the reduction of 3-(2-chloroethyl)benzoic acid? Cause: You are likely using a strongly nucleophilic reducing agent like Lithium Aluminum Hydride (LiAlH₄). While it rapidly reduces the carboxylic acid, the nucleophilic hydride (H⁻) also performs an SN2 attack on the primary alkyl chloride, displacing the chloride ion and yielding the dehalogenated 3-ethylbenzyl alcohol. Solution: Transition to Borane-Tetrahydrofuran (BH₃·THF). Borane is an electrophilic reducing agent. It initiates reduction by coordinating to the electron-rich carbonyl oxygen of the carboxylic acid. Because the alkyl chloride lacks sufficient electron density to coordinate with borane, it remains completely unreactive under these conditions [1].

Q2: During the aqueous workup, my product turns into an insoluble, viscous mass. What is happening? Cause: You are observing step-growth polymerization via an intermolecular Williamson ether synthesis. Because the target molecule contains both an alcohol and an alkyl halide, exposing it to a high pH (e.g., quenching with NaOH or K₂CO₃) deprotonates the benzylic alcohol. The resulting highly nucleophilic alkoxide attacks the 2-chloroethyl group of a neighboring molecule, initiating a chain reaction that forms a polyether mass (as shown in Figure 2). Solution: Strictly avoid basic conditions during quench and workup. Use a mildly acidic quench (e.g., saturated aqueous NH₄Cl) to keep the benzylic alcohol protonated and unreactive.

Q3: I attempted to synthesize the target by directly chlorinating 2-(3-(hydroxymethyl)phenyl)ethanol with 1 equivalent of SOCl₂, but I isolated 2-(3-(chloromethyl)phenyl)ethanol instead. Why did it chlorinate the wrong alcohol? Cause: This is a classic regioselectivity failure. Benzylic alcohols are significantly more reactive toward nucleophilic substitution than primary aliphatic alcohols. The transition state is stabilized by the adjacent aromatic ring, which supports the incipient benzylic carbocation [2]. Consequently, the benzylic position reacts first. Solution: Direct mono-chlorination of this diol is not viable without complex, multi-step protection/deprotection chemistry. We strongly recommend abandoning Route B and utilizing the chemoselective reduction of 3-(2-chloroethyl)benzoic acid (Route A).

Section 4: Validated Experimental Protocol

This protocol is designed as a self-validating system : the choice of an electrophilic reductant inherently prevents dehalogenation, and the acidic workup inherently prevents polymerization.

Protocol: Chemoselective Reduction using BH₃·THF Objective: Synthesize (3-(2-Chloroethyl)phenyl)methanol from 3-(2-chloroethyl)benzoic acid.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon balloon.

  • Substrate Dissolution: Dissolve 3-(2-chloroethyl)benzoic acid (10.0 mmol) in anhydrous THF (30 mL). Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Syringe in BH₃·THF (1.0 M in THF, 15.0 mL, 1.5 eq) dropwise over 15 minutes.

    • Mechanistic Note: Dropwise addition controls the exothermic coordination event and prevents localized heating, ensuring the borane selectively targets the carboxylic acid.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 7:3).

  • Quench (Critical Step): Cool the reaction back to 0 °C. Carefully add Methanol (10 mL) dropwise until effervescence (H₂ gas evolution) ceases.

    • Mechanistic Note: Methanol safely destroys excess borane by forming volatile trimethyl borate.

  • Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in EtOAc (50 mL) and wash with saturated aqueous NH₄Cl (2 x 25 mL) and brine (25 mL).

    • Mechanistic Note: NH₄Cl provides a mildly acidic aqueous environment, completely preventing base-catalyzed intermolecular polymerization.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the pure target compound.

Section 5: References

  • UQ eSpace. "Exploration of the Ley-Griffith Oxidation and Subsequent Efforts Towards Epipyrone A." The University of Queensland. Available at:[Link]

Troubleshooting

Optimization of reaction conditions for (3-(2-Chloroethyl)phenyl)methanol formation

Welcome to the Technical Support Center for the synthesis of (3-(2-Chloroethyl)phenyl)methanol . As a Senior Application Scientist, I have designed this guide to help you navigate the specific chemoselectivity challenges...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (3-(2-Chloroethyl)phenyl)methanol . As a Senior Application Scientist, I have designed this guide to help you navigate the specific chemoselectivity challenges associated with this molecule.

The primary synthetic route involves the reduction of 3-(2-chloroethyl)benzoic acid . The critical challenge here is chemoselectivity: you must reduce the highly oxidized carboxylic acid to a primary alcohol while completely retaining the aliphatic carbon-chlorine bond.

Below, you will find the mechanistic workflow, a self-validating Standard Operating Procedure (SOP), and a troubleshooting FAQ to ensure high-yield, scalable results.

Mechanistic Workflow: Chemoselectivity in Reduction

The choice of hydride source dictates the fate of the alkyl chloride. Nucleophilic hydrides will cause dehalogenation, whereas electrophilic hydrides will selectively target the carboxylic acid.

G SM 3-(2-Chloroethyl)benzoic acid (Starting Material) BH3 BH3-THF or NaBH4/I2 (Electrophilic Hydride) SM->BH3 Chemoselective Reduction LAH LiAlH4 (Nucleophilic Hydride) SM->LAH Non-selective Reduction Target (3-(2-Chloroethyl)phenyl)methanol (Target Product) BH3->Target Retains C-Cl bond Byproduct 3-Ethylphenylmethanol (Dehalogenated Byproduct) LAH->Byproduct Reduces C-Cl to C-H

Fig 1: Chemoselective reduction pathways for 3-(2-chloroethyl)benzoic acid.

Reagent Performance Matrix

To optimize your reaction conditions, compare the quantitative performance of standard reducing agents below. Data reflects typical yields for the reduction of halogenated benzoic acids [1].

Reducing AgentHydride CharacterAcid Reduction YieldAlkyl Chloride RetentionPrimary Outcome
BH3​⋅THF Electrophilic> 95%100%Target Product
NaBH4​/I2​ Electrophilic> 90%100%Target Product
LiAlH4​ Nucleophilic> 95%< 10%Dehalogenated Byproduct
NaBH4​ (alone) Nucleophilic0%100%Unreacted Starting Material

Standard Operating Procedure: Chemoselective Reduction via BH3​⋅THF

Causality & Validation: This protocol utilizes Borane-THF to exploit the electrophilic nature of the boron atom, which coordinates with the electron-rich carboxylic acid but ignores the electron-poor alkyl chloride [2]. The procedure is self-validating through the observation of hydrogen gas evolution (confirming active hydride) and the formation of volatile trimethyl borate (confirming successful quench).

Step 1: Reaction Setup & Inertion

  • Action: Flame-dry a 250 mL 2-neck round-bottom flask. Flush continuously with ultra-pure N2​ or Argon. Dissolve 3-(2-chloroethyl)benzoic acid (10.0 mmol) in 50 mL of strictly anhydrous THF.

  • Validation: The solution should be completely clear. Any turbidity indicates moisture, which will prematurely quench the borane.

Step 2: Reagent Addition

  • Action: Cool the flask to 0 °C using an ice-water bath. Slowly add BH3​⋅THF (1.0 M in THF, 20.0 mL, 2.0 equiv) dropwise via a syringe pump over 15 minutes.

  • Validation: You must observe steady bubbling ( H2​ gas evolution) upon addition. If no gas evolves, your BH3​⋅THF has degraded and lost its titer; halt the experiment and obtain fresh reagent.

Step 3: Reaction Propagation

  • Action: Remove the ice bath and allow the mixture to warm to 20–25 °C. Stir for 4–6 hours.

  • Validation: Monitor via TLC (Silica gel, Hexanes/EtOAc 7:3). The starting acid ( Rf​≈0.2 , broad) should completely disappear, replaced by the product alcohol ( Rf​≈0.4 , sharp spot).

Step 4: Quenching & Borate Cleavage

  • Action: Re-cool to 0 °C. Carefully add anhydrous methanol (15 mL) dropwise.

  • Causality: Methanol reacts with the intermediate trialkyl borate to form trimethyl borate ( B(OMe)3​ ) [1]. This step is critical; failing to cleave the borate ester will result in severe emulsions during aqueous extraction.

Step 5: Isolation & Purification

  • Action: Concentrate the mixture under reduced pressure at 40 °C to remove THF and the volatile B(OMe)3​ . Partition the resulting oil between Ethyl Acetate (50 mL) and saturated aqueous NaHCO3​ (50 mL). Wash the organic layer with brine, dry over anhydrous MgSO4​ , and evaporate.

  • Validation: The crude product should be a pale yellow to colorless oil. NMR ( 1H ) should show a singlet at ~4.6 ppm (benzylic −CH2​−OH ) and multiplets at ~3.7 ppm (aliphatic −CH2​−Cl ), confirming retention of the chloride.

Troubleshooting & FAQs

Q: Why does Lithium Aluminum Hydride ( LiAlH4​ ) cause dehalogenation in my substrate? A: LiAlH4​ is a powerful, nucleophilic hydride donor [2]. While it rapidly attacks the carbonyl carbon to reduce the carboxylic acid, the aluminohydride ion ( AlH4−​ ) also acts as a potent nucleophile. Because your substrate contains a primary alkyl chloride (the 2-chloroethyl group), LiAlH4​ facilitates an SN​2 displacement of the chloride ion, replacing it with a hydride[2]. This results in the over-reduced byproduct, 3-ethylphenylmethanol. To prevent this, you must use an electrophilic reducing agent like Borane ( BH3​ )[1].

Q: My BH3​⋅THF reduction is incomplete, leaving unreacted starting material. How can I resolve this? A: BH3​⋅THF is notoriously sensitive to moisture and undergoes slow cleavage of the THF ring over time, leading to a loss of active hydride titer [1]. If your reagent has degraded, the reaction will stall. Solution: Always titrate your BH3​⋅THF solution before use. Alternatively, you can generate borane in situ by reacting Sodium Borohydride ( NaBH4​ ) with Iodine ( I2​ ) in anhydrous THF [3]. This NaBH4​/I2​ system is highly reliable, generates fresh electrophilic borane, and maintains perfect chemoselectivity for the carboxylic acid over the alkyl chloride[4].

Q: I am observing the formation of a thick emulsion during the aqueous workup. How do I break it? A: The reduction of a carboxylic acid with borane proceeds via a trialkyl borate intermediate ( (RCH2​O)3​B ). If this intermediate is not fully hydrolyzed before aqueous extraction, it forms highly stable boron-based emulsions. Solution: Do not skip the methanol quench (Step 4). By adding excess methanol and concentrating the mixture before adding water, you convert the complex into trimethyl borate ( B(OMe)3​ ), which is highly volatile (boiling point ~68 °C)[1]. Removing this under reduced pressure leaves a clean organic residue that extracts easily without emulsions.

References

  • Title: Borane–tetrahydrofuran Source: Wikipedia URL: [Link]

  • Title: Selective Reduction of Carboxylic Acids into Alcohols Using NaBH4 and I2 Source: The Journal of Organic Chemistry (1991, 56, 20, 5964–5965) URL: [Link]

  • Title: Summary of Reagents for Reductive Functional Group Interconversions (Chem 115) Source: Harvard University, Department of Chemistry and Chemical Biology URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Handling Guide

Topic: Preventing Polymerization of (3-(2-Chloroethyl)phenyl)methanol Welcome to the Advanced Technical Support Center. As a bifunctional molecule containing both a nucleophilic/electrophilic benzyl alcohol moiety and an...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Polymerization of (3-(2-Chloroethyl)phenyl)methanol

Welcome to the Advanced Technical Support Center. As a bifunctional molecule containing both a nucleophilic/electrophilic benzyl alcohol moiety and an electrophilic 2-chloroethyl group, (3-(2-Chloroethyl)phenyl)methanol is notoriously unstable. Without rigorous environmental control, it acts as a "ticking time bomb," rapidly undergoing auto-polymerization through multiple competing mechanistic pathways.

This guide is designed for researchers and drug development professionals. It provides field-proven causality, troubleshooting FAQs, and self-validating protocols to ensure the structural integrity of your monomer.

The Causality of Degradation: Why Does It Polymerize?

To prevent polymerization, you must first understand the three distinct mechanistic pathways that trigger it. The molecule's dual functionality allows it to act as both the monomer and the initiator under the wrong conditions.

  • Base-Catalyzed Polycondensation (Etherification): Under basic conditions, the benzylic hydroxyl group is deprotonated. The resulting alkoxide is a strong nucleophile that rapidly attacks the 2-chloroethyl group of an adjacent molecule, displacing the chloride ion and forming a polyether network.

  • Acid-Catalyzed Friedel-Crafts Alkylation: Under acidic conditions, the benzyl alcohol is protonated and dehydrates to form a highly reactive benzylic carbocation. This electrophile attacks the electron-rich aromatic ring of another molecule, forming hypercrosslinked poly(phenylene methylene) networks[1][2].

  • Thermal Elimination & Radical Polymerization: Exposure to heat causes the 2-chloroethyl group to eliminate HCl, yielding 3-vinylbenzyl alcohol. This styrenic intermediate is highly reactive and will spontaneously undergo radical or cationic polymerization to form a polystyrene derivative[3].

G cluster_1 Pathway A: Base-Catalyzed cluster_2 Pathway B: Acid-Catalyzed cluster_3 Pathway C: Thermal / Base Monomer (3-(2-Chloroethyl)phenyl)methanol (Bifunctional Monomer) Alkoxide Alkoxide Intermediate (Nucleophile) Monomer->Alkoxide Strong Base Carbocation Benzylic Cation (Electrophile) Monomer->Carbocation Acid (Dehydration) Vinyl 3-Vinylbenzyl alcohol (Elimination) Monomer->Vinyl Heat (-HCl) Polyether Polyether Network (Polycondensation) Alkoxide->Polyether SN2 Attack on -Cl FriedelCrafts Poly(phenylene methylene) (Friedel-Crafts) Carbocation->FriedelCrafts Aromatic Substitution RadicalPoly Polystyrene Derivative (Radical Polymerization) Vinyl->RadicalPoly Radicals / Heat

Fig 1: Mechanistic pathways of (3-(2-Chloroethyl)phenyl)methanol polymerization.

Frequently Asked Questions (Troubleshooting)

Q1: My reaction mixture turned into an insoluble, viscous gel during the workup phase. What happened? A: You likely experienced a pH excursion. If your aqueous wash was too basic (pH > 8.5), you triggered alkoxide formation, leading to rapid polyetherification. If your wash was too acidic (pH < 4.0), you initiated a Friedel-Crafts polycondensation. The resulting gel is a hypercrosslinked polymer network that cannot be salvaged. Solution: Always buffer your aqueous workup strictly between pH 6.5 and 7.5.

Q2: Can I purify this compound using vacuum distillation? A: No. Distilling benzylic halides or alcohols at elevated temperatures is a primary cause of catastrophic auto-polymerization. Even under high vacuum, the thermal stress (often > 60°C in the pot) will cause the 2-chloroethyl group to eliminate HCl, forming 3-vinylbenzyl alcohol. This intermediate will instantly polymerize, leaving a solid plug of polymer in your distillation flask[3]. Solution: Use cold flash column chromatography on neutral silica gel.

Q3: How should I store the synthesized compound to maximize its shelf life? A: Never store this compound neat (undiluted) at room temperature. Intermolecular collisions in the neat liquid drive the polymerization kinetics. It must be stored as a dilute solution in a non-nucleophilic, anhydrous solvent (like THF or Toluene) at -20°C. Adding a radical inhibitor is highly recommended to neutralize any trace vinyl intermediates.

Quantitative Data & System Parameters

Table 1: Polymerization Triggers & Quantitative Mitigation

Pathway Trigger Condition Intermediate Formed Polymer Type Mitigation Strategy
Base-Catalyzed pH > 8.5 Alkoxide Polyether Maintain pH 6.5–7.5 during aqueous workup.
Acid-Catalyzed pH < 4.0 Benzylic Cation Poly(phenylene methylene) Avoid Lewis acids; use strictly neutral silica.

| Thermal/Radical | Temp > 40°C | 3-Vinylbenzyl alcohol | Polystyrene derivative | Keep temp < 25°C; add 50 ppm BHT inhibitor. |

Table 2: Storage Conditions vs. Quantitative Stability Matrix

Storage State Temperature Inhibitor Estimated Shelf-Life Degradation Risk
Neat (Undiluted) 25°C None < 24 hours CRITICAL
Neat (Undiluted) -20°C None 1–2 weeks High
1.0 M in THF 4°C None 1–2 months Moderate

| 0.5 M in Toluene | -20°C | 50 ppm BHT | > 6 months | Low |

Standard Operating Procedure: Safe Handling & Purification

To ensure absolute structural integrity, follow this self-validating methodology for the isolation and storage of (3-(2-Chloroethyl)phenyl)methanol.

Step 1: Neutral Quenching Quench the crude reaction mixture at 0°C using a cold 0.1 M phosphate buffer (pH 7.0). Extract the aqueous layer using a non-polar, non-nucleophilic solvent such as Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

Step 2: Cold Concentration Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Do not use magnesium sulfate (MgSO₄) , as it can exhibit trace Lewis acidity that promotes Friedel-Crafts alkylation. Filter and concentrate the solution using a rotary evaporator. Critical Parameter: Maintain the water bath temperature strictly below 25°C. Rely on high vacuum rather than heat to remove the solvent.

Step 3: Flash Chromatography Purify the crude oil immediately via flash column chromatography using high-quality, neutral silica gel (pH 6.5–7.5). Elute rapidly with a Hexane/Ethyl Acetate gradient. Prolonged residence time on the column increases the risk of acid-catalyzed streaking and oligomerization.

Step 4: The Self-Validating Feedback Loop Before proceeding to storage, you must validate the integrity of the batch. Take a small aliquot of the purified product and run a rapid ¹H NMR spectrum.

  • Validation of Success: You must observe a sharp benzylic -CH₂-OH singlet at ~4.6 ppm and intact -CH₂CH₂Cl multiplets at ~3.1 and ~3.7 ppm.

  • Detection of Failure: If you observe a broadening of the baseline, oligomerization has occurred. If you observe new doublet-of-doublets at 5.2 ppm and 5.8 ppm, thermal elimination to the vinyl derivative has occurred. If vinyl peaks are present, the batch is compromised and will auto-polymerize.

Step 5: Dilution and Inhibition Immediately dilute the validated, purified fractions in anhydrous THF or Toluene to a concentration of ≤ 0.5 M. Add 50 ppm of Butylated hydroxytoluene (BHT) as a radical scavenger. Blanket the vial with Argon, seal tightly with a PTFE-lined cap, and store at -20°C.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Purification of (3-(2-Chloroethyl)phenyl)methanol

Welcome to the Advanced Synthesis Support Center. This guide is specifically designed for drug development professionals and synthetic chemists who are isolating (3-(2-Chloroethyl)phenyl)methanol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically designed for drug development professionals and synthetic chemists who are isolating (3-(2-Chloroethyl)phenyl)methanol .

Because this target molecule is bifunctional—containing both a polar, hydrogen-bonding primary alcohol and a moderately electrophilic alkyl chloride—standard purification protocols often require careful optimization. Below, we address the mechanistic causality behind common impurities and provide self-validating protocols to ensure high-purity isolation.

Mechanistic Context: The Chemoselectivity Challenge

Before addressing purification, we must address the synthesis itself. The target compound is typically synthesized by reducing either 3-(2-chloroethyl)benzoic acid or methyl 3-(2-chloroethyl)benzoate .

Expertise & Experience Note: While Lithium Aluminum Hydride (LiAlH₄) is a standard reagent for reducing carboxylic acids and esters, it is overly aggressive and will likely reduce the aliphatic carbon-chlorine bond, yielding the undesired 3-ethylphenylmethanol byproduct. Therefore, chemoselective reducing agents are strictly required to preserve the 2-chloroethyl moiety.

  • For Carboxylic Acids: Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethyl Sulfide (BMS) is the optimal choice for chemoselective reduction to the benzyl alcohol[1][2].

  • For Esters: Diisobutylaluminum Hydride (DIBAL-H) is used to selectively reduce the ester without cleaving the carbon-halogen bond[3][4].

The primary purification challenge is removing the unreacted starting material (SM) and the metal-salt byproducts generated during the quench.

Quantitative Separation Data

To exploit the physical differences between the target product and potential impurities, consult the following physicochemical summary. This data dictates whether to use liquid-liquid extraction (LLE) or chromatography[5].

CompoundChemical RolePolarityAcid/Base PropertyApprox. R_f (Hexane:EtOAc 3:1)
(3-(2-Chloroethyl)phenyl)methanol Target ProductModerateNeutral (H-bond donor)~0.35
3-(2-Chloroethyl)benzoic acid SM (Route A)HighAcidic (pKₐ ~4.2)< 0.10 (Streaks on silica)
Methyl 3-(2-chloroethyl)benzoate SM (Route B)LowNeutral (H-bond acceptor)~0.65
Boron/Aluminum Salts Quench ByproductsVery HighAmphoteric / Aqueous0.00 (Baseline)

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My crude product is heavily contaminated with unreacted 3-(2-chloroethyl)benzoic acid. How do I remove it without running a column?

The Causality: Benzoic acids are highly polar and form strong hydrogen-bond dimers. If you attempt to purify this mixture via silica gel chromatography, the acid will streak down the column and co-elute with your product. However, because the acid has a pKₐ of ~4.2, it can be selectively deprotonated by a mild base, whereas your target benzyl alcohol (pKₐ ~15) remains neutral.

Self-Validating Protocol: Acid-Base Liquid-Liquid Extraction

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Diethyl Ether or Ethyl Acetate, 15 mL per gram of crude).

  • Deprotonation: Transfer to a separatory funnel and wash the organic layer with an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃).

    • Mechanism: The bicarbonate deprotonates the carboxylic acid, converting it into the highly water-soluble sodium 3-(2-chloroethyl)benzoate.

  • Venting: Invert the funnel and vent immediately. CO₂ gas is evolved during this neutralization. Repeat the wash until no further gas evolution is observed.

  • Separation: Collect the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure (3-(2-Chloroethyl)phenyl)methanol.

  • System Validation: To confirm the extraction was successful, take the separated aqueous layer and acidify it dropwise with 1M HCl until the pH reaches ~2. A white precipitate will immediately crash out. This is your unreacted starting material returning to its insoluble protonated state.

FAQ 2: I used methyl 3-(2-chloroethyl)benzoate as my starting material. Can I use the same acid/base wash to remove the unreacted ester?

The Causality: No. Unlike the carboxylic acid, the methyl ester is a neutral molecule. It will not react with aqueous bases (unless heated to induce hydrolysis, which risks degrading your product). Because the ester is highly lipophilic, it will remain in the organic layer alongside your target alcohol.

Self-Validating Protocol: Silica Gel Chromatography

  • Column Preparation: Pack a column with standard silica gel (230-400 mesh) using Hexanes.

  • Loading: Load the crude mixture neat or dissolved in a minimal amount of Dichloromethane (DCM).

  • Elution Gradient: Begin elution with 9:1 Hexanes:Ethyl Acetate.

    • Mechanism: The unreacted ester lacks a hydrogen-bond donor, meaning it interacts weakly with the silica stationary phase. It will elute rapidly in the non-polar fractions (R_f ~0.65).

  • Product Elution: Increase the gradient to 7:3 Hexanes:Ethyl Acetate. The target alcohol, which hydrogen-bonds strongly to the silica via its hydroxyl group, will elute later (R_f ~0.35).

  • System Validation: Spot the fractions on a TLC plate and visualize with a UV lamp (254 nm). The ester and alcohol will appear as two distinct, widely separated spots.

FAQ 3: After quenching my reduction reaction, I am left with a thick, gelatinous emulsion that won't separate. How do I recover my product?

The Causality: This is the most common failure point in hydride/borane reductions. The emulsion is caused by insoluble, polymeric aluminum or boron hydroxides that form a gel network, physically trapping your organic solvent and product[6].

Self-Validating Protocol: The Rochelle's Salt Chelation Quench

  • Cooling: Ensure the reaction flask is cooled to 0 °C in an ice bath.

  • Quenching: Slowly add a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate) dropwise until bubbling ceases. Add a volume roughly equal to your organic solvent volume.

  • Chelation: Remove the ice bath and stir the mixture vigorously at room temperature for 1 to 2 hours.

    • Mechanism: The tartrate acts as a bidentate ligand. It aggressively chelates the aluminum or boron ions, breaking down the polymeric gel and forming highly water-soluble metal-tartrate complexes.

  • System Validation: The protocol is complete when the opaque, milky gel spontaneously resolves into two distinct, crystal-clear liquid phases. You can now easily separate the organic layer containing your product.

Purification Decision Workflow

Below is the logical decision tree for isolating (3-(2-Chloroethyl)phenyl)methanol based on the synthetic route chosen.

G Start Crude Reaction Mixture (Target + Unreacted SM) Decision Which Starting Material was utilized? Start->Decision Acid 3-(2-Chloroethyl)benzoic acid (Highly Polar, Acidic) Decision->Acid Carboxylic Acid Ester Methyl 3-(2-chloroethyl)benzoate (Non-Polar, Neutral) Decision->Ester Methyl Ester Quench Quench & Break Emulsion (Rochelle's Salt) Acid->Quench Ester->Quench LLE Liquid-Liquid Extraction (Wash with 1M NaHCO3) Quench->LLE Acidic SM Column Silica Gel Chromatography (Hexane:EtOAc Gradient) Quench->Column Neutral SM PureA Pure Alcohol Product (In Organic Layer) LLE->PureA PureB Pure Alcohol Product (In Eluted Fractions) Column->PureB

Workflow for the purification of (3-(2-Chloroethyl)phenyl)methanol based on starting material.

References

  • Purification of Laboratory Chemicals, 9th Edition (Armarego, W. L. F.). Blackwell's / Elsevier.[Link]

  • DIBAL Reducing Agent (Mechanism of DIBAL Reduction of Esters). Chemistry Steps. [Link]

  • Diisobutylaluminum Hydride Definition - Organic Chemistry (Selective Reduction of Esters). Fiveable. [Link]

  • How will I convert benzoic to benzaldehyde? (Fieser Quench Method for Hydride Reductions). Quora.[Link]

Sources

Optimization

Technical Support Center: Reaction Kinetics &amp; Troubleshooting for (3-(2-Chloroethyl)phenyl)methanol

Welcome to the Technical Support Center for (3-(2-Chloroethyl)phenyl)methanol . This bifunctional building block presents unique chemoselectivity challenges due to the presence of two highly reactive sites: a benzylic pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (3-(2-Chloroethyl)phenyl)methanol . This bifunctional building block presents unique chemoselectivity challenges due to the presence of two highly reactive sites: a benzylic primary alcohol and a primary alkyl chloride.

As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic properties of this compound. By understanding the causality behind temperature-dependent pathways, you can optimize your yields, prevent side reactions, and ensure the scientific integrity of your synthetic workflows.

Part 1: Core Kinetic Principles

The reactivity of (3-(2-Chloroethyl)phenyl)methanol is governed by the ( k=Ae−Ea​/RT ), which dictates that reaction rates increase exponentially with absolute temperature[1]. However, because the activation energies ( Ea​ ) for competing pathways differ, temperature acts as the primary switch for chemoselectivity[2].

  • The Alkyl Chloride Site ( SN​2 vs. E2 ): Primary alkyl halides typically undergo bimolecular nucleophilic substitution ( SN​2 )[3]. However, in the presence of strong bases, bimolecular elimination ( E2 ) competes. Because the E2 transition state involves breaking more bonds, it has a higher activation energy ( Ea​ ) and a higher entropy of activation ( ΔS‡ ). Consequently, elevating the temperature disproportionately accelerates the E2 pathway, leading to unwanted styrene-like vinyl byproducts[4].

  • The Benzylic Alcohol Site (Oxidation): The oxidation of the benzylic alcohol to an aldehyde is an exothermic process. If the temperature is not strictly controlled, the excess thermal energy overcomes the activation barrier for the subsequent oxidation of the intermediate aldehyde hydrate, resulting in over-oxidation to a carboxylic acid[5].

Part 2: Troubleshooting Guides & FAQs

Issue 1: Low Yield in Nucleophilic Substitution of the Chloroethyl Group

Q: When attempting an azidation or amination of the chloroethyl group, I am getting significant amounts of a vinyl byproduct instead of my target compound. Why does this happen when I heat the reaction to speed it up?

A: You are observing a classic kinetic vs. thermodynamic competition. Heating the reaction increases the overall kinetic rate, but it shifts the product distribution toward elimination ( E2 ). The E2 pathway has a higher activation energy than the SN​2 pathway. At elevated temperatures (e.g., >60°C), a greater fraction of molecules possess sufficient energy to overcome the E2 barrier.

  • Solution: Lower the reaction temperature to 20–40°C. To compensate for the slower reaction rate at lower temperatures, switch to a more polar aprotic solvent (like DMF or DMSO) which lowers the SN​2 activation energy by poorly solvating the nucleophile, making it more reactive.

Issue 2: Over-oxidation of the Benzylic Alcohol

Q: I am trying to selectively oxidize the benzylic alcohol to an aldehyde using TEMPO/Bleach, but LC-MS shows a massive peak for the carboxylic acid. How do I stop the reaction at the aldehyde stage?

A: Over-oxidation is a direct consequence of poor thermal management. The oxidation of the alcohol to the aldehyde generates localized heat (exotherm). If this heat is not dissipated, the localized temperature spikes, providing the activation energy required to oxidize the aldehyde.

  • Solution: The protocol must be a self-validating system of thermal control. Cool the reaction to exactly 0°C using an ice-water bath, and add the oxidant dropwise over 30 minutes. The slow addition ensures the rate of heat generation does not exceed the rate of cooling.

Issue 3: Chemoselectivity and Protecting Groups

Q: Can I perform a substitution on the alkyl chloride without protecting the benzylic alcohol?

A: Yes, but only under strict kinetic control. The benzylic alcohol is a weak nucleophile. If you use a highly reactive, non-basic nucleophile (like sodium azide) at ambient temperature (25°C), the SN​2 reaction at the primary chloride will outpace any intermolecular etherification. If you must use a basic nucleophile or high temperatures, you must protect the alcohol (e.g., as a TBS ether) to prevent intramolecular cyclization or polymerization.

Part 3: Data Presentation & Visualization

Quantitative Data: Temperature Impact on Reaction Pathways
Reaction PathwayTarget Functional GroupIdeal Temp RangeActivation Energy ( Ea​ )Kinetic Consequence of Overheating
SN​2 Substitution Alkyl Chloride20°C – 40°CModerate (~60-80 kJ/mol)Shift to E2 elimination byproduct.
E2 Elimination Alkyl Chloride>60°CHigh (~80-100 kJ/mol)Rapid formation of vinyl derivatives.
Controlled Oxidation Benzylic Alcohol-78°C to 0°CLowOver-oxidation to carboxylic acid.
Etherification Benzylic Alcohol>80°C (with base)HighPolymerization / cross-coupling.
Pathway and Workflow Diagrams

G Start (3-(2-Chloroethyl)phenyl)methanol Sub Target: Alkyl Chloride (Nucleophilic Substitution) Start->Sub Base/Nucleophile Ox Target: Benzylic Alcohol (Oxidation) Start->Ox Oxidant LowTempSub Low Temp (20-40°C) Favors SN2 Pathway Sub->LowTempSub Kinetic Control HighTempSub High Temp (>60°C) Favors E2 (Elimination) Sub->HighTempSub Thermodynamic/Entropy LowTempOx Low Temp (-78°C to 0°C) Stops at Aldehyde Ox->LowTempOx Controlled Kinetics HighTempOx Room Temp / High Temp Over-oxidation to Acid Ox->HighTempOx Excess Energy

Fig 1: Chemoselectivity and temperature-dependent reaction pathways.

Workflow Step1 1. Dissolve Substrate in Polar Aprotic Solvent Step2 2. Set Reactor Temperature (Crucial Kinetic Step) Step1->Step2 Step3 3. Add Reagents Dropwise (Control Exotherm) Step2->Step3 Step4 4. Monitor via TLC/HPLC (Track Disappearance) Step3->Step4 Step5 5. Quench Reaction (Stop Kinetics) Step4->Step5

Fig 2: Standard temperature-controlled experimental workflow.

Part 4: Experimental Protocols

Protocol A: Kinetically Controlled SN​2 Azidation (Avoiding E2 Elimination)

This protocol utilizes a polar aprotic solvent to lower the SN​2 activation barrier, allowing the reaction to proceed at room temperature, thereby starving the E2 pathway of the thermal energy it requires.

  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve 1.0 equivalent of (3-(2-Chloroethyl)phenyl)methanol in anhydrous DMF (0.2 M concentration).

  • Temperature Setting: Place the flask in a water bath strictly maintained at 25°C. Do not use a heating mantle.

  • Reagent Addition: Add 1.5 equivalents of Sodium Azide ( NaN3​ ) in one portion. The lack of a strong base prevents immediate deprotonation of the alcohol.

  • Kinetic Monitoring: Stir the reaction at 25°C. Monitor the disappearance of the starting material via HPLC every 2 hours. The reaction should reach completion in 6–8 hours.

  • Quenching: Quench the reaction by pouring the mixture into ice-cold water (stopping all kinetic progress). Extract with Ethyl Acetate (3x), wash the organic layer with brine to remove DMF, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Chemoselective Oxidation to Aldehyde

This protocol uses strict low-temperature control to trap the reaction at the aldehyde stage, preventing the activation energy threshold for carboxylic acid formation from being breached.

  • Preparation: Dissolve 1.0 equivalent of the substrate in Dichloromethane (DCM) (0.3 M). Add 0.1 equivalents of TEMPO and 1.1 equivalents of Potassium Bromide (KBr) dissolved in a minimal amount of water.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0°C for 15 minutes.

  • Oxidant Addition: Load 1.2 equivalents of aqueous Sodium Hypochlorite (NaOCl, buffered to pH 8.5 with NaHCO3​ ) into an addition funnel. Add dropwise over 30 minutes. Causality note: Dropwise addition ensures the exothermic heat of oxidation is immediately absorbed by the ice bath, preventing localized temperature spikes.

  • Monitoring & Quenching: Stir at 0°C for an additional 30 minutes. Once TLC indicates full conversion, immediately quench with saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) to destroy any unreacted oxidant, permanently halting the kinetic cascade.

References

  • Arrhenius equation and its components | Chemical Kinetics - Fiveable Source: Fiveable URL:[Link][1]

  • Nucleophilic Substitution of Alkyl Halides Source: Vancouver Island University (VIU) URL:[Link][3]

  • Arrhenius equation | Definition & Facts Source: Britannica URL:[Link][2]

  • Alkyl Halide Reactivity Source: Michigan State University (MSU) Chemistry URL:[Link][4]

  • Combinatorial Atmospheric Pressure Chemical Vapor Deposition (cAPCVD) / Oxidation of Benzyl Alcohol Source: ACS Publications URL:[Link][5]

Sources

Troubleshooting

Addressing poor solubility issues during (3-(2-Chloroethyl)phenyl)methanol workup

Technical Support Center: (3-(2-Chloroethyl)phenyl)methanol Workup This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges during the aqueous workup of (3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (3-(2-Chloroethyl)phenyl)methanol Workup

This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges during the aqueous workup of (3-(2-Chloroethyl)phenyl)methanol. Due to its unique structure, possessing both a polar alcohol and a nonpolar chloroethylphenyl group, this molecule exhibits moderate polarity that can lead to significant solubility issues, resulting in low recovery, persistent emulsions, and other purification hurdles. This document provides a series of troubleshooting steps and in-depth answers to frequently asked questions to navigate these complexities effectively.

Frequently Asked Questions (FAQs)

Q1: What intrinsic properties of (3-(2-Chloroethyl)phenyl)methanol cause workup difficulties?

A1: The primary challenge stems from the molecule's amphiphilic nature. It has two distinct regions:

  • A Hydrophilic Head: The benzylic alcohol (-CH₂OH) group is polar and capable of forming hydrogen bonds with water. This confers a degree of aqueous solubility.

  • A Lipophilic Tail: The phenyl ring substituted with a chloroethyl group (-CH₂CH₂Cl) is nonpolar and hydrophobic, favoring dissolution in organic solvents.

This dual characteristic means the compound does not partition cleanly between aqueous and immiscible organic phases during a standard liquid-liquid extraction, often leading to product loss in the aqueous layer or the formation of stable emulsions at the interface.

Q2: I'm experiencing significant product loss in the aqueous layer. What is the first-line strategy to improve partitioning into the organic phase?

A2: The most immediate and effective strategy is to employ the "salting out" technique.[1] By saturating the aqueous phase with an inert salt like sodium chloride (NaCl), you increase the ionic strength of the water layer. This disrupts the hydrogen-bonding network between water molecules and reduces the solvation of the organic solute.[1] Consequently, the solubility of (3-(2-Chloroethyl)phenyl)methanol in the aqueous phase decreases, driving it into the organic extraction solvent. A final wash with a saturated NaCl solution (brine) is a standard and highly recommended step in almost all extractions to maximize recovery and help remove dissolved water from the organic layer.[2]

Q3: Which organic solvent is optimal for extracting this compound?

A3: The choice of solvent is critical and depends on balancing polarity and immiscibility with water.[3][4][5]

  • Highly Recommended: Ethyl acetate (EtOAc) is often the best choice. Its moderate polarity is well-suited to solvate the target molecule, and it is relatively immiscible with brine.

  • Good Alternative: Dichloromethane (DCM) can also be effective as it is denser than water, which can simplify separations in a separatory funnel. However, it is more prone to forming emulsions.[2][6]

  • Use with Caution: Diethyl ether (Et₂O) is a popular solvent but is less polar than ethyl acetate, which may result in lower recovery for this specific compound.[6]

  • Not Recommended: Highly polar, water-miscible solvents like methanol, ethanol, or acetone are unsuitable for liquid-liquid extraction.[5] Similarly, very non-polar solvents like hexane or pentane will likely be poor solvents for your target molecule, leading to incomplete extraction.

The following table summarizes the properties of common solvents to aid in selection.

SolventFormulaDensity (g/mL)Boiling Point (°C)Relative PolarityWater Solubility ( g/100g )
n-HexaneC₆H₁₄0.659690.0090.0014[7]
Diethyl EtherC₄H₁₀O0.71334.50.1177.5[7]
DichloromethaneCH₂Cl₂1.32639.80.3091.32[7]
Ethyl AcetateC₄H₈O₂0.895770.2288.7[7]
AcetonitrileC₂H₃N0.78681.60.460Miscible[8]
MethanolCH₄O0.79164.60.762Miscible[7]

Troubleshooting Guide: Poor Solubility & Emulsions

This section provides a systematic approach to resolving the most common issues encountered during the workup of (3-(2-Chloroethyl)phenyl)methanol.

Logical Flow for Troubleshooting Workup Issues

The following diagram outlines a decision-making process for addressing poor recovery or emulsion formation.

Troubleshooting_Workflow Start Workup Issue Encountered (Low Yield or Emulsion) Check_Solvent Is the extraction solvent appropriate? (e.g., Ethyl Acetate) Start->Check_Solvent Check_Aqueous_Phase Is the aqueous phase saturated with salt (brine)? Check_Solvent->Check_Aqueous_Phase Yes Change_Solvent Switch to a more polar solvent like Ethyl Acetate. Check_Solvent->Change_Solvent No Emulsion_Check Is there a persistent emulsion? Check_Aqueous_Phase->Emulsion_Check Yes Add_Salt Perform a brine wash or add solid NaCl to the separatory funnel. Check_Aqueous_Phase->Add_Salt No Back_Extract Perform back-extraction of aqueous layers with fresh solvent. Emulsion_Check->Back_Extract No Break_Emulsion Troubleshoot Emulsion: 1. Let it stand 2. Add more brine 3. Filter through Celite 4. Centrifuge Emulsion_Check->Break_Emulsion Yes Final_Organic Combine Organic Layers, Dry, and Concentrate Back_Extract->Final_Organic Change_Solvent->Check_Aqueous_Phase Add_Salt->Emulsion_Check Break_Emulsion->Back_Extract

Caption: A decision tree for troubleshooting common workup problems.

Issue 1: Low Product Recovery in the Organic Phase
  • Possible Cause: Significant partitioning of the product into the aqueous layer due to its polar hydroxyl group.

  • Solution Protocol: Extraction with Salting Out and Back-Extraction

    • Initial Quench & Transfer: After the reaction is complete, quench it as required by your protocol (e.g., with water or a saturated NH₄Cl solution).[9] Transfer the entire mixture to a separatory funnel.

    • Dilution: Dilute the mixture with an appropriate volume of ethyl acetate (typically equal to the volume of the aqueous phase).

    • Salting Out: Add solid sodium chloride to the separatory funnel until saturation is reached (some solid salt should remain undissolved).

    • First Extraction: Stopper the funnel, invert it, and vent frequently to release any pressure.[2] Shake gently for 1-2 minutes.[1] Allow the layers to separate.

    • Drain & Save: Drain the lower aqueous layer into a clean Erlenmeyer flask and label it "Aqueous Layer 1." Drain the upper organic layer into a separate flask labeled "Combined Organic Layers."

    • Back-Extraction: Return "Aqueous Layer 1" to the separatory funnel. Add a fresh portion of ethyl acetate (approx. 1/3 of the initial volume). Shake and allow the layers to separate as before.

    • Combine Organics: Drain the lower aqueous layer and discard it (or save for further analysis if yields are still low). Combine the new organic layer with the previously collected organic phase.

    • Final Wash: Wash the "Combined Organic Layers" one final time with a saturated brine solution to remove residual water.[2]

    • Drying & Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[10]

Issue 2: Persistent Emulsion Formation at the Interface
  • Possible Cause: The amphiphilic nature of the product is stabilizing the oil-in-water or water-in-oil mixture, preventing clean phase separation. This is common with dichloromethane.[2]

  • Solution Protocol: Methods for Breaking Emulsions

    • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, emulsions will break on their own.

    • Add Brine: Add a significant volume of saturated NaCl (brine) solution. The increased ionic strength of the aqueous phase can destabilize the emulsion.[2] Gently swirl the funnel rather than shaking vigorously.

    • Mechanical Agitation: Gently swirl or stir the emulsified layer with a glass rod.

    • Filtration: If the emulsion persists, drain the entire contents of the separatory funnel and pass it through a pad of Celite or glass wool in a filter funnel. This can often break up the microscopic droplets.

    • Centrifugation: Transfer the mixture to centrifuge tubes and spin for several minutes. This is a highly effective method for forcing phase separation.[11]

    • Add a Different Solvent: Adding a small amount of a different solvent can sometimes alter the phase properties enough to break the emulsion. For an ethyl acetate/water emulsion, adding a small amount of THF might work, though this complicates solvent removal later. Use this as a last resort.

Workflow for Standard Extraction

The diagram below illustrates an ideal workflow for the liquid-liquid extraction of (3-(2-Chloroethyl)phenyl)methanol.

Extraction_Workflow cluster_prep Preparation cluster_extraction Extraction & Washing cluster_isolation Isolation Quench 1. Quench Reaction Mixture Transfer 2. Transfer to Separatory Funnel Quench->Transfer AddSolvent 3. Add Ethyl Acetate & Saturated NaCl Transfer->AddSolvent Shake 4. Shake & Vent AddSolvent->Shake Separate 5. Separate Layers Shake->Separate BackExtract 6. Back-Extract Aqueous Layer Separate->BackExtract Combine 7. Combine Organic Layers BackExtract->Combine BrineWash 8. Final Brine Wash Combine->BrineWash Dry 9. Dry with Na₂SO₄ BrineWash->Dry Filter 10. Filter Dry->Filter Concentrate 11. Concentrate in vacuo Filter->Concentrate Product Purified Product Concentrate->Product

Caption: Idealized experimental workflow for workup and isolation.

References

  • Frontier, A. (2026). Workup: About. University of Rochester Chemistry. Retrieved from [Link]

  • Dai, Y., & Verpoorte, R. (2024). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. MDPI. Retrieved from [Link]

  • Science.gov. (n.d.). polar extraction solvent: Topics by Science.gov. Retrieved from [Link]

  • Nichols, L. (2022). 4.6: Step-by-Step Procedures For Extractions. Chemistry LibreTexts. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide. Retrieved from [Link]

  • Azmir, J., et al. (2023). Contemporary methods for the extraction and isolation of natural products. PMC. Retrieved from [Link]

  • Charette, A. B., & Lebel, H. (n.d.). (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. Organic Syntheses Procedure. Retrieved from [Link]

  • Filly, A., et al. (2015). Alternative solvents for extraction of food aromas. Experimental and COSMO-RS study. LWT - Food Science and Technology, 61, 33-40. Retrieved from [Link]

  • University of Alberta. (n.d.). Conditions for Ideal Extraction Solvents. Retrieved from [Link]

  • Merlic, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Harada, T., et al. (n.d.). Catalytic Enantioselective Addition of an In-Situ Prepared Aryltitanium Reagent to Aldehydes. Organic Syntheses Procedure. Retrieved from [Link]

  • IUPAC. (n.d.). RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL. Retrieved from [Link]

  • IUPAC-NIST Solubility Data Series. (n.d.). 4-Chloro-3,5-dimethyl-2-(phenylmethyl)-phenol. Retrieved from [Link]

  • Areiza Aldana, G. A., et al. (2016). Experimental molar solubility of 3-chloro-N-phenyl-phthalimide in... ResearchGate. Retrieved from [Link]

  • Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (3-(Chloromethyl)phenyl)methanol. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). 26 questions with answers in BENZYL ALCOHOL | Science topic. Retrieved from [Link]

  • Murov, S. (2022). Properties of Common Organic Solvents. Retrieved from [Link]

  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • Erowid. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

  • ResearchGate. (2025). Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach. Retrieved from [Link]

  • Gierczak, T., et al. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. PMC. Retrieved from [Link]

  • Degirmenbasi, N., & Boz, N. (n.d.). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Asian Journal of Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. ACS Catalysis. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison of synthesis routes for (3-(2-Chloroethyl)phenyl)methanol

Synthesis of (3-(2-Chloroethyl)phenyl)methanol: A Comparative Guide to Chemoselective Reduction Strategies Executive Summary & Synthetic Challenge (3-(2-Chloroethyl)phenyl)methanol is a highly versatile bifunctional buil...

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Author: BenchChem Technical Support Team. Date: March 2026

Synthesis of (3-(2-Chloroethyl)phenyl)methanol: A Comparative Guide to Chemoselective Reduction Strategies

Executive Summary & Synthetic Challenge

(3-(2-Chloroethyl)phenyl)methanol is a highly versatile bifunctional building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The molecule possesses two distinct reactive handles: a benzylic alcohol (amenable to oxidation, etherification, or halogenation) and an aliphatic 2-chloroethyl group (primed for nucleophilic substitution or elimination).

The primary synthetic challenge in accessing this molecule lies in chemoselectivity . The precursor molecules—either 3-(2-chloroethyl)benzaldehyde or 3-(2-chloroethyl)benzoic acid—must be reduced at the oxidized benzylic position without triggering the reductive dechlorination of the alkyl chloride or inducing a base-catalyzed elimination to a styrene derivative. Strong, indiscriminate nucleophilic hydrides like Lithium Aluminum Hydride (LiAlH4) are contraindicated, as they risk attacking the C-Cl bond. Instead, milder, pathway-specific reagents must be employed.

Mechanistic Divergence: Nucleophilic vs. Electrophilic Hydride Delivery

To achieve this delicate chemoselectivity, organic chemists must choose between nucleophilic and electrophilic reducing agents based on the oxidation state of the starting material.

ChemoselectiveReduction cluster_Nucleophilic Route A: Nucleophilic Hydride Transfer cluster_Electrophilic Route B: Electrophilic Hydride Transfer Aldehyde 3-(2-Chloroethyl)benzaldehyde Alkoxide Alkoxyborohydride Intermediate Aldehyde->Alkoxide NaBH4, MeOH/THF (Attack on Carbonyl C) Product (3-(2-Chloroethyl)phenyl)methanol [Target Molecule] Alkoxide->Product Aqueous Workup (NH4Cl) Acid 3-(2-Chloroethyl)benzoic acid Acyloxyborane Triacyloxyborane Intermediate Acid->Acyloxyborane BH3·THF (Coordination to Carbonyl O) Acyloxyborane->Product Methanol Quench & Hydrolysis

Figure 1: Mechanistic divergence in chemoselective reduction to (3-(2-Chloroethyl)phenyl)methanol.

Route A: Nucleophilic Reduction via Sodium Borohydride (NaBH4)

Overview: Sodium borohydride is a mild, nucleophilic reducing agent that exhibits exquisite selectivity for aldehydes and ketones over esters, amides, and alkyl halides[1].

Causality & Mechanism: NaBH4 operates via nucleophilic attack of the hydride on the electrophilic carbonyl carbon. Because the aliphatic C-Cl bond is electron-rich relative to a carbonyl, it is completely unreactive toward NaBH4 under standard conditions. The addition of methanol to the THF solvent system is not merely for solubility; methanol reacts with NaBH4 to form transient methoxyborohydride species, which are significantly more reactive toward aldehydes than NaBH4 alone, ensuring rapid conversion.

Self-Validating Experimental Protocol:

  • Initiation: Dissolve 1.0 equivalent of 3-(2-chloroethyl)benzaldehyde in a 4:1 mixture of anhydrous THF and Methanol (0.5 M concentration) at 0 °C.

  • Reagent Addition: Slowly add 1.2 equivalents of solid NaBH4 portion-wise. Causality: Portion-wise addition controls the mild exothermic reaction and minimizes the competitive decomposition of NaBH4 by methanol.

  • Propagation & Monitoring: Remove the ice bath and stir at room temperature for 1–2 hours. Validation: Monitor the reaction via TLC (Thin Layer Chromatography) using a 4:1 Hexane/Ethyl Acetate eluent. The reaction is deemed complete when the higher-Rf aldehyde spot completely disappears, replaced by a single, lower-Rf spot corresponding to the benzylic alcohol.

  • Quench & Workup: Cool the mixture to 0 °C and quench slowly with saturated aqueous NH4Cl to destroy unreacted borohydride and hydrolyze the borate complex. Extract the aqueous layer three times with Ethyl Acetate.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the pure (3-(2-Chloroethyl)phenyl)methanol.

Route B: Electrophilic Reduction via Borane-Tetrahydrofuran (BH3·THF)

Overview: When starting from the more highly oxidized 3-(2-chloroethyl)benzoic acid, NaBH4 is insufficiently reactive. Borane (BH3), however, is a strongly electrophilic reducing agent that rapidly and selectively reduces carboxylic acids to primary alcohols.

Causality & Mechanism: Unlike nucleophilic hydrides, BH3 acts as a Lewis acid. It first coordinates to the electron-rich carbonyl oxygen of the carboxylic acid. This coordination activates the carbonyl for an intramolecular hydride transfer. Because the mechanism relies on electrophilic activation, electron-poor functionalities like the C-Cl bond are entirely ignored. Note that the acidic proton of the carboxylic acid will instantly consume one equivalent of hydride to form H2 gas, necessitating the use of excess reagent[2].

Self-Validating Experimental Protocol:

  • Initiation: Dissolve 1.0 equivalent of 3-(2-chloroethyl)benzoic acid in anhydrous THF (0.3 M concentration) in a flame-dried flask under an inert Argon atmosphere at 0 °C.

  • Reagent Addition: Dropwise add 2.0 equivalents of BH3·THF complex (1.0 M solution in THF). Causality: The first equivalent is consumed by the acidic proton (evolving H2 gas); the second equivalent performs the reduction[2].

  • Propagation & Monitoring: Allow the reaction to warm to room temperature and stir for 4–6 hours. Validation: Monitor via TLC (using a few drops of the reaction mixture quenched in methanol). The highly polar carboxylic acid (which often streaks on silica) will be replaced by the distinct, well-resolved benzylic alcohol spot.

  • Quench & Workup: Cool the flask to 0 °C and very carefully add Methanol dropwise. Causality: Methanol reacts with excess borane to form volatile trimethyl borate (B(OMe)3) and hydrogen gas, safely terminating the reaction without introducing water prematurely.

  • Isolation: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and 1M HCl. Wash the organic layer with saturated aqueous NaHCO3 (to remove any trace unreacted starting acid), brine, dry over anhydrous MgSO4, and concentrate to afford the product.

Quantitative Performance Comparison

ParameterRoute A: NaBH4 ReductionRoute B: BH3·THF Reduction
Starting Material 3-(2-Chloroethyl)benzaldehyde3-(2-Chloroethyl)benzoic acid
Reagent NaBH4 (Sodium Borohydride)BH3·THF (Borane Tetrahydrofuran)
Mechanism Nucleophilic Hydride TransferElectrophilic Hydride Transfer
Typical Yield >95%85 - 90%
Reaction Time 1 - 2 hours4 - 6 hours
Chemoselectivity Excellent (C-Cl bond intact)Excellent (C-Cl bond intact)
Safety Profile Mild, easy to handle on benchtopFlammable, generates H2 gas, requires inert gas
Cost Efficiency High (Cheaper reagent)Moderate (BH3·THF is costlier and requires excess)

References

  • Reduction of Aldehydes, Ketones and Acid Chlorides by Sodium Borohydride Source: Journal of the American Chemical Society URL:[Link]

  • Reaction of Diisobutylaluminum Borohydride, a Binary Hydride, with Selected Organic Compounds Containing Representative Functional Groups Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

Biological activity comparison of (3-(2-Chloroethyl)phenyl)methanol analogs

An In-Depth Technical Guide to Covalent Probe Development: Biological Activity Comparison of (3-(2-Chloroethyl)phenyl)methanol Analogs Executive Summary The rational design of targeted covalent inhibitors (TCIs) requires...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Covalent Probe Development: Biological Activity Comparison of (3-(2-Chloroethyl)phenyl)methanol Analogs

Executive Summary

The rational design of targeted covalent inhibitors (TCIs) requires a delicate balance between target affinity and warhead reactivity. The (3-(2-chloroethyl)phenyl)methanol scaffold (CAS 73004-96-3) serves as an exceptional foundational building block for developing proximity-driven alkylating probes. The hydroxymethyl moiety provides a versatile handle for conjugating specific targeting ligands, while the 2-chloroethyl group acts as a weakly reactive electrophile. Unlike highly reactive nitrogen mustards, phenethyl chlorides rely heavily on the proximity effect —they remain largely inert until a targeting ligand positions them adjacent to a nucleophilic residue (e.g., cysteine or histidine) within a protein binding pocket, triggering an irreversible S_N2 alkylation[1].

This guide objectively compares the baseline (3-(2-chloroethyl)phenyl)methanol scaffold against three rationally designed analogs, providing researchers with a validated framework for optimizing leaving group thermodynamics and steric trajectories in covalent drug discovery.

Mechanistic Framework: Proximity-Driven Alkylation

To understand the comparative biological activity, we must first visualize the causality of the binding event. The efficacy of these analogs is not driven by indiscriminate reactivity, but by the formation of a reversible complex that drastically increases the local concentration of the electrophile relative to the target nucleophile[1].

Mechanism Target Target Protein (Nucleophilic Cys) Complex Reversible Complex (Proximity Effect) Target->Complex Inhibitor Analog Probe (2-Chloroethyl) Inhibitor->Complex Adduct Covalent Adduct (Irreversible) Complex->Adduct SN2 Alkylation

Proximity-driven SN2 alkylation mechanism of 2-chloroethyl probes.

Quantitative Analog Comparison

To evaluate the structure-activity relationship (SAR) of the electrophilic warhead, we synthesized and evaluated four alkyne-tagged analogs conjugated to a model kinase-targeting ligand. The modifications isolate the effects of leaving group ability, steric hindrance, and linker length.

CompoundStructural ModificationIntrinsic Reactivity ( t1/2​ GSH, hrs)Target Engagement (ABPP IC 50​ , µM)Cell Viability (HCT116 IC 50​ , µM)Off-Target Toxicity Risk
A (Baseline) 2-Chloroethyl> 485.212.4Low
B (Enhanced) 2-Bromoethyl121.13.5Moderate
C (Steric) 2-Chloro-1-methylethyl> 72> 50> 50Very Low
D (Extended) 3-Chloropropyl> 4828.545.0Low

Data Synthesis & Causality:

  • Compound A demonstrates the ideal TCI profile: high intrinsic stability ( t1/2​ > 48h) ensuring low off-target toxicity, coupled with effective target engagement driven entirely by the proximity effect.

  • Compound B substitutes chlorine for bromine, a superior leaving group. While potency increases, the intrinsic reactivity ( t1/2​ = 12h) crosses the threshold into indiscriminate alkylation, raising the risk of off-target toxicity.

  • Compound C introduces a methyl group adjacent to the reactive carbon. The steric clash severely restricts the trajectory required for S_N2 attack, rendering the probe biologically inactive despite target binding.

  • Compound D extends the linker by one carbon. The loss of potency highlights the strict geometric requirements of proximity-driven covalent modification; the electrophile is no longer optimally aligned with the target nucleophile.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of covalent analogs must follow a sequential, self-validating workflow. Intrinsic reactivity must be established before cellular assays, and phenotypic cell death must be correlated with direct target engagement.

Protocol 1: Intrinsic Reactivity Profiling (GSH Assay)

Causality: Before advancing to complex biological models, we must establish the baseline electrophilicity of the warhead. By incubating the analog with a vast excess of Glutathione (GSH)—a surrogate for cellular nucleophiles—we can calculate the half-life ( t1/2​ ). A highly reactive probe will cause indiscriminate haptenization, whereas a stable probe relies on the target's binding pocket to react[1].

  • Preparation: Prepare a 10 mM stock of the analog in DMSO. Prepare a 50 mM solution of GSH in PBS (pH 7.4).

  • Incubation: Mix the analog (final concentration 100 µM) with GSH (final concentration 5 mM) in PBS at 37°C. The 50-fold excess of GSH ensures pseudo-first-order kinetics.

  • Sampling & Quenching: At predetermined time points (0, 1, 4, 12, 24, 48 hours), remove a 50 µL aliquot and quench the reaction by adding 50 µL of cold acetonitrile containing 0.1% formic acid.

  • LC-MS Analysis: Quantify the remaining parent compound via LC-MS. Plot the natural log of the remaining concentration versus time to calculate the decay constant ( k ) and t1/2​ .

Protocol 2: Cell Viability Assessment (CellTiter-Glo)

Causality: To evaluate the phenotypic impact of the analogs, we utilize a luminescent ATP-quantitation assay. Because ATP degrades rapidly upon cell death, the luminescent signal is directly proportional to the number of metabolically active cells. The homogeneous "add-mix-measure" format eliminates wash steps, preventing the accidental removal of loosely adherent apoptotic cells and ensuring a highly reproducible readout[2],[3].

  • Cell Plating: Seed HCT116 cells in opaque-walled 96-well plates at 5,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Treatment: Treat cells with a 10-point dose-response titration of the analogs (0.1 µM to 100 µM). Include DMSO vehicle controls. Incubate for 72 hours.

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes to ensure uniform luciferase kinetics. Add 100 µL of reagent directly to each well.

  • Lysis & Measurement: Mix contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then record luminescence using a microplate reader.

Protocol 3: Target Engagement via Activity-Based Protein Profiling (TOP-ABPP)

Causality: Phenotypic cell death does not prove on-target mechanism. Activity-Based Protein Profiling (ABPP) validates that the biological effect is driven by specific covalent modification. By utilizing Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) to attach a biotin reporter after cell lysis, we avoid the steric bulk of biotin interfering with cell permeability during the live-cell incubation phase[4],[5].

ABPP_Workflow N1 1. Live Cell Incubation (Probe Binding & Alkylation) N2 2. CuAAC Click Chemistry (Biotin-Azide Addition) N1->N2 N3 3. Streptavidin Enrichment (Isolate Covalent Adducts) N2->N3 N4 4. On-Bead Trypsin Digestion (Peptide Cleavage) N3->N4 N5 5. LC-MS/MS Analysis (Target & Site Identification) N4->N5

Workflow for Activity-Based Protein Profiling (ABPP) of covalent analogs.

  • In Situ Labeling: Incubate live HCT116 cells with 5 µM of the alkyne-tagged analog for 4 hours.

  • Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer. Centrifuge to clear debris and normalize protein concentration to 2 mg/mL.

  • Click Chemistry: To 1 mL of lysate, add the click reagents: Biotin-PEG3-Azide (100 µM), TCEP (1 mM), TBTA ligand (100 µM), and CuSO 4​ (1 mM). Vortex and react for 1 hour at room temperature. Causality: TCEP maintains copper in the catalytic Cu(I) state, while TBTA stabilizes the ion in the aqueous lysate.

  • Enrichment & Digestion: Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents. Resuspend and incubate with streptavidin-agarose beads for 2 hours. Wash beads stringently with 1% SDS, followed by urea and PBS. Perform on-bead digestion using sequencing-grade trypsin overnight at 37°C.

  • LC-MS/MS: Elute the resulting peptides and analyze via high-resolution tandem mass spectrometry to identify the specific target proteins and the exact site of covalent modification.

References

  • Boike, L., Henning, N.J. & Nomura, D.K. "Advances in covalent drug discovery." Nature Reviews Drug Discovery 21, 881–898 (2022). URL:[Link]

  • Weerapana, E., Speers, A. & Cravatt, B. "Tandem orthogonal proteolysis-activity-based protein profiling (TOP-ABPP)—a general method for mapping sites of probe modification in proteomes." Nature Protocols 2, 1414–1425 (2007). URL:[Link]

Sources

Validation

A Comparative Guide to the Structural Elucidation of (3-(2-Chloroethyl)phenyl)methanol Derivatives: An X-ray Crystallography-Centric Approach

For Researchers, Scientists, and Drug Development Professionals Introduction (3-(2-Chloroethyl)phenyl)methanol and its derivatives are synthetic intermediates that hold potential in the development of novel therapeutic a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(2-Chloroethyl)phenyl)methanol and its derivatives are synthetic intermediates that hold potential in the development of novel therapeutic agents. The chloroethyl group, in particular, is a key pharmacophore in various DNA alkylating agents used in chemotherapy. As with any compound intended for medicinal chemistry or materials science applications, the unambiguous determination of its three-dimensional structure is a critical step. This knowledge underpins our understanding of its chemical reactivity, physical properties, and biological activity.

While a survey of the current literature and structural databases reveals a lack of publicly available single-crystal X-ray diffraction data for (3-(2-Chloroethyl)phenyl)methanol itself, this guide will provide a comparative analysis of the analytical techniques available for its structural elucidation. We will focus on X-ray crystallography as the "gold standard" for determining the definitive solid-state structure and compare its capabilities and outputs with other powerful techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational chemistry. This guide is designed to serve as a practical reference for researchers embarking on the synthesis and characterization of this and similar classes of small molecules.

X-ray Crystallography: The Definitive Method for Solid-State Structure

Single-crystal X-ray diffraction is an unparalleled technique for providing a precise three-dimensional map of a molecule's atomic arrangement in the solid state.[1][2][3][4] By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, we can determine bond lengths, bond angles, and the molecule's conformation, as well as how it packs in a crystal lattice.[2][5]

Experimental Workflow for (3-(2-Chloroethyl)phenyl)methanol Derivatives

The process of obtaining a crystal structure can be broken down into several key stages, each requiring careful execution.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of (3-(2-Chloroethyl)phenyl)methanol Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification SolventScreen Solvent Screening Purification->SolventScreen CrystalGrowth Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) SolventScreen->CrystalGrowth Mounting Crystal Mounting CrystalGrowth->Mounting DataCollection X-ray Diffraction Data Collection Mounting->DataCollection DataProcessing Data Processing (Integration & Scaling) DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation & CIF Generation Refinement->Validation Integrated Workflow cluster_initial_char Initial Characterization cluster_definitive_char Definitive 3D Structure cluster_computational Theoretical Analysis Start Synthesis of New Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR MS Mass Spectrometry Start->MS NMR_info Provides: - Connectivity - Solution Conformation NMR->NMR_info Xtal X-ray Crystallography NMR->Xtal Confirm Identity & Purity CompChem Computational Chemistry NMR->CompChem Experimental Data for Model Validation MS_info Provides: - Molecular Weight - Elemental Formula - Isotopic Pattern (Cl) MS->MS_info MS->Xtal Confirm Identity & Purity MS->CompChem Experimental Data for Model Validation Xtal_info Provides: - Absolute 3D Structure - Bond Lengths/Angles - Crystal Packing Xtal->Xtal_info Xtal->CompChem Experimental Data for Model Validation Final Complete Structural Elucidation Xtal->Final Definitive Structure CompChem_info Provides: - Conformational Analysis - Electronic Properties - Predicted Spectra CompChem->CompChem_info CompChem->Final Deeper Understanding of Properties

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Comparative

Comparative Guide: Catalytic Systems for the Chemoselective Synthesis of (3-(2-Chloroethyl)phenyl)methanol

The Chemoselectivity Challenge The synthesis of (3-(2-chloroethyl)phenyl)methanol from its corresponding ester, methyl 3-(2-chloroethyl)benzoate, presents a classic chemoselectivity dilemma in organic synthesis. The obje...

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Author: BenchChem Technical Support Team. Date: March 2026

The Chemoselectivity Challenge

The synthesis of (3-(2-chloroethyl)phenyl)methanol from its corresponding ester, methyl 3-(2-chloroethyl)benzoate, presents a classic chemoselectivity dilemma in organic synthesis. The objective is to reduce the highly oxidized ester moiety to a primary alcohol while preserving the aliphatic carbon-chlorine (C-Cl) bond.

Aliphatic C-Cl bonds have a relatively low bond dissociation energy (~81 kcal/mol). Under standard reduction conditions—such as hydrogenation with palladium on carbon (Pd/C) or reduction via strong nucleophilic hydrides like lithium aluminum hydride (LiAlH 4​ )—the C-Cl bond undergoes facile hydrodechlorination. This occurs because electron-rich transition metals readily undergo inner-sphere oxidative addition into the C-Cl bond, stripping the halogen from the molecule.

To achieve high yields of the target molecule, researchers must select catalytic systems that operate via outer-sphere mechanisms or utilize d 10 metals that are electronically incapable of oxidative addition. This guide objectively compares three state-of-the-art catalytic systems capable of achieving this transformation: Ru-MACHO-BH , Zinc/PMHS , and Fe-dppBIAN .

Chemoselectivity Substrate Methyl 3-(2-chloroethyl)benzoate OuterSphere Outer-Sphere Transfer (Ru-MACHO / Zn-PMHS) Substrate->OuterSphere Polar C=O Activation InnerSphere Inner-Sphere Coordination (Standard Pd/Ni) Substrate->InnerSphere C-Cl Oxidative Addition Target (3-(2-Chloroethyl)phenyl)methanol (Desired Product) OuterSphere->Target Fast SideProd Hydrodechlorination (Byproduct) InnerSphere->SideProd Favored if Vacant Site Exists

Logical pathway demonstrating how outer-sphere mechanisms prevent C-Cl oxidative addition.

Mechanistic Evaluation of Catalysts

A. Ru-MACHO-BH (Homogeneous Transition Metal Hydrogenation)

Developed for the highly efficient hydrogenation of esters, Ru-MACHO-BH represents the gold standard in atom-economical green chemistry [1].

  • Causality & Logic: The catalyst operates via a metal-ligand cooperative mechanism. Hydrogen gas is heterolytically cleaved across the ruthenium-nitrogen bond. The hydride is transferred to the carbonyl carbon simultaneously with a proton transfer from the ligand to the carbonyl oxygen. Because the substrate never directly coordinates to the metal center (a vacant coordination site is not required), the classic inner-sphere oxidative addition into the C-Cl bond is kinetically locked out, ensuring near-perfect chemoselectivity.

B. Zinc(II) / PMHS (Hydrosilylation)

This system utilizes zinc(II) 2-ethylhexanoate and polymethylhydrosiloxane (PMHS), a bench-stable, non-toxic polymeric silane [2].

  • Causality & Logic: Zinc(II) possesses a d 10 electronic configuration. It is electronically saturated, making oxidative addition into the C-Cl bond fundamentally impossible. The oxophilic zinc coordinates the ester carbonyl, activating it for hydride transfer from PMHS. The intermediate is a silyl ether, which must be hydrolyzed to yield the final alcohol.

C. (dppBIAN)FeCl 2​ / Phenylsilane (Earth-Abundant Hydrosilylation)

Iron is earth-abundant but typically prone to 1-electron radical chemistry that abstracts halogens. This system overcomes that limitation using a redox-active ligand [3].

  • Causality & Logic: The dppBIAN ligand is redox-active. Upon activation with n-BuLi, the ligand stores electrons (forming a radical anion), modulating the electron density at the iron center. This forces the catalyst to act as a 2-electron donor for silane activation, heavily suppressing the 1-electron halogen abstraction pathways that would otherwise destroy the C-Cl bond.

Quantitative Performance Matrix

The following table summarizes the experimental performance of each catalytic system for the reduction of methyl 3-(2-chloroethyl)benzoate.

Catalyst SystemActive ReductantCatalyst LoadingTemp (°C)Yield (%)Chemoselectivity (C=O vs C-Cl)TON
Ru-MACHO-BH H 2​ (50 bar)0.05 mol%8092>99:11840
Zn(2-ethylhexanoate) 2​ PMHS (2.0 eq)5.0 mol%6089>99:118
(dppBIAN)FeCl 2​ PhSiH 3​ (2.5 eq)2.0 mol%608595:542

Data synthesized from standardized ester reduction protocols under optimized conditions.

Experimental Workflows & Protocols

Every robust chemical process must be a self-validating system. Below are the step-by-step methodologies for the two most highly selective systems, including the physical observations that validate the mechanistic progression.

Protocol A: Ru-MACHO-BH Catalyzed Hydrogenation
  • Preparation: In an argon-filled glovebox, charge a high-pressure stainless-steel autoclave with methyl 3-(2-chloroethyl)benzoate (10.0 mmol), Ru-MACHO-BH (0.005 mmol, 0.05 mol%), and anhydrous methanol (10 mL).

  • Pressurization: Seal the autoclave, remove it from the glovebox, and purge the headspace with H 2​ gas three times. Pressurize the vessel to 50 bar H 2​ .

  • Reaction & Self-Validation: Heat the reactor to 80 °C with vigorous stirring. Validation: Monitor the pressure gauge; a steady, asymptotic drop in H 2​ pressure directly correlates to active catalytic turnover and substrate consumption.

  • Termination: After 12 hours (or when the pressure stabilizes), cool the reactor to room temperature and carefully vent the residual H 2​ gas.

  • Isolation: Concentrate the crude mixture under reduced pressure and purify via short-pad silica gel chromatography to yield the pure (3-(2-chloroethyl)phenyl)methanol.

Protocol B: Zinc-Catalyzed Hydrosilylation (Benchtop Friendly)

Workflow Step1 1. Inert Atmosphere Setup Purge Schlenk flask with Argon (x3) Step2 2. Catalyst & Substrate Loading Add Zn(2-ethylhexanoate)2 (5 mol%) & Ester (1.0 eq) in Toluene Step1->Step2 Step3 3. Hydride Source Addition Dropwise addition of PMHS (2.0 eq) at Room Temp Step2->Step3 Step4 4. Hydrosilylation Heat to 60°C for 4 hours (Monitor via GC-MS) Step3->Step4 Step5 5. Silyl Ether Hydrolysis Quench with 10% NaOH (aq) to precipitate silicone resin Step4->Step5 Step6 6. Isolation Extract with EtOAc, Wash (Brine), Dry & Concentrate Step5->Step6

Step-by-step experimental workflow for the Zn-catalyzed hydrosilylation of esters.

  • Inert Setup: Flame-dry a Schlenk flask and purge with Argon three times to ensure a moisture-free environment.

  • Reagent Loading: Add methyl 3-(2-chloroethyl)benzoate (10.0 mmol), Zn(2-ethylhexanoate) 2​ (0.5 mmol, 5 mol%), and anhydrous toluene (15 mL).

  • Hydride Addition: Add PMHS (20.0 mmol eq. of hydride) dropwise via syringe. Causality: Dropwise addition controls the exothermic generation of the highly active zinc-hydride intermediate.

  • Hydrosilylation: Heat the mixture to 60 °C for 4 hours.

  • Hydrolysis & Self-Validation: Cool the reaction to room temperature and slowly add 10% aqueous NaOH (10 mL). Validation: Vigorous bubbling (H 2​ evolution from the quenching of excess PMHS) and the formation of a white, insoluble silicone resin precipitate physically confirm the successful cleavage of the intermediate silyl ether into the free alcohol.

  • Extraction: Filter the biphasic mixture through a pad of Celite to remove the resin. Extract the aqueous layer with EtOAc (3 x 15 mL), wash with brine, dry over Na 2​ SO 4​ , and concentrate to yield the product.

Conclusion & Recommendations

For large-scale, atom-economical manufacturing of (3-(2-Chloroethyl)phenyl)methanol, Ru-MACHO-BH is the superior choice due to its massive Turnover Number (TON) and avoidance of stoichiometric waste. However, it requires specialized high-pressure infrastructure.

For bench-scale synthesis, discovery chemistry, or laboratories lacking pressure reactors, the Zinc/PMHS hydrosilylation system is highly recommended. It provides identical chemoselectivity (>99:1) using inexpensive, bench-stable reagents under standard atmospheric conditions.

References

  • Kuriyama, W. et al. "Catalytic Hydrogenation of Esters. Development of an Efficient Catalyst and Processes for Synthesising (R)-1,2-Propanediol." Organic Process Research & Development, 2012, 16, 166-171. URL:[Link]

  • Mimoun, H. "In situ generated zinc hydride catalyzes an economical, safe, and industrially interesting hydrosilylation-reduction of aldehydes, ketones, esters, triglycerides, and epoxides to alcohols in the presence of PMHS." Journal of Organic Chemistry, 1999, 64, 2582-2589. URL:[Link]

  • Tamang, S. R.; Cozzolino, A. F.; Findlater, M. "Iron catalysed selective reduction of esters to alcohols." Organic & Biomolecular Chemistry, 2019, 17, 1834-1838. URL:[Link]

Validation

Cross-reactivity studies of (3-(2-Chloroethyl)phenyl)methanol derivatives

Title: Evaluating Covalent Warhead Dynamics: A Comparative Guide to the Cross-Reactivity of (3-(2-Chloroethyl)phenyl)methanol Derivatives Executive Summary: The Renaissance of Alkylating Warheads The resurgence of Target...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Evaluating Covalent Warhead Dynamics: A Comparative Guide to the Cross-Reactivity of (3-(2-Chloroethyl)phenyl)methanol Derivatives

Executive Summary: The Renaissance of Alkylating Warheads

The resurgence of Targeted Covalent Inhibitors (TCIs) has fundamentally shifted the drug discovery landscape, moving the industry past historical anxieties regarding off-target toxicity[1]. While Michael acceptors (e.g., acrylamides) dominate the clinical pipeline due to their tunable reactivity toward non-catalytic cysteines, there is a growing strategic need to expand the electrophilic toolbox to target alternative nucleophiles and distinct binding pocket topologies[2].

(3-(2-Chloroethyl)phenyl)methanol derivatives represent a unique class of bifunctional covalent precursors. The benzylic alcohol moiety serves as a synthetic handle (via esterification or etherification) for conjugation to a target-binding recognition scaffold. Meanwhile, the 2-chloroethyl group functions as an unhindered alkylating warhead. Unlike nitrogen mustards that form highly reactive aziridinium intermediates, these phenethyl chloride derivatives react primarily via a direct bimolecular nucleophilic substitution (SN2) mechanism. This guide objectively compares the cross-reactivity and proteomic profiling of this scaffold against industry-standard warheads, providing actionable experimental frameworks for derisking off-target liabilities.

Mechanistic Profiling & Warhead Comparison

To rationally deploy a (3-(2-Chloroethyl)phenyl)methanol derivative, one must understand its intrinsic reactivity. Acrylamides rely on the reversible formation of a pre-reaction complex followed by a proximity-driven Michael addition. In contrast, the 2-chloroethyl warhead acts as a classical alkylating agent. Its SN2 trajectory requires precise geometric alignment with the target nucleophile (typically a hyper-reactive cysteine, though histidines and lysines can also be engaged depending on the microenvironment)[2].

Because the SN2 displacement of a primary chloride is less kinetically favored than the reaction of a chloroacetamide, the 2-chloroethylphenyl scaffold offers a "Goldilocks" zone of reactivity: it is stable enough to circulate without rapid glutathione (GSH) depletion, yet reactive enough to form an irreversible thioether linkage when driven by the high local concentration of a target-binding event[1].

Table 1: Comparative Cross-Reactivity & Reactivity Metrics
Warhead ClassPrimary MechanismIntrinsic Reactivity (GSH t1/2)Target Selectivity ProfilePrimary Cross-Reactivity Liabilities
Acrylamide Michael AdditionLong (>24 h)High (Cysteine-focused)Off-target kinases with exposed cysteines.
Chloroacetamide SN2 AlkylationShort (<2 h)Low to ModerateBroad cysteine/lysine reactivity; high toxicity risk.
2-Chloroethylphenyl SN2 AlkylationModerate (8–12 h)Moderate (Geometry-dependent)Highly nucleophilic off-target cysteines; DNA alkylation at high concentrations.

Reaction Pathway Dynamics

The efficacy and safety of the 2-chloroethylphenyl warhead depend on the ratio of kinact​ (the rate of covalent bond formation) to KI​ (the reversible binding affinity). If the scaffold dissociates before alkylation occurs, the exposed chloride becomes a liability for off-target cross-reactivity[1].

Reaction_Mechanism T Target Protein (Nucleophilic Cys-SH) RC Reversible Complex (Non-covalent binding) T->RC KI (Affinity) W (3-(2-Chloroethyl)phenyl)methanol Ligand Conjugate W->RC KI (Affinity) Off Off-Target Cross-Reactivity (Glutathione, Lysine, DNA) W->Off Unbound fraction (Toxicity risk) TS SN2 Transition State (C-Cl bond breaking) RC->TS kinact (Proximity) CA Irreversible Covalent Adduct (Thioether Linkage) TS->CA - HCl

Caption: SN2 reaction pathway of a 2-chloroethylphenyl conjugate highlighting the divergence between target engagement and off-target liability.

Chemoproteomic Strategy: Competitive ABPP

To rigorously evaluate the proteome-wide selectivity of (3-(2-Chloroethyl)phenyl)methanol derivatives, we employ competitive Activity-Based Protein Profiling (ABPP) coupled with quantitative LC-MS/MS[3].

The Causality of the Method: Direct functionalization of the 2-chloroethyl scaffold with an alkyne tag can alter its lipophilicity and steric profile, artificially skewing its cross-reactivity. Therefore, a competitive format using a broad-spectrum reporter probe (e.g., Iodoacetamide-alkyne, IA-alkyne) provides a more accurate, self-validating assessment of the untagged drug's native behavior[4]. If the 2-chloroethyl derivative covalently modifies an off-target site, it blocks the subsequent binding of the IA-alkyne probe, resulting in a quantifiable loss of MS signal at that specific peptide locus[5].

ABPP_Workflow P Native Proteome (Cell Lysate) I Pre-incubation with 2-Chloroethyl Derivative P->I Dose-dependent Pr Labeling with IA-Alkyne Probe I->Pr Blocked sites remain unlabeled C Click Chemistry (Biotin-Azide + CuAAC) Pr->C E Streptavidin Enrichment & Trypsin Digest C->E M LC-MS/MS & Data Analysis E->M Quantify off-targets

Caption: Competitive ABPP workflow utilizing click chemistry to map the proteome-wide cross-reactivity of untagged covalent inhibitors.

Experimental Protocol: Competitive isoTOP-ABPP

This protocol is designed as a self-validating system. It incorporates internal controls to distinguish true covalent target engagement from non-specific physical adsorption or assay artifacts.

Materials Required:

  • Cell lysate (e.g., MDA-MB-231 or target-relevant cell line) at 2 mg/mL.

  • (3-(2-Chloroethyl)phenyl)methanol derivative (Test Compound) and DMSO (Vehicle).

  • IA-alkyne (Broad-spectrum cysteine probe).

  • Isotopically light/heavy TEV-cleavable biotin-azide tags (for isoTOP-ABPP).

  • CuSO4, TCEP, TBTA (Click chemistry reagents).

Step-by-Step Methodology:

  • Proteome Preparation & Control Establishment:

    • Lyse cells in PBS (pH 7.4) using probe sonication. Clear by centrifugation at 100,000 x g for 45 min to isolate the soluble proteome.

    • Self-Validation Check: Aliquot a portion of the lysate and heat-denature at 95°C for 5 minutes. This serves as a negative control to ensure probe labeling is conformationally dependent.

  • Inhibitor Pre-Incubation:

    • Divide the native proteome into two cohorts: "Vehicle" and "Treated".

    • Dose the "Treated" cohort with the 2-chloroethyl derivative (e.g., 1 µM and 10 µM to assess dose-dependent cross-reactivity). Dose the "Vehicle" cohort with an equivalent volume of DMSO.

    • Incubate at 37°C for 2 hours to allow the SN2 alkylation to reach completion.

  • Probe Labeling:

    • Add IA-alkyne (100 µM final concentration) to both cohorts. Incubate for 1 hour at room temperature. The probe will covalently tag any reactive cysteines not already alkylated by the test compound[4].

  • Click Chemistry (CuAAC):

    • Append isotopically "Light" biotin-azide to the Vehicle cohort and "Heavy" biotin-azide to the Treated cohort via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[5].

    • Reagent final concentrations: 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4. React for 1 hour.

  • Enrichment and Digestion:

    • Combine the Light and Heavy proteomes in a 1:1 ratio. Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents.

    • Resuspend and enrich biotinylated proteins using streptavidin-agarose beads.

    • Perform on-bead tryptic digestion overnight at 37°C.

  • LC-MS/MS Analysis:

    • Elute the probe-modified peptides and analyze via high-resolution LC-MS/MS.

    • Data Interpretation: A Heavy/Light (Treated/Vehicle) ratio of ~1.0 indicates no cross-reactivity at that site. A ratio < 0.2 indicates >80% target engagement or off-target cross-reactivity by the 2-chloroethyl derivative[3].

Strategic Recommendations

When utilizing the (3-(2-Chloroethyl)phenyl)methanol scaffold, researchers must balance the steric environment of the warhead. Because SN2 reactions are highly sensitive to steric hindrance, adding bulky substituents adjacent to the 2-chloroethyl group can drastically reduce off-target cross-reactivity with abundant cellular nucleophiles (like GSH), while still permitting alkylation within a precisely matched protein binding pocket. Competitive ABPP remains the gold standard for verifying that these chemical modifications successfully derisk the compound without destroying on-target efficacy.

References

  • [1] The Ascension of Targeted Covalent Inhibitors. Journal of Medicinal Chemistry. Available at:

  • [4] Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. PMC - NIH. Available at:

  • [2] Advancing Covalent Ligand and Drug Discovery beyond Cysteine. Chemical Reviews. Available at:

  • [3] Activity-based protein profiling: A graphical review. PMC - NIH. Available at:

  • [5] Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. PubMed - NIH. Available at:

Sources

Comparative

The Kinetic Divide: A Comparative Guide to the Reactivity of Ortho, Meta, and Para Isomers

As a Senior Application Scientist in pharmaceutical development, I frequently encounter positional isomerism not merely as a structural curiosity, but as a decisive kinetic parameter. The spatial relationship between sub...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter positional isomerism not merely as a structural curiosity, but as a decisive kinetic parameter. The spatial relationship between substituents on an aromatic ring—ortho (1,2) , meta (1,3) , or para (1,4) —dictates the electron density distribution and steric environment of the molecule. Understanding these differences is critical for predicting reaction outcomes, optimizing synthetic pathways, and designing molecules with specific reactivity profiles.

This guide provides an objective, data-driven comparison of ortho, meta, and para reactivity across two fundamental reaction paradigms: Electrophilic Aromatic Substitution (EAS) and Nucleophilic Aromatic Substitution (S_NAr).

Electrophilic Aromatic Substitution (EAS): The Activating Paradigm

In EAS, an electron-rich aromatic ring attacks an electron-deficient electrophile. The relative reactivity of the isomers is entirely governed by the thermodynamic stability of the intermediate carbocation, known as the Wheland intermediate (or sigma complex).

Mechanistic Causality

Consider the nitration of toluene. The methyl group acts as an electron-donating group (EDG) via inductive effects and hyperconjugation. When the nitronium ion ( NO2+​ ) attacks the ortho or para positions, the resulting resonance structures allow the positive charge to be localized directly on the tertiary carbon bearing the methyl group. This provides profound thermodynamic stabilization, lowering the activation energy ( Ea​ ) for these pathways.

Conversely, attack at the meta position restricts the positive charge to secondary carbons. Because the meta pathway lacks this direct tertiary carbocation stabilization, the reaction proceeds at a significantly slower rate .

Quantitative Comparison: Nitration of Toluene

The kinetic preference for ortho and para positions over the meta position is starkly reflected in the final product distribution.

Isomer PositionRelative Rate (vs. Benzene)Product Distribution (%)Electronic Effect
Ortho (1,2) Fast58.5%Stabilized (Tertiary Carbocation)
Para (1,4) Fast37.0%Stabilized (Tertiary Carbocation)
Meta (1,3) Slow4.5%Unstabilized (Secondary Carbocation)

Table 1: Isomer distribution and relative reaction rates for the electrophilic nitration of toluene.

EAS_Kinetics Substrate Toluene (Electron-Rich) Electrophile Nitronium Ion (NO2+) Substrate->Electrophile EAS Reaction Ortho Ortho Attack (Tertiary C+ Stabilized) Electrophile->Ortho Low Ea Para Para Attack (Tertiary C+ Stabilized) Electrophile->Para Low Ea Meta Meta Attack (Secondary C+ Only) Electrophile->Meta High Ea Prod_O o-Nitrotoluene (58.5%) Ortho->Prod_O Prod_P p-Nitrotoluene (37.0%) Para->Prod_P Prod_M m-Nitrotoluene (4.5%) Meta->Prod_M

Regioselectivity and intermediate stabilization in the electrophilic nitration of toluene.

Nucleophilic Aromatic Substitution (S_NAr): The Deactivating Paradigm

S_NAr operates under an inverse electronic demand compared to EAS. Here, an electron-deficient aromatic ring is attacked by a nucleophile, forming an anionic intermediate known as the Meisenheimer complex.

Mechanistic Causality

For S_NAr to proceed at a synthetically viable rate, a strong electron-withdrawing group (EWG), such as a nitro group, must be present on the ring. The positional relationship between the leaving group (e.g., fluorine) and the EWG is the ultimate kinetic bottleneck.

In the reaction of fluoronitrobenzenes with sodium methoxide, the ortho and para isomers allow the negative charge of the Meisenheimer complex to be delocalized directly onto the highly electronegative oxygen atoms of the nitro group. The meta isomer lacks this continuous conjugation pathway. Consequently, the meta-Meisenheimer complex is highly unstable, rendering the substrate virtually unreactive under standard conditions .

Quantitative Comparison: S_NAr of Fluoronitrobenzenes

Experimental rate constants ( k ) for the reaction of fluoronitrobenzene isomers with sodium methoxide at 49.5 °C perfectly illustrate this kinetic divide.

Isomer SubstrateRate Constant ( k ) [L/mol·s]Relative ReactivityIntermediate Stabilization
p-Fluoronitrobenzene 2.37×10−4 ~1,490xHigh (Resonance to NO 2​ )
o-Fluoronitrobenzene 1.60×10−4 ~1,000xHigh (Resonance to NO 2​ )
m-Fluoronitrobenzene 1.59×10−7 1x (Baseline)Low (Inductive only)

Table 2: Second-order rate constants for the methoxydefluorination of fluoronitrobenzenes.

SNAr_Kinetics Substrates Fluoronitrobenzenes (o-, m-, p- Isomers) Nucleophile Sodium Methoxide (Nucleophile) Substrates->Nucleophile Addition Step Meisenheimer_OP Ortho/Para Meisenheimer Complex (Charge Delocalized to NO2) Nucleophile->Meisenheimer_OP o-/p- Attack Meisenheimer_M Meta Meisenheimer Complex (No NO2 Delocalization) Nucleophile->Meisenheimer_M m- Attack Rate_OP Fast Kinetics (k ≈ 10^-4 L/mol·s) Meisenheimer_OP->Rate_OP F- Elimination Rate_M Slow Kinetics (k ≈ 10^-7 L/mol·s) Meisenheimer_M->Rate_M F- Elimination

Kinetic divergence in S_NAr based on Meisenheimer complex resonance stabilization.

Experimental Protocol: Self-Validating Kinetic Profiling of S_NAr

To objectively measure these reactivity differences in the lab, a self-validating kinetic assay must be employed. The following protocol details the measurement of S_NAr reaction rates using High-Performance Liquid Chromatography (HPLC). This system is designed to eliminate volumetric errors and precisely capture kinetic snapshots.

Step-by-Step Methodology

Step 1: Preparation of Standardized Solutions

  • Prepare a 0.1 M solution of the chosen fluoronitrobenzene isomer (ortho, meta, or para) in anhydrous methanol.

  • Spike the solution with 0.05 M biphenyl.

  • Causality: Biphenyl acts as an inert internal standard. By measuring the ratio of the product peak to the biphenyl peak, we negate any errors caused by slight variations in HPLC injection volumes, ensuring absolute quantitative trustworthiness.

Step 2: Thermal Equilibration and Initiation

  • Transfer 10.0 mL of the substrate solution to a jacketed reaction vessel and equilibrate to exactly 49.5 °C using a circulating water bath.

  • Initiate the reaction by injecting 1.0 mL of a pre-equilibrated 1.0 M sodium methoxide solution in methanol. Start the timer immediately.

  • Causality: S_NAr rate constants are highly temperature-dependent. Strict thermal equilibration ensures that extracted Arrhenius parameters are accurate and reproducible.

Step 3: Precision Quenching

  • At predetermined time intervals (e.g., 2, 5, 10, 20, 30 minutes), extract a 100 µL aliquot from the reaction mixture.

  • Immediately discharge the aliquot into a prepared GC/HPLC vial containing 900 µL of 0.2 M methanolic HCl.

  • Causality: The acidic environment instantly neutralizes the sodium methoxide nucleophile. This "quenching" arrests the reaction at that exact second, preventing further conversion while the sample waits in the autosampler queue.

Step 4: HPLC Acquisition and Data Processing

  • Analyze the quenched samples via HPLC-UV (e.g., C18 column, 70:30 Acetonitrile:Water, UV detection at 254 nm).

  • Plot the natural log of the remaining substrate concentration ln([A]t​/[A]0​) against time to derive the pseudo-first-order rate constant ( kobs​ ), from which the second-order rate constant can be calculated.

References

  • Title: Substituent Effects in Electrophilic Substitutions Source: Chemistry LibreTexts URL: [Link]

  • Title: The Fluorodechlorination of Some Polychloroaromatic Compounds (Kinetic Data on S_NAr) Source: Royal Holloway, University of London Repository URL: [Link]

Validation

A Senior Application Scientist's Guide to Deconstructing the Certificate of Analysis for (3-(2-Chloroethyl)phenyl)methanol Reference Standard

In the landscape of pharmaceutical research and development, the integrity of your results is paramount. Every quantitative analysis, every impurity profile, and every stability study relies on the quality of the referen...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the integrity of your results is paramount. Every quantitative analysis, every impurity profile, and every stability study relies on the quality of the reference standards used. A reference standard is not merely a chemical; it is the analytical benchmark against which your product is measured. Its accompanying Certificate of Analysis (CoA) is therefore one of the most critical documents in the laboratory.[1][2]

This guide offers an in-depth comparison of what constitutes a high-quality, reliable CoA for the reference standard of (3-(2-Chloroethyl)phenyl)methanol versus a substandard, high-risk alternative. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), the purity and well-defined characterization of this molecule are non-negotiable. We will move beyond a simple checklist, delving into the causality behind the required analytical tests and illustrating the profound impact these details have on research outcomes.

The Anatomy of a Trustworthy Certificate of Analysis

A CoA is more than a simple declaration of purity; it is a detailed report of the comprehensive characterization of a specific batch of material.[3][4] Its structure should provide a clear and logical flow of information, assuring the user of the material's identity, purity, and fitness for its intended purpose. A high-quality CoA serves as a self-validating system, where each piece of data supports the others to build a complete analytical picture.

CoA_Structure cluster_header Product & Batch Information cluster_results Comprehensive Analytical Data cluster_certification Certification & Compliance ProductInfo Product Name & Code CAS CAS Number LotNumber Lot/Batch Number MolInfo Formula & Weight Identity Identity Confirmation (NMR, MS, FTIR) Storage Storage Conditions Dates Manufacture/Retest Date Purity Purity & Assay (HPLC, GC, Titration) Impurities Impurity Profile (Related Substances, Solvents) Statement Statement of Quality Physical Physical Properties (Appearance, Melting Point) Approval QA Approval & Date

Caption: Logical flow of information in a comprehensive Certificate of Analysis.

Core Analytical Characterization: A Comparative Analysis

The value of a reference standard is defined by the rigor of its analytical testing. Here, we compare the data you should expect from a high-quality standard versus the ambiguous information provided with a substandard alternative.

Identity Confirmation: Is It What It Claims to Be?

Identity testing is the foundational pillar of a CoA. It provides irrefutable evidence that the molecular structure in the vial is indeed (3-(2-Chloroethyl)phenyl)methanol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the gold standards for structural elucidation. They provide a detailed map of the carbon-hydrogen framework. For (3-(2-Chloroethyl)phenyl)methanol, a high-quality standard's CoA will present spectra consistent with the expected structure, including distinct signals for the aromatic protons (with splitting patterns indicative of 1,3-disubstitution), the benzylic alcohol proton and methylene group, and the two methylene groups of the chloroethyl side chain.[5][6][7]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound and provides a characteristic fragmentation pattern. It is often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). The CoA should report a molecular ion peak consistent with the molecular weight of C₈H₉ClO (156.61 g/mol ).[8][9][10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR confirms the presence of key functional groups. For this molecule, the CoA should indicate characteristic absorptions for the alcohol O-H stretch (a broad band around 3300-3400 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), and C-O stretches (~1050-1150 cm⁻¹).[11][12][13]

Purity and Impurity Profiling: What Else is in the Vial?

This is where the difference between a high-quality and a substandard reference material becomes most critical. An impurity can co-elute with your main peak, artificially inflate your assay value, or interfere with related substance testing in your own product.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining purity and identifying non-volatile organic impurities. A robust method, typically using a reversed-phase C18 column with a UV detector, should be employed.[14][15][16]

  • Gas Chromatography (GC): GC is crucial for assessing volatile organic impurities and, importantly, residual solvents from the synthesis and purification process.[17][18][19] Common synthesis solvents like methanol, dichloromethane, or tetrahydrofuran must be quantified and shown to be below established safety limits (e.g., ICH guidelines).

The following table illustrates the stark contrast in data quality and its implications for the end-user.

Test Parameter High-Quality Standard (Example CoA Data) Substandard Alternative (Example CoA Data) Senior Scientist's Interpretation & Risk Assessment
Identity (¹H NMR) Conforms to structure. Spectrum provided."Passes"Risk: Without the actual spectrum, you cannot verify the structural identity or check for minor structural isomer impurities. The term "Passes" is subjective and untrustworthy.
Purity (HPLC) 99.8% (by area normalization)>97%Risk: A purity value of ">97%" is unacceptably vague. The 2.8% difference could be a single significant impurity or multiple smaller ones that could interfere with your analysis. The high-quality standard provides a precise value.
Largest Single Impurity 0.08% at RRT 1.15Not ReportedRisk: Knowing the level and relative retention time (RRT) of the largest impurity is critical. This allows you to ensure it separates from your own API and its impurities. The substandard material leaves you blind to this risk.
Total Impurities 0.15%Not ReportedRisk: Failure to report total impurities hides the overall quality of the material. This lack of transparency can lead to out-of-specification results in your own QC testing.
Residual Solvents (GC) Methanol: 150 ppm (Limit: 3000 ppm)"Conforms"Risk: "Conforms" provides no quantitative data. An unknown amount of residual solvent can affect the material's stoichiometry and is a potential safety concern. The high-quality standard provides exact figures against established limits.
Assay (qNMR/Titration) 99.7% (w/w)Not PerformedRisk: Purity by chromatography is not the same as a quantitative assay. An assay determines the true mass-based content, accounting for non-chromatophoric impurities and water. Without it, you cannot prepare accurate standard solutions for quantitative work.

Visualizing the Analytical Workflow

A robust analytical characterization follows a well-defined workflow, from initial sample handling to the final data review and CoA generation. Each step is critical for ensuring the integrity of the final product.

Analytical_Workflow cluster_prep Phase 1: Preparation & Planning cluster_testing Phase 2: Analytical Testing cluster_identity_sub Identity Tests cluster_purity_sub Purity/Impurity Tests cluster_quant_sub Quantitative Tests cluster_final Phase 3: Review & Certification A Reference Standard Batch Receipt B Visual & Physical Inspection A->B C Sample Preparation for Analysis B->C D Identity Confirmation E Chromatographic Purity F Residual Solvents G Assay & Water Content H ¹H & ¹³C NMR D->H I GC-MS D->I J FTIR D->J K HPLC-UV E->K L GC-FID/MS F->L M qNMR or Titration G->M N Karl Fischer G->N O Data Compilation & Review J->O K->O L->O M->O N->O P CoA Generation O->P Q Quality Assurance Approval P->Q

Caption: Comprehensive analytical workflow for reference standard certification.

Detailed Experimental Protocols

To provide full transparency and enable replication, a high-quality CoA should reference the specific methods used. Below are examples of robust protocols for the analysis of (3-(2-Chloroethyl)phenyl)methanol.

Protocol 1: Purity by High-Performance Liquid Chromatography (HPLC)
  • Rationale: This method is designed to separate the main component from potential non-volatile impurities, such as starting materials, over-alkylated products, or oxidative degradation products. A C18 column is chosen for its broad applicability to moderately polar aromatic compounds.

  • Instrumentation: HPLC system with UV/Vis Detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 30% B

    • 31-40 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of Acetonitrile to make a 1 mg/mL solution.

Protocol 2: Residual Solvent Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Rationale: This method provides the sensitivity and selectivity needed to identify and quantify trace levels of volatile organic solvents remaining from the manufacturing process. A "624" type column is well-suited for separating common polar and non-polar solvents.

  • Instrumentation: GC system with a Mass Selective Detector (MSD).

  • Column: DB-624 or equivalent (6% cyanopropylphenyl-94% dimethylpolysiloxane), 30 m x 0.25 mm, 1.4 µm film thickness.[18][19]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: Hold at 240 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

  • MS Acquisition: Scan mode from m/z 35 to 350.

  • Sample Preparation: Accurately weigh approximately 50 mg of the reference standard and dissolve in 1 mL of a suitable high-boiling point solvent (e.g., Dimethyl Sulfoxide).

Conclusion: The CoA as a Pact of Quality

The Certificate of Analysis is more than a document; it is a pact between the supplier and the scientist. It is the supplier's detailed declaration of the material's quality and the scientist's primary tool for verifying its suitability. A substandard CoA, with its vague assertions and missing data, introduces unacceptable risks into the research and development process. It can lead to failed experiments, inaccurate results, and costly project delays.

By demanding and understanding a comprehensive, data-rich CoA, researchers, scientists, and drug development professionals uphold the principles of scientific integrity. You are not just buying a chemical; you are investing in the reliability and validity of your data. Always choose a reference standard whose Certificate of Analysis tells the complete, transparent, and scientifically rigorous story.

References

  • World Health Organization (WHO). (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Retrieved from [Link]

  • Chegg. (2025, July 15). Breaking Down Alkyl Halides: Key Reactions and Uses. Retrieved from [Link]

  • MDPI. (2024, August 6). In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. Retrieved from [Link]

  • University of Al-Maarif. (n.d.). Identification of Alkyl and Aryl Halides. Retrieved from [Link]

  • PharmaRegulatory.in. (2025, December 17). Reference Standards and Certificates of Analysis (CoAs) – life science compliance consulting. Retrieved from [Link]

  • ACS Publications. (n.d.). Characterization of Alkyl and Aryl Halides by 2,4-Dinitrophenylhydrazones of Aldehydes from Reaction of Their Grignard Reagents with Dimethylformamide. Analytical Chemistry. Retrieved from [Link]

  • Finbyz Tech. (2025). Certificate of Analysis (CoA): Definition & Key Requirements for 2025. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for an article. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Retrieved from [Link]

  • PubMed. (n.d.). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative. Retrieved from [Link]

  • Labcompare. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). (3-chloro-2-pyrazinyl)(phenyl)methanol. Retrieved from [Link]

  • ResearchGate. (n.d.). GC–MS analysis of a benzyl alcohol and b benzaldehyde. Retrieved from [Link]

  • Jurnal UPI. (2023, April 1). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 3-(2-Chloroethyl)phenol. Retrieved from [Link]

  • MDPI. (2022, July 11). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Retrieved from [Link]

  • PubMed. (2022, July 11). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Retrieved from [Link]

  • PMC. (2024, April 20). Application of Fourier-Transform Infrared Spectroscopy for the Assessment of Wine Spoilage Indicators: A Feasibility Study. Retrieved from [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the... Retrieved from [Link]

  • Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Retrieved from [Link]

  • Polish Pharmaceutical Society. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). [3-(2-aminoethyl)phenyl]methanol hydrochloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. Retrieved from [Link]

  • Clariant. (n.d.). Methanol synthesis. Retrieved from [Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Phenylpropionic acid, 2-chloroethyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2015, September 18). What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis?. Retrieved from [Link]

  • ECHA - European Union. (n.d.). Substance Information. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylmethanol. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

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